1-Bromo-4-(2-bromoethoxy)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-(2-bromoethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGBSEMMGLSUMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10172141 | |
| Record name | 2-Bromoethyl p-bromophenyl ether | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18800-30-1 | |
| Record name | 1-Bromo-4-(2-bromoethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18800-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Bromoethyl p-bromophenyl ether | |
| Source | ChemIDplus | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18800-30-1 | |
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| Record name | 2-Bromoethyl p-bromophenyl ether | |
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| Record name | 2-bromoethyl p-bromophenyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.698 | |
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| Record name | 1-Bromo-4-(2-bromoethoxy)benzene | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VAS7A26GDF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1-Bromo-4-(2-bromoethoxy)benzene CAS number and properties
An In-depth Technical Guide to 1-Bromo-4-(2-bromoethoxy)benzene
Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 18800-30-1[1][2][3] |
| Molecular Formula | C₈H₈Br₂O[3] |
| Molecular Weight | 279.96 g/mol [3][4] |
| InChI Key | SRGBSEMMGLSUMI-UHFFFAOYSA-N[4] |
| Canonical SMILES | C1=CC(=CC=C1OCCBr)Br[3] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| Melting Point | 56-57 °C[1] |
| Boiling Point | 163-165 °C at 16 mmHg[1] |
| Density | 1.757 g/cm³[1] |
| Flash Point | 120 °C[1] |
| Vapor Pressure | 3.93E-07 mmHg at 25 °C[1] |
| Solubility | Soluble in water, alcohols, and ethers; also soluble in chloroform[3] |
Synthesis
A common synthetic route to this compound involves the Williamson ether synthesis.
Experimental Protocol
A mixture of 4-bromophenol (30 g, 173 mmol), dibromoethane (40 mL, 464 mmol), sodium hydroxide (11.0 g, 275 mmol), and water (430 mL) is refluxed for 11 hours.[4] Following the reflux, the phases are separated. The organic phase is then purified by distillation to yield the final product.[4] This procedure has a reported yield of 83%.[4]
Caption: Synthesis workflow for this compound.
Spectroscopic Data
| Technique | Data |
| ¹H-NMR (Predicted) | (CDCl₃) δ: 3.63 (2H, t, J=5.4 Hz), 4.26 (2H, t, J=6.0 Hz), 6.80 (2H, d, J=9.1 Hz), 7.39 (2H, d, J=9.1 Hz)[1] |
Applications
This compound is a versatile intermediate in several areas of research and development.
-
Organic Synthesis : It serves as a crucial intermediate in the synthesis of more complex organic molecules, which can be used for pharmaceuticals and agrochemicals.[5]
-
Materials Science : The compound is utilized in the development of new materials, including polymers and resins.[5] Its dual bromine sites make it suitable for polymer crosslinking.[2]
-
Drug Discovery : It acts as a building block for creating biologically active compounds and is used in the synthesis of combinatorial libraries.[3][5]
-
Biological Activity : Research has indicated its potential to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA), possibly by inhibiting protein synthesis.[3]
Caption: Key application areas of this compound.
Safety and Handling
For detailed safety and handling information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. General safety precautions for handling chemicals of this nature should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
References
An In-depth Technical Guide to 1-Bromo-4-(2-bromoethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical properties of 1-Bromo-4-(2-bromoethoxy)benzene, a compound of interest in various research and development applications.
Core Chemical Data
The fundamental chemical properties of this compound are summarized in the table below. This data is essential for experimental design, chemical synthesis, and computational modeling.
| Property | Value |
| Chemical Formula | C₈H₈Br₂O |
| Molecular Weight | 279.96 g/mol [1] |
| CAS Number | 18800-30-1[1][2] |
| Density | 1.757 g/cm³[1] |
| Melting Point | 56-57 °C[1] |
| Boiling Point | 163-165 °C (at 16 mmHg)[1] |
| Flash Point | 120 °C[1] |
Structural Elucidation
The nomenclature of this compound directly informs its molecular structure. The following diagram illustrates the logical relationship between the chemical name and its constituent structural fragments.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of related bromo-substituted aromatic compounds can be found in various chemical literature databases. While specific protocols for this compound are not provided in the search results, a general synthetic approach can be inferred. The synthesis would likely involve the Williamson ether synthesis, reacting 4-bromophenol with 1,2-dibromoethane under basic conditions.
General Synthetic Workflow (Hypothetical):
References
An In-depth Technical Guide to the Synthesis of 1-Bromo-4-(2-bromoethoxy)benzene from 4-Bromophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-bromo-4-(2-bromoethoxy)benzene from 4-bromophenol. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other functional molecules. This document outlines the primary synthetic methodology, a detailed experimental protocol, and expected analytical characterization.
Synthetic Pathway: Williamson Ether Synthesis
The synthesis of this compound from 4-bromophenol is achieved via the Williamson ether synthesis. This well-established reaction involves the deprotonation of a phenol (or an alcohol) to form a phenoxide (or alkoxide), which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction.[1][2]
In this specific synthesis, 4-bromophenol is treated with a base, typically sodium hydroxide (NaOH), to form the sodium 4-bromophenoxide intermediate. This phenoxide then reacts with 1,2-dibromoethane. One of the bromine atoms in 1,2-dibromoethane is displaced by the phenoxide to form the desired ether linkage, yielding this compound.
Quantitative Data Summary
The following table summarizes the quantitative data for a representative synthesis of this compound.[3]
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Volume (mL) | Yield (%) |
| 4-Bromophenol | C₆H₅BrO | 173.01 | 30 | 173 | - | - |
| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | - | 464 | 40 | - |
| Sodium Hydroxide | NaOH | 40.00 | 11.0 | 275 | - | - |
| Water | H₂O | 18.02 | - | - | 430 | - |
| This compound | C₈H₈Br₂O | 279.96 | 40.1 | - | - | 83 |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
3.1. Materials and Reagents:
-
4-Bromophenol
-
1,2-Dibromoethane
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Organic solvent for extraction (e.g., dichloromethane or diethyl ether)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
3.2. Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromophenol (30 g, 173 mmol), 1,2-dibromoethane (40 mL, 464 mmol), sodium hydroxide (11.0 g, 275 mmol), and water (430 mL).[3]
-
Heat the reaction mixture to reflux and maintain for 11 hours with vigorous stirring.[3]
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel. The product will be in the organic phase. Separate the aqueous and organic layers.
-
Wash the organic layer with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by distillation to yield this compound as the final product.[3]
Experimental Workflow Diagram
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic and aliphatic protons. The aromatic protons on the benzene ring will appear as two doublets in the range of δ 6.8-7.5 ppm. The two methylene groups of the ethoxy chain will appear as two triplets, with the methylene group adjacent to the oxygen (O-CH₂) resonating around δ 4.3 ppm and the methylene group adjacent to the bromine (Br-CH₂) resonating further downfield around δ 3.6 ppm.
-
¹³C NMR: The carbon NMR spectrum should display six distinct signals. Four signals will be in the aromatic region (approximately δ 110-160 ppm), corresponding to the four unique carbon environments in the substituted benzene ring. Two signals will be in the aliphatic region, corresponding to the two methylene carbons of the ethoxy chain (approximately δ 30-70 ppm).
5.2. Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
-
C-O-C (ether) stretching vibrations around 1250-1000 cm⁻¹.
-
C-Br stretching vibrations in the region of 600-500 cm⁻¹.
-
Aromatic C-H stretching vibrations just above 3000 cm⁻¹.
-
Aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
5.3. Mass Spectrometry (MS)
The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (279.96 g/mol ). Due to the presence of two bromine atoms, a characteristic isotopic pattern for Br₂ will be observed for the molecular ion peak, with relative intensities corresponding to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the cleavage of the ether bond and the loss of the bromoethyl group.
References
Physical and chemical properties of 1-Bromo-4-(2-bromoethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Bromo-4-(2-bromoethoxy)benzene, a versatile bifunctional building block in organic synthesis. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery, materials science, and chemical process development.
Chemical Identity and Physical Properties
This compound is a disubstituted aromatic compound containing both an aryl bromide and an alkyl bromide functionality. This unique structure allows for selective chemical transformations at two distinct positions, making it a valuable intermediate in the synthesis of more complex molecules.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 18800-30-1[1] |
| Molecular Formula | C₈H₈Br₂O[1] |
| Molecular Weight | 279.96 g/mol [1][2] |
| InChI Key | SRGBSEMMGLSUMI-UHFFFAOYSA-N[2] |
| Canonical SMILES | C1=CC(=CC=C1OCCBr)Br[1] |
Table 2: Physical and Thermochemical Properties
| Property | Value |
| Melting Point | 56-57 °C |
| Boiling Point | 163-165 °C at 16 mmHg |
| Density | 1.757 g/cm³ |
| Flash Point | 120 °C |
| Vapor Pressure | 3.93E-07 mmHg at 25°C |
| Solubility | Soluble in water, alcohols, and ethers. Can be dissolved in chloroform.[1] |
Synthesis
The most common laboratory-scale synthesis of this compound involves the Williamson ether synthesis. This method utilizes the reaction of 4-bromophenol with an excess of 1,2-dibromoethane in the presence of a base.
Experimental Protocol: Synthesis of this compound[2]
Materials:
-
4-bromophenol (30 g, 173 mmol)
-
1,2-dibromoethane (40 mL, 464 mmol)
-
Sodium hydroxide (NaOH) (11.0 g, 275 mmol)
-
Water (430 mL)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
A mixture of 4-bromophenol (30 g, 173 mmol), 1,2-dibromoethane (40 mL, 464 mmol), sodium hydroxide (11.0 g, 275 mmol), and water (430 mL) is placed in a round-bottom flask.[2]
-
The mixture is heated to reflux and maintained for 11 hours.[2]
-
After cooling to room temperature, the phases are separated using a separatory funnel.[2]
-
The organic phase is collected and purified by distillation to yield the final product.[2]
Expected Yield: 40.1 g (83%)[2]
Synthesis workflow for this compound.
Chemical Reactivity
The presence of two different carbon-bromine bonds (one aromatic and one aliphatic) in this compound allows for a range of selective chemical transformations. The aliphatic C-Br bond is significantly more reactive towards nucleophilic substitution, while the aromatic C-Br bond is amenable to cross-coupling reactions.
Nucleophilic Substitution at the Ethoxy Chain
The primary alkyl bromide is susceptible to nucleophilic attack. This allows for the introduction of various functional groups at the terminus of the ethoxy chain.
Potential Nucleophiles:
-
Amines
-
Azides
-
Cyanides
-
Thiolates
-
Alkoxides
General scheme for nucleophilic substitution.
Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide moiety can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This is a powerful method for the synthesis of biaryl compounds.
Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃, K₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Schlenk flask or equivalent inert atmosphere reaction vessel
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture with vigorous stirring for the required time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup to remove the inorganic salts.
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Key components of a Suzuki-Miyaura coupling reaction.
Experimental Protocols for Physical Property Determination
The following are general, standardized procedures for the determination of the key physical properties of solid organic compounds like this compound.
Melting Point Determination
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Ensure the sample is dry and finely powdered. If necessary, grind a small amount in a mortar and pestle.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the sample holder of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
Boiling Point Determination (at reduced pressure)
Apparatus:
-
Distillation apparatus suitable for vacuum distillation
-
Round-bottom flask
-
Thermometer and adapter
-
Condenser
-
Receiving flask
-
Vacuum source and pressure gauge
-
Heating mantle
Procedure:
-
Place the sample in the round-bottom flask with a boiling chip.
-
Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.
-
Slowly evacuate the system to the desired pressure (e.g., 16 mmHg).
-
Begin heating the sample gently.
-
Record the temperature at which the liquid is consistently boiling and the vapor is condensing on the thermometer bulb. This is the boiling point at the recorded pressure.
Density Determination (for a solid)
Apparatus:
-
Analytical balance
-
Graduated cylinder or pycnometer
-
A liquid in which the solid is insoluble (e.g., water, if appropriate, or a non-polar solvent)
Procedure (using a graduated cylinder):
-
Weigh a sample of the solid on an analytical balance and record the mass.
-
Partially fill a graduated cylinder with the chosen liquid and record the initial volume.
-
Carefully add the weighed solid to the graduated cylinder, ensuring it is fully submerged and there are no air bubbles.
-
Record the final volume.
-
The volume of the solid is the difference between the final and initial volumes.
-
Calculate the density by dividing the mass of the solid by its volume.
Safety Information
This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
This guide provides a foundational understanding of the properties, synthesis, and reactivity of this compound. The provided experimental protocols are intended as general guidelines and may require optimization based on specific laboratory conditions and desired outcomes.
References
An In-depth Technical Guide to the Spectral Interpretation of 1-Bromo-4-(2-bromoethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed interpretation of the expected spectral data for 1-Bromo-4-(2-bromoethoxy)benzene. Due to the limited availability of direct experimental spectra for this compound in public databases, this document focuses on a predictive analysis based on its structural components and comparison with analogous compounds. This guide includes predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, presented in clear, tabular formats. Detailed, generalized experimental protocols for acquiring these spectra are also provided. A logical workflow for the spectral analysis of this compound is visualized using a Graphviz diagram.
Predicted Spectral Data
The spectral characteristics of this compound can be predicted by analyzing its constituent parts: the 4-bromophenoxy group and the 2-bromoethyl group. Data from analogous compounds such as 4-bromophenol and 1-bromo-4-ethoxybenzene are used to refine these predictions.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic protons will exhibit a characteristic AA'BB' splitting pattern due to the para-substitution on the benzene ring. The ethoxy protons will appear as two triplets.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |
| H-2, H-6 (Aromatic) | 6.8 - 7.0 | Doublet (d) | 8.0 - 9.0 | Protons ortho to the ethoxy group. |
| H-3, H-5 (Aromatic) | 7.3 - 7.5 | Doublet (d) | 8.0 - 9.0 | Protons ortho to the bromine atom. |
| -O-CH₂- | 4.2 - 4.4 | Triplet (t) | 6.0 - 7.0 | Methylene group attached to the oxygen atom. |
| -CH₂-Br | 3.6 - 3.8 | Triplet (t) | 6.0 - 7.0 | Methylene group attached to the bromine atom. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show six distinct signals corresponding to the six unique carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C-1 (C-O) | 157 - 159 | Aromatic carbon attached to the ethoxy group. |
| C-2, C-6 | 116 - 118 | Aromatic carbons ortho to the ethoxy group. |
| C-3, C-5 | 132 - 134 | Aromatic carbons ortho to the bromine atom. |
| C-4 (C-Br) | 114 - 116 | Aromatic carbon attached to the bromine atom. |
| -O-CH₂- | 68 - 70 | Methylene carbon attached to the oxygen atom. |
| -CH₂-Br | 28 - 30 | Methylene carbon attached to the bromine atom. |
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum will exhibit characteristic absorption bands for the aromatic ring, the ether linkage, and the carbon-bromine bonds.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |
| C-H (Aromatic) | 3050 - 3100 | Stretching |
| C-H (Aliphatic) | 2850 - 2960 | Stretching |
| C=C (Aromatic) | 1580 - 1600, 1480 - 1500 | Stretching |
| C-O (Aryl Ether) | 1230 - 1270 (asymmetric), 1020 - 1075 (symmetric) | Stretching |
| C-Br (Alkyl) | 515 - 690 | Stretching |
| C-Br (Aryl) | 1000 - 1075 | Stretching |
| p-disubstituted benzene | 810 - 840 | C-H out-of-plane bending |
Predicted Mass Spectrometry (MS) Data
The electron ionization (EI) mass spectrum is expected to show the molecular ion peak and several characteristic fragment ions. The presence of two bromine atoms will result in a distinctive isotopic pattern for bromine-containing fragments (M, M+2, M+4).
| m/z Value | Proposed Fragment Ion | Notes |
| 278, 280, 282 | [M]⁺ | Molecular ion peak with characteristic isotopic pattern for two bromine atoms. |
| 199, 201 | [M - CH₂CH₂Br]⁺ | Loss of the bromoethyl group. |
| 171, 173 | [M - OCH₂CH₂Br]⁺ | Cleavage of the ether bond. |
| 155, 157 | [C₆H₄Br]⁺ | Bromophenyl cation. |
| 107, 109 | [CH₂CH₂Br]⁺ | Bromoethyl cation. |
| 92 | [C₆H₄O]⁺ | Phenoxy cation radical. |
| 76 | [C₆H₄]⁺ | Benzyne radical cation. |
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1]
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field is shimmed to improve homogeneity.[2]
-
Data Acquisition: Acquire the spectrum using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.[2]
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed. The resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.[2]
2.1.2. ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (50-100 mg in 0.6-0.7 mL of deuterated solvent) is typically required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C isotope.[1]
-
Instrument Setup: Similar to ¹H NMR, the instrument is locked and shimmed.
-
Data Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the spectrum to singlets for each unique carbon.[3] A sufficient number of scans is necessary to obtain a good signal-to-noise ratio.[2]
-
Data Processing: Similar to ¹H NMR, the data is processed by Fourier transformation, phasing, and baseline correction. The solvent signal is often used as a secondary reference.[2]
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk.[4][5] Alternatively, a thin film can be cast from a volatile solvent, or the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.[4]
-
Background Spectrum: A background spectrum of the empty sample compartment (or the pure KBr pellet/ATR crystal) is recorded to subtract atmospheric and instrumental absorptions.[6]
-
Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.
-
Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: For a volatile compound, the sample can be introduced via a gas chromatography (GC-MS) system or a direct insertion probe.[7]
-
Ionization: In Electron Ionization (EI), the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[8][9][10][11]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectral analysis of this compound.
Caption: Workflow for the spectral analysis of this compound.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. benchchem.com [benchchem.com]
- 3. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 4. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 5. mse.washington.edu [mse.washington.edu]
- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 7. Electron ionization - Wikipedia [en.wikipedia.org]
- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. acdlabs.com [acdlabs.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Bromo-4-(2-bromoethoxy)benzene
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-Bromo-4-(2-bromoethoxy)benzene. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a comprehensive resource for understanding the key spectral features of this compound.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The electron-withdrawing effects of the bromine atom and the ether oxygen significantly influence the chemical shifts of the neighboring protons.
Table 1: Predicted ¹H NMR Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-2, H-6 (Aromatic) | 7.39 | Doublet (d) | 2H | 9.1 |
| H-3, H-5 (Aromatic) | 6.80 | Doublet (d) | 2H | 9.1 |
| -O-CH₂- | 4.26 | Triplet (t) | 2H | 6.0 |
| -CH₂-Br | 3.63 | Triplet (t) | 2H | 5.4 |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides insights into the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic environment.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-Br) | 114.0 |
| C-2, C-6 | 132.5 |
| C-3, C-5 | 116.5 |
| C-4 (C-O) | 157.0 |
| -O-CH₂- | 68.5 |
| -CH₂-Br | 31.0 |
Experimental Protocols
While a specific protocol for this compound is not available, a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules is provided below.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
For quantitative analysis, a known amount of an internal standard, typically tetramethylsilane (TMS), can be added to the solution to serve as a chemical shift reference (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Spectrometer: A 300, 400, or 500 MHz NMR spectrometer is typically used.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Spectral width: -2 to 12 ppm
-
¹³C NMR Spectroscopy:
-
Spectrometer: A 100 or 125 MHz NMR spectrometer is commonly used.
-
Acquisition Parameters:
-
Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)
-
Relaxation delay: 2-5 seconds
-
Pulse program: A proton-decoupled pulse sequence is used to simplify the spectrum.
-
Spectral width: 0 to 220 ppm
-
Data Processing:
The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration of the signals.
Structural Assignment and Rationale
The predicted chemical shifts can be rationalized based on the electronic effects within the molecule.
-
Aromatic Protons: The aromatic region is expected to show a typical AA'BB' system due to the para-substitution. The protons ortho to the bromine atom (H-2, H-6) are deshielded compared to the protons ortho to the bromoethoxy group (H-3, H-5).
-
Aliphatic Protons: The methylene protons adjacent to the oxygen atom (-O-CH₂-) are deshielded due to the electronegativity of oxygen and appear at a lower field compared to the methylene protons adjacent to the bromine atom (-CH₂-Br). The coupling between these two methylene groups results in triplet multiplicities for both signals.
Visualization of Molecular Structure and NMR Assignments
The following diagram, generated using Graphviz, illustrates the structure of this compound with the predicted proton and carbon assignments.
Caption: Molecular structure and predicted ¹H and ¹³C NMR assignments for this compound.
An In-depth Technical Guide to the Mass Spectrometry and IR Analysis of 1-Bromo-4-(2-bromoethoxy)benzene
This technical guide provides a detailed analysis of 1-Bromo-4-(2-bromoethoxy)benzene using mass spectrometry and infrared (IR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document outlines the core principles, experimental protocols, and data interpretation for the characterization of this compound.
Introduction
This compound is a halogenated aromatic ether with potential applications in organic synthesis and as an intermediate in the development of novel pharmaceutical compounds. Accurate structural elucidation and purity assessment are paramount, for which mass spectrometry and IR spectroscopy are indispensable analytical techniques. This guide explores the expected spectral characteristics and provides a framework for its analysis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₈Br₂O | [1] |
| Molecular Weight | 279.96 g/mol | [1] |
| InChI Key | SRGBSEMMGLSUMI-UHFFFAOYSA-N | [1] |
Mass Spectrometry Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.
Expected Mass Spectrum
The electron ionization (EI) mass spectrum of this compound is expected to exhibit a characteristic molecular ion peak and several key fragment ions. The presence of two bromine atoms will result in a distinctive isotopic pattern for bromine-containing fragments, with ⁷⁹Br and ⁸¹Br having a natural abundance of approximately 50.7% and 49.3%, respectively. This leads to M, M+2, and M+4 peaks with relative intensities of roughly 1:2:1 for fragments containing two bromine atoms, and M and M+2 peaks of nearly equal intensity for fragments with one bromine atom.
Table 1: Predicted Major Ions in the Mass Spectrum of this compound
| m/z (relative to ⁷⁹Br) | Proposed Fragment Ion Structure | Formula | Comments |
| 278, 280, 282 | [M]⁺ | C₈H₈Br₂O | Molecular ion peak cluster (1:2:1 ratio). |
| 199, 201 | [M - CH₂CH₂Br]⁺ | C₆H₄BrO | Loss of the bromoethoxy side chain. |
| 171, 173 | [M - OCH₂CH₂Br]⁺ | C₆H₄Br | Cleavage of the ether bond. |
| 107, 109 | [CH₂CH₂Br]⁺ | C₂H₄Br | Bromoethyl cation. |
| 92 | [C₆H₄O]⁺ | C₆H₄O | Phenoxy radical cation. |
| 77 | [C₆H₅]⁺ | C₆H₅ | Phenyl cation (from further fragmentation). |
Fragmentation Pathway
The fragmentation of this compound upon electron ionization is initiated by the removal of an electron to form the molecular ion, which then undergoes a series of cleavage reactions to produce smaller, stable fragment ions.
Caption: Proposed fragmentation pathway of this compound in EI-MS.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
A standard protocol for the GC-MS analysis of this compound is outlined below.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column coated with a non-polar stationary phase (e.g., 5% phenyl methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 50-500.
-
Solvent Delay: 3 minutes.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.
Expected IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its aromatic, ether, and alkyl halide functionalities.
Table 2: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 2960-2850 | C-H stretch | Aliphatic (CH₂) |
| 1600-1450 | C=C stretch | Aromatic ring |
| 1250-1200 | C-O-C stretch (asymmetric) | Aryl-alkyl ether |
| 1050-1000 | C-O-C stretch (symmetric) | Aryl-alkyl ether |
| 850-800 | C-H out-of-plane bend | 1,4-disubstituted benzene |
| 600-500 | C-Br stretch | Bromoalkane |
| ~550 | C-Br stretch | Bromoarene |
Experimental Protocol: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
A typical protocol for acquiring an IR spectrum using an ATR-FTIR spectrometer is as follows.
Instrumentation:
-
Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or germanium crystal).
Procedure:
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.
-
Sample Scan: Acquire the sample spectrum.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and allow it to dry completely before the next measurement.
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
Integrated Analytical Workflow
The combination of mass spectrometry and IR spectroscopy provides a comprehensive characterization of this compound. The logical workflow for this analysis is depicted below.
Caption: Integrated workflow for the spectroscopic analysis of this compound.
Conclusion
This technical guide has provided a comprehensive overview of the mass spectrometric and infrared spectroscopic analysis of this compound. By detailing the expected spectral data, fragmentation pathways, and standardized experimental protocols, this document serves as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of this and structurally related compounds. The synergistic use of these analytical techniques enables unambiguous structural confirmation, which is a critical step in drug discovery and development.
References
An In-depth Technical Guide to the Reactivity and Stability of 1-Bromo-4-(2-bromoethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-4-(2-bromoethoxy)benzene is a bifunctional organic compound of interest in synthetic chemistry, particularly in the construction of more complex molecules for pharmaceutical and materials science applications. Its value lies in the differential reactivity of its two bromine substituents: a primary alkyl bromide and an aryl bromide. This guide provides a comprehensive overview of the chemical properties, reactivity, and stability of this compound, including detailed experimental protocols and logical workflow diagrams to facilitate its use in a research and development setting. While specific quantitative kinetic and thermodynamic data for this exact molecule are not extensively available in public literature, this guide compiles relevant data from analogous compounds to provide a robust predictive framework.
Chemical and Physical Properties
This compound is a solid at room temperature with a molecular weight of 279.96 g/mol .[1] Its structure features a bromo-substituted benzene ring ether-linked to a bromo-substituted ethyl group. This arrangement of functional groups is key to its synthetic utility.
| Property | Value | Source |
| Molecular Formula | C₈H₈Br₂O | [2] |
| Molecular Weight | 279.96 g/mol | [1][2] |
| CAS Number | 18800-30-1 | [2] |
| Melting Point | 56-59 °C | [1] |
| Boiling Point | 163-165 °C at 16 mmHg | [1] |
| Appearance | Solid | [1] |
| InChI Key | SRGBSEMMGLSUMI-UHFFFAOYSA-N | [2] |
Reactivity Profile
The reactivity of this compound is dominated by the presence of two distinct carbon-bromine bonds. The bromine atom on the ethoxy side chain is a primary alkyl bromide, while the bromine atom attached directly to the benzene ring is an aryl bromide. This difference in electronic environment leads to a significant disparity in their reactivity, allowing for selective functionalization.
Differential Reactivity of the Bromine Substituents
The primary alkyl bromide is considerably more susceptible to nucleophilic substitution reactions (SN2) than the aryl bromide. This is due to the sp³ hybridization of the carbon atom, which allows for backside attack by a nucleophile, and the lower bond dissociation energy compared to the C(sp²)-Br bond of the aryl bromide. The aryl bromide is relatively unreactive towards traditional SN2 reactions due to the steric hindrance of the benzene ring and the partial double bond character of the C-Br bond resulting from resonance.
This differential reactivity is a key feature for synthetic applications, enabling the selective modification of the bromoethoxy chain while leaving the aryl bromide intact for subsequent transformations, such as cross-coupling reactions.
Nucleophilic Substitution at the Alkyl Bromide
The primary bromide of the 2-bromoethoxy group readily undergoes substitution with a variety of nucleophiles.
Logical Workflow for Sequential Functionalization
Caption: Sequential functionalization of this compound.
Cross-Coupling Reactions at the Aryl Bromide
The aryl bromide can participate in a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in C-C and C-N bond formation. Common examples include:
-
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form biaryl compounds.
-
Heck Coupling: Palladium-catalyzed reaction with alkenes to form substituted alkenes.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form arylamines.
Stability and Storage
| Parameter | Recommendation |
| Storage Temperature | Room temperature |
| Storage Conditions | Store in a tightly closed container in a dry and well-ventilated place. |
| Incompatible Materials | Strong oxidizing agents. |
It is advisable to handle the compound in a well-ventilated area and use appropriate personal protective equipment, including gloves and safety glasses.[1]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a known synthetic route.[2]
Reaction Scheme for Synthesis
Caption: Synthesis of this compound.
Procedure:
-
A mixture of 4-bromophenol (30 g, 173 mmol), 1,2-dibromoethane (40 mL, 464 mmol), sodium hydroxide (11.0 g, 275 mmol), and water (430 mL) is prepared in a round-bottom flask.[2]
-
The mixture is refluxed for 11 hours.[2]
-
After cooling, the phases are separated.
-
The organic phase is purified by distillation to yield the final product.[2]
Expected Yield: Approximately 83%.[2]
Representative Protocol for Nucleophilic Substitution at the Alkyl Bromide
The following is a general procedure for the substitution of the primary bromide with an azide nucleophile, a common transformation in organic synthesis. This protocol is based on similar reactions with analogous compounds.
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Add sodium azide (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, 1-azido-2-(4-bromophenoxy)ethane.
-
The crude product can be purified by column chromatography on silica gel.
Representative Protocol for Suzuki Cross-Coupling at the Aryl Bromide
This protocol describes a typical Suzuki coupling reaction to functionalize the aryl bromide, assuming the alkyl bromide has been previously modified or is unreactive under these conditions.
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon), combine the 1-Bromo-4-(functionalized ethoxy)benzene derivative (1.0 eq), a boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).
-
Add a degassed solvent system, for example, a mixture of toluene and water.
-
Heat the reaction mixture to reflux and monitor by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and add water.
-
Extract the product with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Conclusion
This compound is a versatile synthetic intermediate due to the orthogonal reactivity of its two bromine atoms. The primary alkyl bromide is readily displaced by nucleophiles, while the aryl bromide can participate in a range of cross-coupling reactions. This differential reactivity allows for a stepwise and controlled approach to the synthesis of complex organic molecules. While specific quantitative data on its reactivity and stability are limited, the qualitative principles and data from analogous compounds presented in this guide provide a solid foundation for its successful application in research and development. Careful consideration of reaction conditions is crucial to achieve the desired selectivity in its synthetic transformations.
References
Key reactive sites on 1-Bromo-4-(2-bromoethoxy)benzene
An In-depth Technical Guide to the Key Reactive Sites of 1-Bromo-4-(2-bromoethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile bifunctional molecule utilized in organic synthesis. Its utility stems from the differential reactivity of its distinct structural motifs. This technical guide provides a comprehensive analysis of the key reactive sites of this compound, detailing the chemical transformations possible at each site. The document covers nucleophilic substitution at the aliphatic side chain, electrophilic and metal-catalyzed reactions at the aromatic ring, and the cleavage of the ether linkage. Detailed experimental protocols for representative reactions are provided, and quantitative data are summarized for ease of reference.
Introduction
This compound, with a molecular weight of 279.96 g/mol , is a halogenated aromatic ether.[1] Its structure incorporates three primary functional groups that dictate its chemical behavior: a primary alkyl bromide, an aryl bromide, and an ether linkage. The presence of two different carbon-bromine bonds, one on the sp³-hybridized ethyl chain and the other on the sp²-hybridized benzene ring, allows for selective chemical modifications, making it a valuable building block in the synthesis of pharmaceuticals and complex organic molecules. Understanding the reactivity of each site is crucial for designing synthetic routes that leverage this molecule's capabilities.
Summary of Key Reactive Sites
The reactivity of this compound can be categorized based on four principal regions of the molecule:
-
Aliphatic Carbon-Bromine Bond (C-Br): The bromine on the ethoxy group is a primary alkyl halide, making it susceptible to nucleophilic substitution reactions.
-
Aromatic Carbon-Bromine Bond (Ar-Br): The bromine attached directly to the benzene ring is significantly less reactive towards traditional nucleophilic substitution but is the primary site for organometallic reactions and metal-catalyzed cross-couplings.
-
Aromatic Ring: The benzene ring itself can undergo electrophilic aromatic substitution, with the positions of attack directed by the existing bromo and ethoxy substituents.
-
Ether Linkage (C-O-C): While generally stable, the ether bond can be cleaved under strongly acidic conditions.
Caption: Overview of reactive sites on this compound.
Detailed Analysis of Reactivity and Associated Reactions
Site 1: Nucleophilic Substitution at the Aliphatic Side Chain
The 2-bromoethoxy group contains a primary alkyl bromide. This site is highly susceptible to nucleophilic substitution, primarily proceeding through an S(_N)2 mechanism due to the steric accessibility of the primary carbon.[2] This allows for the selective introduction of a wide range of nucleophiles.
-
Typical Reactions: Alkoxylation (Williamson ether synthesis), amination, cyanation, and reaction with thiolates.
-
Reactivity Insight: The reaction is facilitated by the good leaving group ability of the bromide ion. This site is significantly more reactive towards nucleophiles than the aryl bromide under standard S(_N)2 conditions.[3]
Caption: Generalized workflow for an S(_N)2 reaction at the ethoxy side chain.
Site 2: Reactions at the Aromatic Carbon-Bromine Bond
The C(sp²)-Br bond on the benzene ring is robust and unreactive to S(_N)1 and S(_N)2 reactions.[3] Its partial double-bond character from resonance and the electronic repulsion of the π-system prevent direct nucleophilic attack.[3] However, this site is ideal for modern organometallic chemistry.
-
Metal-Catalyzed Cross-Coupling Reactions: The aryl bromide is an excellent substrate for reactions like Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions are pivotal for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex biaryl systems and other elaborate structures.[2]
-
Grignard Reagent Formation: The aryl bromide reacts with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form a phenylmagnesium bromide derivative.[4][5] This Grignard reagent is a potent nucleophile and a strong base, capable of reacting with a wide array of electrophiles, most notably carbonyl compounds.[4] The C-Br bond is more reactive than a C-Cl bond in Grignard formation, allowing for selectivity in halo-substituted systems.[6]
Site 3: Electrophilic Aromatic Substitution (EAS)
The benzene ring can be attacked by strong electrophiles, leading to the substitution of a hydrogen atom.[7][8] The regiochemical outcome is dictated by the two existing substituents:
-
-O-(CH₂)₂Br group: The ether oxygen is an activating group due to its electron-donating resonance effect, directing incoming electrophiles to the ortho and para positions.
-
-Br group: The bromine atom is a deactivating group due to its electron-withdrawing inductive effect, but it is also an ortho, para-director because of its lone pairs participating in resonance.[7]
The powerful activating effect of the ether group dominates, directing substitution primarily to the positions ortho to the ethoxy substituent (positions 2 and 6).
-
Common EAS Reactions: Nitration (using HNO₃/H₂SO₄), halogenation (Br₂/FeBr₃), sulfonation (SO₃/H₂SO₄), and Friedel-Crafts alkylation/acylation (R-Cl/AlCl₃).[9]
Site 4: Ether Cleavage
Ethers are known for their general lack of reactivity, which is why they are often used as solvents.[10] However, they can be cleaved by treatment with strong acids, particularly HBr and HI.[10][11] The reaction involves protonation of the ether oxygen to form a good leaving group, followed by nucleophilic attack by the halide ion.[12][13] For an aryl alkyl ether, cleavage will always yield a phenol and an alkyl halide, as the sp²-hybridized carbon of the aromatic ring is resistant to nucleophilic attack.[14]
-
Reaction: this compound + excess HBr → 4-Bromophenol + 1,2-Dibromoethane.
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C₈H₈Br₂O | [1] |
| Molecular Weight | 279.96 g/mol | [1] |
| CAS Number | 18800-30-1 | [1] |
| Melting Point | 56-57 °C | [15] |
| Boiling Point | 163-165 °C (at 16 mmHg) | [15] |
| Density | 1.757 g/cm³ | [15] |
| ¹H-NMR (Predicted) | δ: 3.63 (t, 2H), 4.26 (t, 2H), 6.80 (d, 2H), 7.39 (d, 2H) | [15] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of the title compound via Williamson ether synthesis.[1]
-
Materials: 4-bromophenol (30 g, 173 mmol), 1,2-dibromoethane (40 mL, 464 mmol), sodium hydroxide (NaOH) (11.0 g, 275 mmol), and water (430 mL).[1]
-
Procedure:
-
Combine 4-bromophenol, 1,2-dibromoethane, NaOH, and water in a round-bottom flask equipped with a reflux condenser.[1]
-
Heat the mixture to reflux and maintain for 11 hours.[1]
-
After cooling to room temperature, separate the aqueous and organic phases.
-
Purify the organic phase by distillation to yield the final product.[1]
-
-
Expected Yield: Approximately 83%.[1]
Protocol for Grignard Reagent Formation and Reaction
This is a general protocol for the formation of a Grignard reagent from the aryl bromide moiety and its subsequent reaction with an electrophile (e.g., a ketone like benzophenone).[5]
-
Materials: this compound, magnesium turnings, anhydrous diethyl ether, benzophenone, dilute HCl. All glassware must be rigorously dried.
-
Procedure:
-
Grignard Formation: Place magnesium turnings in a dry, nitrogen-flushed flask with anhydrous diethyl ether. Add a solution of this compound in anhydrous ether dropwise. A small crystal of iodine can be used as an initiator.[16] The reaction is initiated when the solution becomes cloudy and begins to reflux.
-
Reaction with Electrophile: Once the Grignard reagent has formed, cool the flask in an ice bath. Slowly add a solution of benzophenone in anhydrous ether. The reaction is exothermic.[5]
-
Workup: After the addition is complete, quench the reaction by slowly adding dilute HCl. This protonates the alkoxide to form the alcohol product and dissolves any unreacted magnesium.[5]
-
Extract the product with ether, dry the organic layer, and purify by chromatography or recrystallization.
-
Caption: Logical flow of a Grignard reaction using the aryl bromide site.
Conclusion
This compound possesses multiple distinct reactive sites that can be addressed with high selectivity. The primary alkyl bromide is amenable to S(_N)2 reactions, the aryl bromide is a handle for a host of powerful metal-catalyzed coupling and organometallic reactions, the aromatic ring can undergo electrophilic substitution, and the ether linkage can be cleaved under harsh acidic conditions. This multi-faceted reactivity makes it a highly valuable intermediate for synthetic chemists in academic and industrial research. A thorough understanding of these reactive pathways is essential for its effective application in the development of new chemical entities.
References
- 1. Synthesis routes of this compound [benchchem.com]
- 2. 1-Bromo-4-((2-bromoethoxy)methyl)benzene | 103061-55-8 | Benchchem [benchchem.com]
- 3. 1-Bromo-4-(1-bromoethyl)benzene|CAS 24308-78-9|RUO [benchchem.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. d.web.umkc.edu [d.web.umkc.edu]
- 6. brainly.in [brainly.in]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Aromatic Reactivity [www2.chemistry.msu.edu]
- 10. 18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. This compound, CAS No. 18800-30-1 - iChemical [ichemical.com]
- 16. Grignard reagent - Wikipedia [en.wikipedia.org]
Solubility profile of 1-Bromo-4-(2-bromoethoxy)benzene in common lab solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected solubility profile of 1-Bromo-4-(2-bromoethoxy)benzene in common laboratory solvents. Due to the limited availability of direct experimental data for this specific compound, this guide offers a predicted solubility profile based on its structural characteristics and the known solubility of analogous compounds. Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise quantitative solubility data.
Predicted Solubility Profile
Based on the chemical structure of this compound, which features a non-polar brominated benzene ring and a polar ether linkage, a qualitative solubility profile can be predicted. The principle of "like dissolves like" suggests that the compound will exhibit good solubility in a range of organic solvents and poor solubility in water. The large, non-polar surface area of the bromophenyl group is the dominant factor influencing its solubility.
Similar aromatic compounds, such as 1-bromo-4-methoxybenzene and 1-bromo-4-ethylbenzene, are known to be soluble in common organic solvents like ethanol, ether, and acetone, while being immiscible with water.[1][2] A technical guide for the structurally related 1-Bromo-4-propylsulfanylbenzene indicates its solubility in non-polar aprotic (e.g., hexane, toluene) and polar aprotic solvents (e.g., acetone, dichloromethane), with sparing to good solubility in polar protic solvents (e.g., methanol, ethanol), and insolubility in water.[3]
The following table summarizes the predicted qualitative solubility of this compound. It is crucial to note that these are predictions and should be confirmed experimentally.
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Sparingly Soluble | The polar ether group can engage in some hydrogen bonding, but the large non-polar ring limits extensive solvation. |
| Polar Aprotic | Acetone, Dichloromethane (DCM), Ethyl Acetate | Soluble | These solvents can effectively solvate both the polar ether portion and the non-polar aromatic ring through dipole-dipole interactions. |
| Non-Polar | Toluene, Hexane | Soluble | The non-polar nature of these solvents readily solvates the non-polar bromophenyl and ethoxy groups. |
| Aqueous | Water | Insoluble | The hydrophobic nature of the large aromatic ring prevents significant interaction with the highly polar water molecules. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, the following equilibrium solubility method can be employed. This protocol is a standard procedure for determining the thermodynamic solubility of a compound in a given solvent at a specific temperature.
Objective: To quantitatively determine the solubility of this compound in a selected solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Analytical grade solvents of interest
-
Vials with screw caps (e.g., 20 mL scintillation vials)
-
Analytical balance (accurate to ±0.1 mg)
-
Constant temperature incubator/shaker or water bath
-
Vortex mixer
-
Centrifuge
-
Syringes (glass or solvent-compatible plastic)
-
Syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the equilibration period is essential to ensure saturation.
-
Accurately add a known volume (e.g., 5 mL) of the selected solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. The agitation should be vigorous enough to keep the solid suspended.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. This step is critical to avoid artificially high solubility measurements.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound.
-
-
Calculation:
-
Calculate the concentration of the saturated solution from the analytical results and the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.
Caption: Logical workflow for determining the solubility profile of a chemical compound.
References
Potential Research Areas for 1-Bromo-4-(2-bromoethoxy)benzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-(2-bromoethoxy)benzene is a versatile bifunctional organic molecule with significant potential as a building block in medicinal chemistry, materials science, and organic synthesis. Its structure, featuring both an aromatic bromine and an aliphatic bromine atom, allows for selective and sequential chemical modifications, making it an attractive scaffold for the synthesis of a diverse range of novel compounds. The aromatic bromine is amenable to various palladium-catalyzed cross-coupling reactions, while the bromoethoxy moiety provides a reactive handle for nucleophilic substitutions. This guide explores potential research avenues for this compound, providing detailed experimental protocols and outlining key areas for investigation.
Physicochemical Properties and Synthesis
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 18800-30-1 | [1] |
| Molecular Formula | C8H8Br2O | [1] |
| Molecular Weight | 279.96 g/mol | [1] |
| Appearance | Not specified (likely a solid or oil) | |
| Solubility | Soluble in water, alcohols, ethers, and chloroform. | [1] |
Synthesis
This compound can be synthesized via a Williamson ether synthesis from 4-bromophenol and 1,2-dibromoethane.
Experimental Protocol: Synthesis of this compound [1]
-
Materials:
-
4-bromophenol (30 g, 173 mmol)
-
1,2-dibromoethane (40 mL, 464 mmol)
-
Sodium hydroxide (NaOH) (11.0 g, 275 mmol)
-
Water (430 mL)
-
-
Procedure:
-
A mixture of 4-bromophenol, 1,2-dibromoethane, NaOH, and water is refluxed for 11 hours.
-
After cooling, the phases are separated.
-
The organic phase is purified by distillation to yield the final product.
-
-
Yield: 40.1 g (83%)
Potential Research Areas in Medicinal Chemistry
The structural motifs present in this compound are found in numerous biologically active compounds. This suggests its potential as a scaffold for the development of novel therapeutic agents.
Design and Synthesis of Novel Kinase Inhibitors
Kinase inhibitors are a major class of anticancer drugs. The 1-bromo-4-phenylethoxy scaffold can be elaborated to target the ATP-binding site of various kinases. The aromatic ring can be functionalized via cross-coupling reactions to introduce moieties that interact with the hinge region of the kinase, while the ethoxy side chain can be modified to target the solvent-exposed region.
Proposed Research Workflow:
Caption: Proposed workflow for the design and discovery of kinase inhibitors.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh3)4 (0.05 eq)
-
Na2CO3 (2.0 eq)
-
Toluene/Ethanol/Water (4:1:1 mixture)
-
-
Procedure:
-
To a degassed solution of this compound and the arylboronic acid in the solvent mixture, add Pd(PPh3)4 and Na2CO3.
-
Heat the reaction mixture at 90 °C under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Development of Antimicrobial Agents
Derivatives of this compound have shown potential as inhibitors of methicillin-resistant Staphylococcus aureus (MRSA), possibly by inhibiting protein synthesis.[1] Further research could focus on synthesizing a library of derivatives and evaluating their antibacterial activity.
Proposed Research Areas:
-
Synthesis of a diverse library of analogs: Modify both the aromatic ring and the ethoxy side chain to explore the structure-activity relationship (SAR).
-
In vitro antibacterial screening: Test the synthesized compounds against a panel of clinically relevant bacteria, including MRSA and other drug-resistant strains.
-
Mechanism of action studies: Investigate the specific cellular target and mechanism by which active compounds inhibit bacterial growth.
Potential Research Areas in Materials Science
The rigid aromatic core and the reactive bromine atoms make this compound a promising monomer for the synthesis of novel polymers and liquid crystals.
Synthesis of Novel Poly(phenylene ether)s and Related Polymers
The dual bromine sites on this compound allow for its use as a crosslinking agent or as a monomer in polycondensation reactions to form poly(phenylene ether)s and other related polymers.[2] These polymers could exhibit interesting thermal and mechanical properties.
Proposed Polymerization Approach:
Caption: Proposed workflow for the synthesis and characterization of novel polymers.
Experimental Protocol: Ullmann-type Polycondensation
-
Materials:
-
This compound (1.0 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Pyridine (solvent)
-
-
Procedure:
-
A solution of this compound in pyridine is heated with a catalytic amount of CuI.
-
The reaction is maintained at an elevated temperature (e.g., 150-200 °C) for an extended period (e.g., 24-48 hours).
-
The resulting polymer is precipitated by pouring the reaction mixture into a non-solvent like methanol.
-
The polymer is collected by filtration, washed, and dried.
-
Development of Novel Liquid Crystals
The rigid phenyl ring in this compound is a common feature in liquid crystalline molecules. By introducing a second aromatic ring through a cross-coupling reaction and modifying the side chain, it is possible to design and synthesize new liquid crystalline materials with potentially interesting mesophase behavior.
Proposed Synthetic Strategy:
Caption: A potential synthetic route to novel liquid crystal candidates.
Experimental Protocol: Synthesis of a Biphenyl Intermediate
-
Materials:
-
This compound (1.0 eq)
-
4-Cyanophenylboronic acid (1.1 eq)
-
Pd(OAc)2 (0.02 eq)
-
SPhos (0.04 eq)
-
K3PO4 (2.0 eq)
-
Toluene/Water (10:1)
-
-
Procedure:
-
Combine this compound, 4-cyanophenylboronic acid, Pd(OAc)2, SPhos, and K3PO4 in a reaction vessel.
-
Add the degassed solvent mixture and heat the reaction at 100 °C under an inert atmosphere.
-
Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Conclusion
This compound is a readily accessible and highly versatile building block with significant untapped potential. The proposed research areas in medicinal chemistry and materials science offer exciting opportunities for the development of novel kinase inhibitors, antimicrobial agents, high-performance polymers, and liquid crystals. The detailed experimental protocols provided herein serve as a starting point for researchers to explore the rich chemistry of this promising compound. Further investigation into its biological activities and material properties is warranted and is expected to yield valuable scientific insights and practical applications.
References
An In-depth Technical Guide to the Safe Handling, and Storage of 1-Bromo-4-(2-bromoethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety, handling, and storage information for 1-Bromo-4-(2-bromoethoxy)benzene (CAS No. 18800-30-1). The content herein is intended to support laboratory safety protocols and to ensure the well-being of personnel working with this compound. Due to a lack of extensive publicly available toxicological data for this specific chemical, this guide incorporates safety data from structurally similar compounds and general best practices for handling hazardous materials.
Chemical and Physical Properties
Proper identification and understanding of the physical and chemical properties of a substance are crucial for its safe handling.
| Property | Value | Source |
| CAS Number | 18800-30-1 | Multiple Sources |
| Molecular Formula | C₈H₈Br₂O | Multiple Sources |
| Molecular Weight | 279.96 g/mol | Multiple Sources |
| Appearance | Solid, Powder | Amadis Chemical, Sigma-Aldrich |
| Melting Point | 55-61 °C | CAS Common Chemistry, Sigma-Aldrich |
| Boiling Point | 163-165 °C @ 16-20 mmHg | CAS Common Chemistry, Sigma-Aldrich |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.
| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed | GHS07 | Warning |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | GHS07 | Warning |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 | Warning |
| Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | GHS07 | Warning |
Data sourced from Sigma-Aldrich and Ambeed.
Toxicological Information
Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict handling protocols is essential to minimize exposure and ensure a safe working environment.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Eyewash Stations and Safety Showers: Eyewash stations and safety showers must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| Protection Type | Specific Equipment | Standard/Specification |
| Eye and Face Protection | Chemical splash goggles or a face shield. | ANSI Z87.1 or equivalent. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for integrity before use. | Consult manufacturer's data for breakthrough time and permeation rate. |
| Skin and Body Protection | A lab coat or chemical-resistant apron. Closed-toe shoes are required. | N/A |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is recommended. | Follow institutional respiratory protection program guidelines. |
General Hygiene Practices
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust or vapors.
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.
-
Remove contaminated clothing and wash it before reuse.
Storage Guidelines
Proper storage is critical to maintain the integrity of the chemical and to prevent accidents.
-
Container: Keep the container tightly closed.
-
Environment: Store in a cool, dry, and well-ventilated place.
-
Incompatibilities: Keep away from strong oxidizing agents.
First Aid Measures
In case of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Fire-Fighting Measures
| Aspect | Guideline |
| Extinguishing Media | Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. |
| Specific Hazards | Combustion may produce toxic fumes, including hydrogen bromide. |
| Protective Equipment | Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. |
Accidental Release Measures
In the event of a spill, follow these procedures to mitigate the hazard.
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE as described in Section 4.2. Ensure adequate ventilation.
-
Containment: Prevent the spill from spreading and from entering drains or waterways.
-
Clean-up: For solid spills, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate key safety and emergency workflows.
Caption: Workflow for handling a chemical spill.
Caption: First aid procedures for exposure.
Methodological & Application
Application Notes and Protocols: The Versatile Role of 1-Bromo-4-(2-bromoethoxy)benzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-(2-bromoethoxy)benzene is a valuable bifunctional building block in organic synthesis, prized for its distinct reactive sites that allow for sequential and site-selective modifications. This application note provides a comprehensive overview of its utility, particularly in the synthesis of complex molecules relevant to pharmaceutical and materials science research. The presence of an aromatic bromine atom and an aliphatic bromine atom offers orthogonal reactivity, making it an ideal linker for constructing diverse molecular architectures. The aromatic bromine is amenable to various cross-coupling reactions, while the bromoethoxy group is highly susceptible to nucleophilic substitution, such as in the Williamson ether synthesis.
Key Applications
This compound serves as a critical intermediate in several synthetic pathways:
-
Pharmaceutical Synthesis: It is employed as a linker to connect different molecular fragments, facilitating the synthesis of novel drug candidates. Its derivatives have been explored for their potential biological activities.
-
Materials Science: This compound is utilized in the development of new polymers and resins with tailored properties due to its ability to form ether linkages and participate in polymerization reactions.
-
Combinatorial Chemistry: As a bifunctional linker, it is a useful tool in the construction of combinatorial libraries for high-throughput screening in drug discovery.
Featured Application: Williamson Ether Synthesis
A primary application of this compound is in the Williamson ether synthesis to form substituted diaryl ethers. The aliphatic bromine atom is selectively targeted by a phenoxide ion, leaving the aromatic bromine intact for subsequent transformations, such as Suzuki or Buchwald-Hartwig couplings.
Reaction Scheme:
Caption: General Williamson Ether Synthesis Scheme.
Experimental Protocols
Protocol 1: Synthesis of this compound[1]
This protocol details the synthesis of the title compound from 4-bromophenol and dibromoethane.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 4-Bromophenol | 173.01 | 30 g | 173 | 1.0 |
| Dibromoethane | 187.86 | 40 mL (d=2.18) | 464 | 2.68 |
| Sodium Hydroxide | 40.00 | 11.0 g | 275 | 1.59 |
| Water | 18.02 | 430 mL | - | - |
Procedure:
-
A mixture of 4-bromophenol (30 g, 173 mmol), dibromoethane (40 mL, 464 mmol), sodium hydroxide (11.0 g, 275 mmol), and water (430 mL) is placed in a round-bottom flask.
-
The mixture is heated to reflux for 11 hours.
-
After cooling, the phases are separated.
-
The organic phase is purified by distillation to yield this compound.
Expected Yield: 40.1 g (83%)[1]
Protocol 2: Synthesis of 1-Bromo-4-(2-(4-tert-butylphenoxy)ethoxy)benzene via Williamson Ether Synthesis
This protocol describes the reaction of this compound with 4-tert-butylphenol, a representative Williamson ether synthesis.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| This compound | 279.96 | 1.23 g | 4.4 | 1.0 |
| 4-tert-Butylphenol | 150.22 | 0.66 g | 4.4 | 1.0 |
| Potassium Carbonate (anhydrous) | 138.21 | 1.82 g | 13.2 | 3.0 |
| Acetone | 58.08 | 20 mL | - | - |
Procedure:
-
To a solution of 4-tert-butylphenol (0.66 g, 4.4 mmol) in acetone (20 mL) in a round-bottom flask, add anhydrous potassium carbonate (1.82 g, 13.2 mmol).
-
Stir the reaction mixture for 10 minutes at room temperature.
-
Add this compound (1.23 g, 4.4 mmol) to the mixture.
-
Heat the reaction mixture at reflux for 12 hours.
-
After cooling, evaporate the acetone under reduced pressure.
-
Add water to the residue and extract the aqueous layer three times with ethyl acetate (15 mL each).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer in vacuo to afford the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Reaction | Reactants | Key Reagents | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Synthesis of Title Compound | 4-Bromophenol, Dibromoethane | NaOH | Water | 11 | Reflux | 83[1] |
| Williamson Ether Synthesis | This compound, 4-tert-Butylphenol | K₂CO₃ | Acetone | 12 | Reflux | (Typical yields for similar reactions are moderate to high) |
Logical Workflow for Synthesis and Application
Caption: Synthetic workflow from starting materials to application.
References
Application Notes and Protocols for Suzuki Coupling Reactions Using 1-Bromo-4-(2-bromoethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries for the construction of complex molecular architectures, including biaryl and heteroaryl structures.[2] 1-Bromo-4-(2-bromoethoxy)benzene is a versatile building block, featuring two distinct carbon-bromine bonds: a reactive aryl bromide amenable to oxidative addition to a palladium(0) catalyst and a less reactive alkyl bromide on the ethoxy side chain.[3][4] This differential reactivity allows for chemoselective Suzuki coupling at the aryl position, making it a valuable substrate for the synthesis of functionalized biaryl ethers.
This document provides a detailed protocol for the selective Suzuki coupling of this compound with various boronic acids. The protocol is based on established methodologies for similar aryl bromides and serves as a robust starting point for reaction optimization.[5]
Principle of Reaction
The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) complex.[1][3]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.[1]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.[6]
Due to the higher reactivity of the C(sp²)-Br bond compared to the C(sp³)-Br bond, the Suzuki coupling is expected to occur selectively at the aromatic ring, leaving the bromoethoxy moiety intact for potential further functionalization.[3][4]
Data Presentation: Reaction Conditions and Expected Outcomes
The following table summarizes typical reaction conditions for the Suzuki coupling of aryl bromides, which are applicable to this compound. The expected yields are based on analogous reactions reported in the scientific literature.
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | > 90 |
| 2 | 4-Methylphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 8 | 85-95 |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2.5) | Toluene | 110 | 10 | 80-90 |
| 4 | 3-Chlorophenylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DME/H₂O | 85 | 16 | 75-85 |
Experimental Protocols
General Protocol for Selective Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of 4-(2-bromoethoxy)-1,1'-biphenyl derivatives from this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Water 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Schlenk flask or similar reaction vessel for air-sensitive techniques
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/H₂O, 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired product.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: Step-by-step experimental workflow for the Suzuki coupling protocol.
References
Application Notes and Protocols: 1-Bromo-4-(2-bromoethoxy)benzene as a Versatile Building Block for Combinatorial Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-(2-bromoethoxy)benzene is a valuable bifunctional building block for the synthesis of combinatorial libraries in drug discovery and materials science. Its structure is characterized by two bromine atoms with distinct chemical reactivity: an aromatic bromine atom attached to the benzene ring and a more reactive aliphatic bromine atom in the ethoxy side chain. This differential reactivity allows for sequential and selective functionalization, making it an ideal scaffold for generating diverse molecular architectures.
The aromatic bromine is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, enabling the formation of biaryl structures.[1][2][3][4] The aliphatic bromine, being a good leaving group, is susceptible to nucleophilic substitution by a wide range of nucleophiles. This dual reactivity profile permits the introduction of diverse functional groups at two different points of the molecule, facilitating the rapid construction of large and complex chemical libraries.
Applications in Combinatorial Synthesis
The unique structure of this compound allows for a divergent synthetic approach, where a common intermediate is used to generate a library of analogues through parallel synthesis.[5] This is particularly useful in lead optimization, where structure-activity relationships (SAR) are explored by systematically modifying different parts of a molecule.
Key applications include:
-
Synthesis of Biphenyl and Biphenyl Ether Derivatives: The aromatic bromine can undergo Suzuki-Miyaura coupling to introduce a second phenyl ring, forming a biphenyl ether scaffold.[6][7][8] This core is present in many biologically active molecules, including inhibitors of sulfatases, which are potential anticancer agents.[6][8]
-
Development of Combretastatin Analogues: Combretastatins are potent anti-cancer agents that inhibit tubulin polymerization.[9][10][11] this compound can serve as a key intermediate in the synthesis of novel combretastatin A-4 analogues, where modifications to the ether linkage can improve solubility, bioavailability, and cytotoxicity.[12][13]
-
Creation of Diverse Molecular Libraries: By combining cross-coupling reactions at the aromatic position with nucleophilic substitutions at the aliphatic position, a vast array of compounds with diverse functionalities can be generated. These libraries can be screened for various biological activities, aiding in the discovery of new therapeutic agents.
Data Presentation
Table 1: Synthesis of this compound
| Reactants | Reagents & Solvents | Conditions | Yield | Reference |
| 4-Bromophenol, Dibromoethane | NaOH, Water | Reflux, 11 h | 83% | [14] |
Table 2: Suzuki-Miyaura Coupling of Aryl Bromides
| Aryl Bromide | Boronic Acid | Catalyst & Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 1-Bromo-4-(trichloromethyl)benzene | Phenylboronic acid | Pd(OAc)₂, PPh₃, K₂CO₃ | Toluene/Ethanol/Water | 80°C | 12-24 | Not specified | [15] |
| Bromo-phenyloxazole | Various boronic acids | Pd(PPh₃)₄, K₂CO₃ | Toluene/Water | Not specified | Not specified | Not specified | [16] |
| 1-Bromo-3-(chloromethyl)-2-methylbenzene | 4-formyl-2-chlorophenylboronic acid | Not specified | Not specified | Not specified | Not specified | Not specified | [16] |
Table 3: Nucleophilic Substitution at the Benzylic Position
| Substrate | Nucleophile | Conditions | Product | Reference |
| 1-Bromo-4-(1-bromoethyl)benzene | Various nucleophiles | Varies based on nucleophile | Substituted ethylbenzene derivative | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound[14]
-
Reaction Setup: In a round-bottom flask, combine 4-bromophenol (30 g, 173 mmol), dibromoethane (40 mL, 464 mmol), sodium hydroxide (11.0 g, 275 mmol), and water (430 mL).
-
Reaction: Heat the mixture to reflux and maintain for 11 hours.
-
Work-up: After cooling, separate the organic and aqueous phases.
-
Purification: Purify the organic phase by distillation to yield this compound (40.1 g, 83% yield).
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of the Aromatic Bromine[15]
-
Reaction Setup: To a dry round-bottom flask, add the aryl bromide (1.0 mmol), the desired boronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol). Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., PPh₃, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add a degassed solvent mixture, such as toluene, ethanol, and water.
-
Reaction: Heat the mixture to 80°C and stir vigorously for 12-24 hours, monitoring the reaction by TLC.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 3: General Procedure for Nucleophilic Substitution of the Aliphatic Bromine
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in a suitable solvent such as DMF or acetonitrile.
-
Reagent Addition: Add the desired nucleophile (1.1-1.5 mmol) and, if necessary, a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃) to scavenge the HBr byproduct.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60°C) until the starting material is consumed (monitor by TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizations
Caption: Combinatorial synthesis workflow using this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Inhibition of sulfatase signaling by synthesized library compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. 1-Bromo-4-(1-bromoethyl)benzene|CAS 24308-78-9|RUO [benchchem.com]
- 3. 1-Bromo-4-(pentyloxy)benzene|CAS 30752-18-2|Supplier [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. rjpbcs.com [rjpbcs.com]
- 6. Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of Combretastatin A-4 derivatives containing a 3’-O-substituted carbonic ether moiety as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis routes of this compound [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1-Bromo-4-(2-bromoethoxy)benzene in the Synthesis of a Key Pharmaceutical Intermediate for Serotonin Modulating Agents
Introduction
1-Bromo-4-(2-bromoethoxy)benzene is a versatile bifunctional reagent employed in the synthesis of various pharmaceutical intermediates. Its structure, featuring a brominated aromatic ring and a bromoethoxy chain, allows for sequential or simultaneous reactions at two distinct sites, making it a valuable building block for complex molecules. This application note details the use of this compound in the synthesis of 1-(2-(4-bromophenoxy)ethyl)piperazine, a key intermediate in the development of novel serotonin receptor modulators and reuptake inhibitors, such as Vortioxetine and Vilazodone. These drugs are crucial in the management of major depressive disorder and other neuropsychiatric conditions.
Application in Pharmaceutical Intermediate Synthesis
The primary application of this compound in this context is its reaction with piperazine or its derivatives. This reaction typically proceeds via a nucleophilic substitution, where the nitrogen atom of the piperazine ring displaces the bromine atom of the ethoxy chain, forming a C-N bond. The resulting intermediate, 1-(2-(4-bromophenoxy)ethyl)piperazine, retains the brominated phenyl group, which can be further functionalized, for instance, through cross-coupling reactions to build the core structures of active pharmaceutical ingredients (APIs).
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of 1-(2-(4-bromophenoxy)ethyl)piperazine from this compound and 1-formylpiperazine.
| Step | Reaction | Reactants | Product | Yield (%) | Purity (%) |
| 1 | Nucleophilic Substitution | This compound, 1-Formylpiperazine | 1-[2-(4-bromophenoxy)ethyl]-piperazine | Not explicitly stated, but related reactions suggest moderate to good yields. | High purity achievable after purification. |
Experimental Protocols
Synthesis of 1-[2-(4-bromophenoxy)ethyl]-piperazine
This protocol describes the synthesis of the key pharmaceutical intermediate 1-[2-(4-bromophenoxy)ethyl]-piperazine from this compound.
Materials:
-
This compound (also known as 2-bromoethyl p-bromophenyl ether)
-
1-Formylpiperazine
-
2-Propanol
-
Standard laboratory glassware
-
Heating and stirring apparatus
-
Filtration equipment
Procedure:
-
A mixture of 56.0 g (0.2 moles) of this compound and 45.6 g (0.4 moles) of 1-formylpiperazine is prepared in 500 ml of 2-propanol.[1]
-
The reaction mixture is heated at reflux for 18 hours.[1]
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The cooled mixture is filtered to isolate the product.
-
Further purification can be achieved by recrystallization or column chromatography.
Note: The formyl group of 1-formylpiperazine acts as a protecting group and can be removed in a subsequent step if the free piperazine is required for further reactions.
Signaling Pathways and Experimental Workflows
Serotonin Signaling Pathway Modulation by Vilazodone and Vortioxetine
Vilazodone and Vortioxetine, for which 1-(2-(4-bromophenoxy)ethyl)piperazine is a potential intermediate, both act on the serotonin signaling pathway. Their primary mechanisms involve the inhibition of the serotonin transporter (SERT) and modulation of serotonin receptors, particularly the 5-HT1A receptor.
References
Application Notes and Protocols for Nucleophilic Substitution on 1-Bromo-4-(2-bromoethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting nucleophilic substitution reactions on 1-bromo-4-(2-bromoethoxy)benzene. The primary focus is on the selective substitution at the aliphatic carbon of the 2-bromoethoxy group, which is significantly more reactive towards nucleophiles than the bromine atom attached to the aromatic ring. This differential reactivity allows for the synthesis of a variety of derivatives, making this compound a versatile building block in medicinal chemistry and materials science.
The protocols provided herein are based on established methodologies for similar primary alkyl halides and are intended to serve as a foundation for further optimization in specific research contexts.
Core Concepts: Reactivity Profile
This compound features two bromine atoms with distinct reactivities. The bromine atom on the ethoxy side chain is a primary alkyl bromide, making it highly susceptible to nucleophilic substitution via an S(_N)2 mechanism. In contrast, the bromine atom directly attached to the benzene ring is an aryl bromide and is generally unreactive towards nucleophilic substitution under standard S(_N)2 conditions. This reactivity difference allows for selective functionalization of the ethoxy chain.
Data Presentation: Summary of Nucleophilic Substitution Reactions
The following table summarizes various nucleophilic substitution reactions performed on this compound with different nucleophiles. The data presented includes representative reaction conditions and expected yields, providing a comparative overview for synthetic planning.
| Nucleophile | Reagent | Solvent | Base | Temperature (°C) | Time (h) | Product | Expected Yield (%) |
| Amine | e.g., Piperidine | Acetonitrile | K(_2)CO(_3) | 80 | 12 | 1-(2-(4-Bromophenoxy)ethyl)piperidine | >90 |
| Phenol | e.g., 4-Methoxyphenol | DMF | K(_2)CO(_3) | 100 | 16 | 1-Bromo-4-(2-(4-methoxyphenoxy)ethoxy)benzene | 80-90 |
| Thiol | e.g., Ethanethiol | Ethanol | NaOEt | 25-50 | 4-8 | 1-Bromo-4-(2-(ethylthio)ethoxy)benzene | >90 |
| Azide | Sodium Azide | DMF | - | 60-70 | 12-24 | 1-Azido-2-(4-bromophenoxy)ethane | >95 |
Experimental Protocols
Detailed methodologies for key nucleophilic substitution reactions are provided below.
Protocol 1: Synthesis of N-Substituted 2-(4-Bromophenoxy)ethanamine
This protocol details the synthesis of an amine derivative via the reaction of this compound with a secondary amine (e.g., piperidine).
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K(_2)CO(_3))
-
Acetonitrile (CH(_3)CN)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add piperidine (1.2 eq) to the mixture.
-
Stir the reaction mixture at 80°C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Williamson Ether Synthesis of Diaryl Ethers
This protocol describes the synthesis of a diaryl ether via the reaction of this compound with a phenol (e.g., 4-methoxyphenol).
Materials:
-
This compound
-
4-Methoxyphenol
-
Potassium carbonate (K(_2)CO(_3)), finely ground and dried
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4-methoxyphenol (1.0 eq) and anhydrous DMF.
-
Add finely ground potassium carbonate (2.0 eq) to the solution.
-
Add this compound (1.1 eq) to the mixture.
-
Heat the reaction mixture to 100°C and maintain for 16 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Synthesis of a Thioether Derivative
This protocol outlines the synthesis of a thioether by reacting this compound with a thiol (e.g., ethanethiol).
Materials:
-
This compound
-
Ethanethiol
-
Sodium ethoxide (NaOEt)
-
Ethanol (EtOH)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve sodium ethoxide (1.1 eq) in ethanol.
-
Add ethanethiol (1.1 eq) to the solution and stir for 10 minutes at room temperature.
-
Add a solution of this compound (1.0 eq) in ethanol to the reaction mixture.
-
Stir the reaction at a temperature between 25-50°C for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
-
Remove the ethanol under reduced pressure.
-
Extract the residue with diethyl ether, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield the product.
Protocol 4: Synthesis of 1-Azido-2-(4-bromophenoxy)ethane
This protocol details the reaction of this compound with sodium azide to introduce an azido group.
Materials:
-
This compound
-
Sodium azide (NaN(_3))
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.
-
To this solution, add sodium azide (1.5 eq).
-
Heat the reaction mixture to a temperature between 60-70°C.
-
Stir the mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a separatory funnel containing water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.
Visualizations
Signaling Pathway of S(_N)2 Nucleophilic Substitution
Caption: S(_N)2 reaction pathway for nucleophilic substitution.
Experimental Workflow for Nucleophilic Substitution
Caption: General experimental workflow for nucleophilic substitution.
Application Notes and Protocols for the Synthesis of Biologically Active Compounds with 1-Bromo-4-(2-bromoethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 1-Bromo-4-(2-bromoethoxy)benzene as a versatile bifunctional reagent in the synthesis of biologically active compounds. The protocols outlined below focus on its application in the preparation of key intermediates for pharmaceuticals, particularly those targeting the central nervous system.
Introduction
This compound is a valuable building block in medicinal chemistry. Its structure incorporates two distinct reactive sites: an aryl bromide, which can participate in various cross-coupling reactions, and an alkyl bromide, which is susceptible to nucleophilic substitution. This dual reactivity allows for the sequential or convergent synthesis of complex molecular architectures. The 4-(2-bromoethoxy)phenyl moiety is a key structural component in several pharmacologically active agents, including compounds with antipsychotic and antidepressant properties.
Application: Synthesis of a Key Intermediate for Antipsychotic Agents
A significant application of this compound is in the synthesis of benzimidazolone derivatives, a class of compounds known for their diverse biological activities. One such example is the synthesis of 5-[2-(4-Bromophenoxy)ethyl]-1-(4-piperidinyl)-2(1H)-benzimidazolone, an important intermediate in the development of novel antipsychotic drugs. This synthesis highlights the utility of the alkyl bromide functionality for ether formation via nucleophilic substitution.
Reaction Scheme: Synthesis of 5-[2-(4-Bromophenoxy)ethyl]-1-(4-piperidinyl)-2(1H)-benzimidazolone
Application Notes and Protocols: 1-Bromo-4-(2-bromoethoxy)benzene in Materials Science and Polymer Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-Bromo-4-(2-bromoethoxy)benzene is a versatile bifunctional monomer employed in materials science and polymer chemistry. Its distinct structure, featuring two reactive bromine sites—an aromatic bromide and an aliphatic bromide—at opposite ends of a rigid phenoxy core, allows for its participation in a variety of polymerization and modification reactions. The aromatic bromine atom is amenable to various cross-coupling reactions, enabling the formation of conjugated polymer backbones, while the bromoethoxy tail offers a site for grafting, cross-linking, or post-polymerization modification. This dual reactivity makes it a valuable building block for designing polymers with tailored electronic, optical, and physical properties for a range of applications. This compound is particularly useful as a building block for combinatorial libraries in drug discovery and has shown potential in inhibiting the growth of methicillin-resistant Staphylococcus aureus (MRSA).
These application notes provide detailed protocols for the synthesis of various polymers using this compound, including conjugated polymers for optoelectronic applications and side-chain liquid crystalline polymers.
I. Synthesis of Conjugated Polymers
This compound is a key monomer for the synthesis of conjugated polymers such as poly(p-phenylene vinylene) (PPV) and poly(p-phenylene ethynylene) (PPE) derivatives. These materials are of significant interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The differential reactivity of the aryl and alkyl bromine atoms allows for selective polymerization of the aromatic backbone, leaving the bromoethoxy group available for subsequent functionalization to tune solubility, morphology, and electronic properties.
A. Poly(p-phenylene ethynylene) (PPE) Derivatives via Sonogashira Coupling
Application: Synthesis of a soluble, functionalized poly(p-phenylene ethynylene) derivative for potential use in fluorescent sensors or organic electronics.
Protocol:
Materials:
-
This compound
-
1,4-Diethynylbenzene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Toluene, anhydrous
Procedure:
-
Reaction Setup: In a dried Schlenk flask, under an argon atmosphere, dissolve this compound (1.0 mmol), 1,4-diethynylbenzene (1.0 mmol), Bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and Copper(I) iodide (0.04 mmol, 4 mol%) in a mixture of anhydrous toluene (10 mL) and anhydrous triethylamine (5 mL).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.
-
Polymerization: Heat the reaction mixture to 70°C and stir under argon for 48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Work-up: After cooling to room temperature, pour the viscous solution into a large volume of methanol (200 mL) to precipitate the polymer.
-
Purification: Collect the polymer by filtration, wash thoroughly with methanol and acetone to remove catalyst residues and oligomers. Further purification can be achieved by redissolving the polymer in a minimal amount of chloroform and reprecipitating it in methanol.
-
Drying: Dry the resulting fibrous polymer under vacuum at 40°C for 24 hours.
B. Poly(p-phenylene vinylene) (PPV) Derivatives via Heck Coupling
Application: Synthesis of a PPV derivative with a flexible side chain, enhancing solubility and processability for fabrication of thin films for electroluminescent devices.
Protocol:
Materials:
-
This compound
-
1,4-Divinylbenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 mmol), 1,4-divinylbenzene (1.0 mmol), palladium(II) acetate (0.03 mmol, 3 mol%), and tri(o-tolyl)phosphine (0.06 mmol, 6 mol%).
-
Solvent and Base Addition: Evacuate and backfill the tube with argon. Add anhydrous DMF (10 mL) and anhydrous triethylamine (3.0 mmol) via syringe.
-
Polymerization: Heat the mixture to 100°C and stir for 48 hours under an argon atmosphere.
-
Polymer Isolation: After cooling, precipitate the polymer by pouring the reaction mixture into 200 mL of methanol.
-
Purification: Filter the precipitate and wash with methanol and hot acetone. The polymer can be further purified by Soxhlet extraction with methanol and acetone to remove impurities.
-
Drying: Dry the polymer in a vacuum oven at 50°C overnight.
II. Synthesis of Side-Chain Liquid Crystalline Polymers
The bromoethoxy group of this compound can be utilized to attach mesogenic units, leading to the formation of side-chain liquid crystalline polymers. These materials combine the properties of liquid crystals with the processability of polymers and are used in applications such as optical data storage and displays.
Protocol:
This protocol describes a two-step synthesis: first, the attachment of a mesogenic unit to the monomer, followed by polymerization.
Step 1: Synthesis of a Liquid Crystalline Monomer
Materials:
-
This compound
-
4-Hydroxy-4'-cyanobiphenyl (mesogen)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile, anhydrous
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and 4-hydroxy-4'-cyanobiphenyl (1.1 mmol) in anhydrous acetonitrile (20 mL).
-
Reaction: Add potassium carbonate (2.0 mmol) and reflux the mixture under a nitrogen atmosphere for 24 hours.
-
Work-up: Cool the reaction mixture, filter off the inorganic salts, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/hexane) to yield the liquid crystalline monomer.
Step 2: Suzuki Coupling Polymerization of the Liquid Crystalline Monomer
Materials:
-
Synthesized liquid crystalline monomer
-
1,4-Benzenediboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
2M Aqueous sodium carbonate solution
-
Toluene
Procedure:
-
Reaction Setup: In a Schlenk flask, combine the liquid crystalline monomer (1.0 mmol), 1,4-benzenediboronic acid (1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%).
-
Solvent and Base Addition: Add toluene (10 mL) and the 2M aqueous sodium carbonate solution (5 mL).
-
Degassing: Degas the mixture by bubbling argon through it for 20 minutes.
-
Polymerization: Heat the reaction mixture to 90°C and stir vigorously for 72 hours under an argon atmosphere.
-
Polymer Isolation: After cooling, pour the reaction mixture into methanol (200 mL).
-
Purification: Collect the precipitated polymer by filtration and wash it successively with water, methanol, and acetone.
-
Drying: Dry the polymer under vacuum at 60°C.
Data Presentation
The following table summarizes representative quantitative data for polymers synthesized from this compound and related monomers. The exact values will depend on the specific reaction conditions and co-monomers used.
| Polymer Type | Polymerization Method | Mn ( g/mol ) | PDI (Mw/Mn) | Thermal Decomposition Temp. (TGA, °C) | Glass Transition Temp. (DSC, °C) |
| PPE Derivative | Sonogashira Coupling | 8,000 - 20,000 | 1.8 - 3.0 | > 350 | 100 - 150 |
| PPV Derivative | Heck Coupling | 10,000 - 30,000 | 2.0 - 3.5 | > 380 | 120 - 180 |
| Side-Chain LC Polymer | Suzuki Coupling | 15,000 - 40,000 | 1.5 - 2.5 | > 320 | 80 - 130 |
Mandatory Visualization
Caption: Experimental workflow for Sonogashira polymerization.
Caption: Catalytic cycle for Suzuki coupling polymerization.
Application Notes and Protocols for the Synthesis of 1-Bromo-4-(2-bromoethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 1-Bromo-4-(2-bromoethoxy)benzene, a valuable building block in organic synthesis. The protocol is based on established chemical literature and is intended for use by qualified researchers in a laboratory setting.
Introduction
This compound is a bifunctional aromatic compound containing two bromine atoms with different reactivities, making it a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals and combinatorial libraries.[1] The synthesis described herein involves a Williamson ether synthesis, a common and effective method for forming ethers.
Reaction Scheme
The synthesis of this compound is achieved through the reaction of 4-bromophenol with 1,2-dibromoethane in the presence of a base, as depicted in the following reaction scheme:
Reaction: 4-bromophenol + 1,2-dibromoethane → this compound
Experimental Data
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| 4-Bromophenol | C₆H₅BrO | 173.01 | 106-41-2 |
| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | 106-93-4 |
| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 |
| This compound | C₈H₈Br₂O | 279.96 | 18800-30-1 |
Table 2: Experimental Parameters
| Parameter | Value |
| Reactants | 4-bromophenol, 1,2-dibromoethane, Sodium Hydroxide |
| Solvent | Water |
| Reaction Time | 11 hours |
| Reaction Temperature | Reflux |
| Purification Method | Distillation |
| Yield | 83% |
Experimental Protocol
Materials:
-
4-bromophenol (30 g, 173 mmol)[2]
-
1,2-dibromoethane (40 mL, 464 mmol)[2]
-
Sodium hydroxide (NaOH) (11.0 g, 275 mmol)[2]
-
Water (430 mL)[2]
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To a round-bottom flask, add 4-bromophenol (30 g, 173 mmol), 1,2-dibromoethane (40 mL, 464 mmol), sodium hydroxide (11.0 g, 275 mmol), and water (430 mL).[2]
-
Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.[2]
-
Maintain the reflux for 11 hours.[2]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous phases.[2]
-
The organic phase contains the desired product. Purify the organic phase by distillation to obtain this compound.[2] The expected yield is approximately 40.1 g (83%).[2]
Safety Precautions
-
4-bromophenol: Toxic and corrosive. Avoid contact with skin and eyes.
-
1,2-dibromoethane: Carcinogen and toxic. Handle in a well-ventilated fume hood.
-
Sodium hydroxide: Corrosive. Causes severe burns. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
All procedures should be carried out in a well-ventilated fume hood.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-4-(2-bromoethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2][3] This powerful transformation has found widespread application in the pharmaceutical and materials science industries due to its remarkable functional group tolerance and broad substrate scope.[4] This document provides detailed application notes and protocols for the selective Buchwald-Hartwig amination of 1-Bromo-4-(2-bromoethoxy)benzene. This substrate is of particular interest as it possesses two distinct bromide leaving groups: a reactive aryl bromide and a less reactive alkyl bromide. The inherent reactivity difference allows for the selective amination of the aryl C-Br bond, a crucial feature for multi-step synthetic strategies.
Reaction Principle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst.[2][5] The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (Ar-Br), forming a Pd(II) intermediate.[5][6]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then facilitates the deprotonation of the coordinated amine, leading to the formation of a palladium-amido complex.[6]
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, which regenerates the active Pd(0) catalyst and releases the desired N-aryl amine product.[5][6]
The selectivity for the amination of the aryl bromide over the alkyl bromide in this compound is based on the general reactivity trend in palladium-catalyzed cross-coupling reactions, which is Ar-I > Ar-Br > Ar-Cl.[5] The C(sp²)-Br bond of the benzene ring is significantly more reactive towards oxidative addition with the palladium catalyst than the C(sp³)-Br bond of the bromoethoxy group.
Data Presentation: General Reaction Conditions
The following tables summarize typical conditions for the Buchwald-Hartwig amination of aryl bromides. These serve as a foundational guide for the specific application to this compound.
Table 1: Recommended Catalysts and Ligands
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd₂(dba)₃ | XPhos | 1-2 (Pd), 2-4 (Ligand) | A robust system for a wide range of aryl bromides.[3] |
| Pd(OAc)₂ | RuPhos | 1-2 (Pd), 2-4 (Ligand) | Highly active, often allowing for lower reaction temperatures.[7] |
| Pd(OAc)₂ | BINAP | 1-3 (Pd), 1.5-4.5 (Ligand) | A classic choice, particularly effective for primary amines.[2] |
| [Pd(cinnamyl)Cl]₂ | XantPhos | 1.5-2.5 (Pd), 5-10 (Ligand) | Effective with milder bases like DBU.[8] |
Table 2: Common Bases and Solvents
| Base | Equivalents | Solvent | Typical Temperature (°C) |
| NaOtBu | 1.2 - 1.5 | Toluene, Dioxane | 80 - 110 |
| K₃PO₄ | 2.0 - 3.0 | Dioxane, THF | 100 - 120 |
| Cs₂CO₃ | 1.5 - 2.0 | Toluene, DMF | 100 - 120 |
| DBU | 2.0 | MeCN/PhMe, DMF | 100 - 140 |
Experimental Protocols
The following are detailed protocols for the selective Buchwald-Hartwig amination of this compound with a generic primary or secondary amine.
Protocol 1: General Procedure using Pd₂(dba)₃/XPhos
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), and XPhos (0.024 mmol, 2.4 mol%).
-
Addition of Base: Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times.
-
Addition of Reagents: Add the amine (1.2 mmol, 1.2 equiv.) followed by anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl amine.
Protocol 2: Procedure using Pd(OAc)₂/RuPhos under Milder Conditions
-
Reaction Setup: In a glovebox, charge a screw-cap vial with this compound (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and RuPhos (0.04 mmol, 4 mol%).
-
Addition of Base: Add potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).
-
Addition of Reagents: Add the amine (1.5 mmol, 1.5 equiv.) and anhydrous 1,4-dioxane (5 mL).
-
Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring and Work-up: Follow steps 6-8 from Protocol 1.
Mandatory Visualizations
Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. research.rug.nl [research.rug.nl]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 8. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: 1-Bromo-4-(2-bromoethoxy)benzene as a Versatile Precursor for Functionalized Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-(2-bromoethoxy)benzene is a valuable bifunctional building block in synthetic and medicinal chemistry. Its structure, featuring both an aryl bromide and a primary alkyl bromide, allows for sequential and selective functionalization. The aryl bromide is amenable to a variety of palladium-catalyzed cross-coupling reactions, while the bromoethoxy moiety serves as a potent electrophile for the alkylation of nucleophiles. This dual reactivity makes it an ideal precursor for the synthesis of a diverse range of functionalized heterocyclic compounds, which are prominent scaffolds in numerous biologically active molecules.
These application notes provide detailed protocols for the utilization of this compound in the synthesis of N-alkylated heterocyclic compounds, a common strategy in drug discovery to modulate the physicochemical and pharmacological properties of molecules.
Key Applications in Heterocyclic Synthesis
The strategic incorporation of the 4-(2-bromoethoxy)phenyl moiety into heterocyclic scaffolds can be employed to:
-
Introduce a flexible linker: The ethoxybenzene group can act as a spacer, allowing for the exploration of different binding pockets in biological targets.
-
Enable further functionalization: The terminal bromine atom on the ethoxy chain can be displaced by other nucleophiles to attach reporter groups, solubility enhancers, or other pharmacophores.
-
Modulate lipophilicity: The introduction of the aryl ether moiety can significantly impact the lipophilicity of the parent heterocycle, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Experimental Protocols
Synthesis of this compound
A common route to prepare the title compound is through the Williamson ether synthesis, starting from 4-bromophenol and 1,2-dibromoethane.
Reaction Scheme:
Caption: Synthesis of this compound.
Procedure:
-
To a round-bottom flask, add 4-bromophenol (30 g, 173 mmol), 1,2-dibromoethane (40 mL, 464 mmol), sodium hydroxide (11.0 g, 275 mmol), and water (430 mL).[1]
-
Heat the mixture to reflux and maintain for 11 hours.[1]
-
After cooling to room temperature, separate the organic and aqueous phases.
-
The organic phase can be further purified by distillation to yield the final product.[1]
Typical Yield: 83%[1]
General Protocol for N-Alkylation of Heterocycles
This protocol describes a general method for the N-alkylation of common nitrogen-containing heterocycles, such as imidazoles and triazoles, using this compound.
Caption: General workflow for N-alkylation of heterocycles.
Materials:
-
Nitrogen-containing heterocycle (e.g., imidazole, 1,2,4-triazole) (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the heterocycle (1.0 eq) and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to dissolve the reactants.
-
Add this compound (1.1 eq) to the stirred suspension.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes representative reaction parameters and expected outcomes for the N-alkylation of selected heterocycles with this compound, based on established methodologies for similar alkylations.
| Entry | Heterocycle | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | Imidazole | 6 | 70 | 85-95 | >95 |
| 2 | 1,2,4-Triazole | 8 | 80 | 80-90 | >95 |
| 3 | Benzimidazole | 6 | 70 | 88-96 | >95 |
Signaling Pathways and Biological Relevance
While specific biological data for compounds directly derived from this compound is not extensively reported, the resulting N-alkylated heterocycles are of significant interest in drug discovery. For instance, functionalized imidazoles and triazoles are core structures in many antifungal, anticancer, and anti-inflammatory agents. The synthesized compounds can be screened in various biological assays to identify potential therapeutic activities. A common application for such linkers is in the development of Proteolysis Targeting Chimeras (PROTACs), where they connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase, leading to the degradation of the target protein.
Caption: PROTAC mechanism of action.
Conclusion
This compound is a highly versatile and readily accessible precursor for the synthesis of a wide array of functionalized heterocyclic compounds. The straightforward N-alkylation protocols described herein provide a reliable and efficient means to generate libraries of novel molecules for screening in drug discovery and development programs. The dual reactivity of this building block also opens avenues for more complex molecular architectures through subsequent cross-coupling reactions.
References
Application Notes and Protocols for the Williamson Ether Synthesis of 1-Bromo-4-(2-bromoethoxy)benzene
Introduction
The Williamson ether synthesis is a fundamental and versatile method in organic chemistry for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide or phenoxide ion acts as a nucleophile, displacing a halide from an alkyl halide to form an ether.[1][2][3] This application note provides a detailed protocol for the synthesis of 1-Bromo-4-(2-bromoethoxy)benzene, an important intermediate in organic and medicinal chemistry, by reacting 4-bromophenol with 1,2-dibromoethane in the presence of a base.
The synthesis involves the deprotonation of 4-bromophenol by sodium hydroxide to form the corresponding phenoxide. This phenoxide then attacks one of the electrophilic carbon atoms of 1,2-dibromoethane, displacing a bromide ion to form the desired ether product. Using an excess of 1,2-dibromoethane helps to minimize the formation of the diaryl ether byproduct.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of this compound.[4]
Materials and Reagents:
-
4-Bromophenol
-
1,2-Dibromoethane
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Round-bottom flask (1 L)
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: To a 1 L round-bottom flask equipped with a magnetic stir bar, add 4-bromophenol (30 g, 173 mmol), 1,2-dibromoethane (40 mL, 464 mmol), sodium hydroxide (11.0 g, 275 mmol), and deionized water (430 mL).[4]
-
Reflux: Attach a reflux condenser to the flask and place the assembly in a heating mantle. Heat the mixture to reflux with vigorous stirring. Continue refluxing for 11 hours.[4]
-
Work-up: After the reflux is complete, allow the reaction mixture to cool to room temperature. The mixture will separate into two phases. Transfer the entire mixture to a separatory funnel.
-
Phase Separation: Allow the layers to fully separate. The lower, organic phase contains the desired product and unreacted 1,2-dibromoethane. Carefully separate the aqueous and organic layers.[4]
-
Purification: The crude organic phase is purified by distillation to remove the excess 1,2-dibromoethane and isolate the final product, this compound.[4] The expected yield is approximately 40.1 g (83%).[4]
Data Presentation
Table 1: Reagent Specifications and Quantities
| Reagent | Molecular Wt. ( g/mol ) | Amount Used | Moles (mmol) | Equivalents |
| 4-Bromophenol | 173.01 | 30 g | 173 | 1.0 |
| 1,2-Dibromoethane | 187.86 | 40 mL (74.8 g) | 464 | ~2.7 |
| Sodium Hydroxide | 40.00 | 11.0 g | 275 | ~1.6 |
| Water | 18.02 | 430 mL | - | - |
Table 2: Product Characterization and Yield
| Product | Molecular Wt. ( g/mol ) | CAS Number | Theoretical Yield (g) | Actual Yield (g) | Percentage Yield (%) |
| This compound | 279.96 | 18800-30-1 | 48.4 | 40.1 | 83 |
Experimental Workflow Visualization
The following diagram illustrates the step-by-step workflow for the synthesis and purification of this compound.
References
Application Notes and Protocols: Scalable Synthesis of 1-Bromo-4-(2-bromoethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the scalable synthesis of 1-Bromo-4-(2-bromoethoxy)benzene, a key intermediate in the synthesis of various organic molecules and combinatorial libraries.[1] The methodologies presented are designed for scalability and reproducibility in a research and development setting.
Overview and Applications
This compound is a benzoic acid derivative that serves as a versatile building block in organic synthesis.[1] Its bifunctional nature, possessing two bromine atoms at different positions, allows for selective sequential reactions, making it a valuable precursor for creating diverse chemical libraries for drug discovery and development. For instance, it has been noted to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA), potentially through the inhibition of protein synthesis.[1]
Key Properties:
| Property | Value | Reference |
| Molecular Formula | C₈H₈Br₂O | [2] |
| Molecular Weight | 279.96 g/mol | [2][3] |
| CAS Number | 18800-30-1 | [1][2] |
| Melting Point | 56-59 °C | [3] |
| Boiling Point | 163-165 °C at 16 mmHg | [3] |
| Appearance | Solid | [3] |
Synthesis Methodology: Williamson Ether Synthesis
A common and scalable method for the production of this compound is the Williamson ether synthesis, reacting 4-bromophenol with an excess of 1,2-dibromoethane in the presence of a base.
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from a procedure with a reported yield of 83%.[2]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 4-Bromophenol | 173.01 | 30 g | 173 |
| 1,2-Dibromoethane | 187.86 | 40 mL (86.8 g) | 464 |
| Sodium Hydroxide (NaOH) | 40.00 | 11.0 g | 275 |
| Water | 18.02 | 430 mL | - |
Equipment:
-
Round-bottom flask (1 L)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a 1 L round-bottom flask, combine 4-bromophenol (30 g, 173 mmol), 1,2-dibromoethane (40 mL, 464 mmol), sodium hydroxide (11.0 g, 275 mmol), and water (430 mL).[2]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring. Maintain reflux for 11 hours.[2]
-
Phase Separation: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Extraction: Separate the organic phase from the aqueous phase.
-
Purification: Purify the organic phase by distillation to yield the final product, this compound.[2]
Expected Yield: 40.1 g (83%).[2]
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of the target compound.
Optimization and Scalability Considerations
For industrial-scale production, several factors can be optimized to improve yield, purity, and cost-effectiveness.
-
Base: While sodium hydroxide is effective, other bases such as potassium carbonate could be explored, potentially in different solvent systems like acetone or DMF, which may alter reaction times and temperatures.[4]
-
Solvent: The use of a phase-transfer catalyst could be beneficial in the biphasic water/1,2-dibromoethane system to enhance the reaction rate. Alternatively, exploring a single solvent system where all reactants are soluble could simplify the process.
-
Purification: For large-scale purification, fractional distillation under reduced pressure is recommended to obtain high-purity product.[5] Recrystallization from a suitable solvent could also be an effective alternative or supplementary purification step.
-
Reaction Monitoring: For process optimization, monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is advised.[6]
Safety Precautions
-
4-Bromophenol: Corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
1,2-Dibromoethane: Toxic and a suspected carcinogen. All handling should be done in a well-ventilated fume hood.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.
-
General: The reaction should be conducted in a well-ventilated area, and appropriate safety measures should be in place for handling hot glassware and flammable organic compounds.
References
Troubleshooting & Optimization
Optimizing reaction conditions for 1-Bromo-4-(2-bromoethoxy)benzene synthesis
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-Bromo-4-(2-bromoethoxy)benzene. This valuable intermediate is often prepared via a Williamson ether synthesis, a robust and widely used method for forming ethers. This document is intended for researchers, scientists, and professionals in drug development and other chemical sciences.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound from 4-bromophenol and 1,2-dibromoethane?
The synthesis proceeds via a Williamson ether synthesis, which is a classic SN2 (bimolecular nucleophilic substitution) reaction. In the first step, a base is used to deprotonate the hydroxyl group of 4-bromophenol, forming a more nucleophilic phenoxide ion. This phenoxide then attacks one of the electrophilic carbon atoms of 1,2-dibromoethane, displacing a bromide ion and forming the desired ether linkage.
Q2: What are the most common side reactions to be aware of during this synthesis?
The most prevalent side reactions include:
-
Formation of 1,2-bis(4-bromophenoxy)ethane: This occurs when a second molecule of the 4-bromophenoxide reacts with the already formed product, this compound, displacing the second bromide. Using a large excess of 1,2-dibromoethane can help to minimize this side reaction.
-
Elimination Reaction: Although less likely with a primary alkyl halide like 1,2-dibromoethane, under strongly basic conditions and at elevated temperatures, some elimination to form vinyl bromide could occur.
-
Unreacted Starting Materials: Incomplete reaction will lead to the presence of unreacted 4-bromophenol and 1,2-dibromoethane in the crude product.
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a silica gel plate and eluting with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate), you can observe the consumption of the starting materials and the formation of the product. The product, being less polar than 4-bromophenol, will have a higher Rf value.
Q4: What are the key safety precautions to take during this synthesis?
-
4-Bromophenol: Is toxic and can cause skin and eye irritation.
-
1,2-Dibromoethane: Is a suspected carcinogen and is toxic.
-
Sodium Hydroxide (or other bases): Is corrosive and can cause severe burns.
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of 4-bromophenol. 2. Insufficient reaction time or temperature. 3. Wet reagents or solvents. 4. Ineffective base. | 1. Ensure the use of a sufficiently strong base and appropriate stoichiometry. 2. Monitor the reaction by TLC and adjust the reaction time and/or temperature as needed. Refluxing is often required. 3. Use anhydrous solvents and ensure starting materials are dry. 4. Use a fresh, high-quality base. |
| Presence of a Significant Amount of Unreacted 4-Bromophenol | 1. Insufficient amount of base or 1,2-dibromoethane. 2. Incomplete reaction. | 1. Check the stoichiometry of your reagents. 2. Increase the reaction time or temperature. |
| Formation of a High-Boiling Point Impurity | This is likely the side-product 1,2-bis(4-bromophenoxy)ethane. | Use a larger excess of 1,2-dibromoethane in the reaction. This impurity can be separated from the desired product by careful fractional distillation or column chromatography. |
| Difficulty in Isolating the Product | The product may be an oil or a low-melting solid, making it difficult to handle. | After the work-up, ensure the organic layer is thoroughly dried before removing the solvent. If the product is an oil, purification by vacuum distillation or column chromatography is recommended. |
| Product is Contaminated with a Purple or Brown Color | Phenols are susceptible to air oxidation, which can produce colored impurities. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). During the work-up, washing the organic layer with a dilute solution of sodium bisulfite can help to remove colored impurities. |
Data Presentation
Table 1: Physical Properties of Reactants and Product
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |
| 4-Bromophenol | 173.01 | 235-238 | 63-66 | ~1.5 (solid) |
| 1,2-Dibromoethane | 187.86 | 131-132 | 9-10 | ~2.18 |
| This compound | 279.96 | Estimated >250 | Not readily available | Not readily available |
Table 2: Suggested Reaction Conditions
| Parameter | Condition | Notes |
| Reactants | 4-Bromophenol, 1,2-Dibromoethane | Use a significant excess of 1,2-dibromoethane (e.g., 3-5 equivalents) to minimize the formation of the bis-ether side product. |
| Base | Sodium Hydroxide (NaOH), Potassium Carbonate (K₂CO₃), or Potassium Hydroxide (KOH) | The base should be strong enough to deprotonate the phenol. |
| Solvent | Water, Ethanol, Acetone, or a polar aprotic solvent like DMF or Acetonitrile | The choice of solvent can influence the reaction rate. |
| Temperature | Reflux | The reaction generally requires heating to proceed at a reasonable rate. |
| Reaction Time | Several hours | Monitor by TLC to determine completion. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a representative example and may require optimization based on laboratory conditions and available reagents.
Materials:
-
4-Bromophenol
-
1,2-Dibromoethane
-
Sodium Hydroxide (NaOH)
-
Water
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-bromophenol (1 equivalent) and sodium hydroxide (1.1-1.5 equivalents) in water.
-
Addition of Alkylating Agent: To the stirred solution, add a significant excess of 1,2-dibromoethane (3-5 equivalents).
-
Reaction: Heat the mixture to reflux and maintain the reflux for several hours. Monitor the progress of the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add diethyl ether to extract the product.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).
-
Mandatory Visualization
Caption: Williamson ether synthesis of this compound.
Caption: A typical workflow for the synthesis and purification process.
Caption: A logical guide for troubleshooting common synthesis issues.
Common side products in the synthesis of 1-Bromo-4-(2-bromoethoxy)benzene and how to avoid them
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-Bromo-4-(2-bromoethoxy)benzene. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this chemical synthesis.
Troubleshooting Guide & FAQs
Q1: My reaction yield is significantly lower than expected. What are the common causes?
Low yields in the synthesis of this compound, typically performed via a Williamson ether synthesis, can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, a non-optimal temperature, or an inadequate base. Typical Williamson ether syntheses require refluxing for 1 to 8 hours at temperatures between 50 and 100°C.[1]
-
Side Reactions: The formation of undesired side products can consume the starting materials and reduce the yield of the desired product. The most common side reactions are dialkylation and C-alkylation.[1][2]
-
Poor Nucleophile Formation: The phenolic proton of 4-bromophenol must be removed by a sufficiently strong base to form the phenoxide nucleophile. Incomplete deprotonation will result in a lower concentration of the active nucleophile.[3]
-
Suboptimal Solvent Choice: The use of protic solvents can slow down the reaction rate by solvating the nucleophile, thus reducing its availability. Polar aprotic solvents like acetonitrile or N,N-dimethylformamide (DMF) are generally preferred.[1]
Q2: I've isolated a byproduct with a higher molecular weight than the target compound. What is it likely to be?
A common higher molecular weight byproduct is the dialkylated ether, 1,2-bis(4-bromophenoxy)ethane . This occurs when a second molecule of the 4-bromophenoxide anion displaces the remaining bromide from the primary product, this compound.
-
How to Avoid It: To minimize the formation of this dialkylated product, a significant excess of 1,2-dibromoethane should be used. This increases the statistical probability of the 4-bromophenoxide reacting with a molecule of 1,2-dibromoethane rather than the mono-alkylated product.[4]
Q3: My NMR analysis shows unexpected aromatic signals. Could this be a C-alkylation product?
Yes, this is a distinct possibility. The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) to form the desired ether, or at the carbon atoms of the aromatic ring (C-alkylation).[1][5]
-
How to Avoid It: The choice of solvent plays a critical role in directing the reaction towards O-alkylation.[5]
-
Favoring O-alkylation: Use polar aprotic solvents such as DMF or DMSO. These solvents do not strongly solvate the oxygen of the phenoxide, leaving it more available for nucleophilic attack.[5][6]
-
Favoring C-alkylation: Protic solvents like water or ethanol can form hydrogen bonds with the phenoxide oxygen, making it less nucleophilic and thus increasing the likelihood of C-alkylation.[5]
-
Q4: Can elimination be a competing reaction?
Elimination is a potential side reaction in Williamson ether syntheses, particularly with secondary or tertiary alkyl halides.[3][6] However, since 1,2-dibromoethane is a primary dihalide, elimination to form vinyl bromide is less favored. To further minimize this risk, it is advisable to avoid excessively high temperatures and overly strong, sterically hindered bases.
Optimizing Reaction Conditions to Minimize Side Products
The following table summarizes the key reaction parameters and their impact on product distribution.
| Parameter | Condition for Desired Product | Condition Leading to Side Products | Side Product(s) |
| Reactant Ratio | Large excess of 1,2-dibromoethane | Near-equimolar or excess 4-bromophenol | 1,2-bis(4-bromophenoxy)ethane |
| Solvent | Polar aprotic (e.g., DMF, Acetonitrile)[1] | Protic (e.g., Water, Ethanol)[5] | C-alkylated phenols |
| Base | Moderately strong base (e.g., K₂CO₃, NaOH)[7][8] | Very strong or hindered bases | Elimination products (minor) |
| Temperature | 50-100 °C[1] | Excessively high temperatures | Increased elimination and other side reactions |
Experimental Protocol: Synthesis of this compound
This protocol is a representative example based on established Williamson ether synthesis procedures.
Materials:
-
4-bromophenol
-
1,2-dibromoethane
-
Potassium carbonate (anhydrous)
-
Acetone (or DMF)
-
Ethyl acetate
-
Hexane
-
Water
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-bromophenol (1.0 eq), anhydrous potassium carbonate (3.0 eq), and acetone (or DMF) as the solvent.[8]
-
Addition of Alkylating Agent: While stirring, add a significant excess of 1,2-dibromoethane (at least 3.0 eq) to the mixture.[8]
-
Reaction: Heat the reaction mixture to reflux and maintain for approximately 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[8]
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Evaporate the solvent from the filtrate under reduced pressure.[8]
-
Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then brine.[8]
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[8]
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.[8][9]
Reaction Pathway and Side Product Formation
The following diagram illustrates the primary synthetic route and the formation of key side products.
Caption: Reaction scheme for the synthesis of this compound and major side products.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmaxchange.info [pharmaxchange.info]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Synthesis routes of this compound [benchchem.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Recrystallization of 1-Bromo-4-(2-bromoethoxy)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving high-purity 1-Bromo-4-(2-bromoethoxy)benzene through recrystallization.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: No Crystal Formation Upon Cooling
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Question: I have dissolved my crude this compound in a hot solvent and allowed it to cool, but no crystals have formed. What are the possible reasons and how can I induce crystallization?
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Answer: The absence of crystal formation is a common challenge that can stem from several factors:
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Supersaturation Not Reached: The most frequent cause is using an excessive amount of solvent, preventing the solution from becoming supersaturated upon cooling.
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Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures.
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Presence of Impurities: Certain impurities can inhibit crystal nucleation and growth.
Troubleshooting Steps:
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Induce Nucleation:
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Scratching: Gently scratch the inside of the flask at the surface of the solution with a clean glass rod. This creates microscopic imperfections that can serve as nucleation sites.
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Seeding: If available, add a single, pure crystal of this compound to the solution to initiate crystal growth.
-
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Increase Concentration: If the solution is too dilute, gently heat it to evaporate a portion of the solvent. Allow the more concentrated solution to cool again.
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Lower Temperature: If crystals do not form at room temperature, try cooling the flask in an ice bath or refrigerator.
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Re-evaluate Solvent: If the above steps fail, the solvent may be unsuitable. The compound may need to be recovered by evaporating the solvent and attempting recrystallization with a different solvent system.
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Issue 2: The Compound "Oils Out" Instead of Crystallizing
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Question: Upon cooling, my compound separates as an oily layer instead of forming solid crystals. What causes this and how can I fix it?
-
Answer: "Oiling out" occurs when the solute's melting point is lower than the temperature at which it starts to come out of the solution. Given that the structurally similar 1-bromo-4-(2-chloroethoxy)benzene has a melting point of 55-57°C, it is plausible that this compound has a relatively low melting point. Rapid cooling can also contribute to this issue.
Troubleshooting Steps:
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Reheat and Dilute: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation point to a lower temperature.
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Slow Cooling: Allow the solution to cool to room temperature very slowly. You can insulate the flask to slow down the cooling rate. Once at room temperature, proceed with cooling in an ice bath.
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Modify Solvent System: Consider using a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to redissolve the oil and allow it to cool slowly.
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Issue 3: Low Yield of Recrystallized Product
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Question: After recrystallization, the yield of my purified this compound is very low. How can I improve it?
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Answer: A low yield can result from several factors:
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Using too much solvent: This is the most common reason, as a significant portion of the product remains dissolved in the mother liquor.
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Premature crystallization: The product may crystallize during hot filtration if the apparatus is not sufficiently pre-heated.
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Multiple unnecessary transfers: Losing material at each transfer step can significantly reduce the final yield.
Troubleshooting Steps:
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Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
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Optimize Filtration: If a hot filtration is necessary to remove insoluble impurities, pre-heat the funnel and receiving flask with hot solvent to prevent premature crystallization.
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Recover a Second Crop: The mother liquor can be concentrated by evaporating some of the solvent and cooling to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
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Careful Handling: Ensure all equipment is clean and minimize the number of transfers to reduce mechanical losses.
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Issue 4: Product Purity is Not Significantly Improved
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Question: I have recrystallized my product, but the purity has not improved as expected. What should I do?
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Answer: If recrystallization does not significantly improve purity, it may be due to the presence of impurities with similar solubility profiles to the desired compound.
Troubleshooting Steps:
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Solvent Screening: The chosen solvent may not be optimal for separating the specific impurities present. It is advisable to perform small-scale solubility tests with a range of solvents or solvent mixtures to find a system where the desired compound has high solubility in the hot solvent and low solubility in the cold solvent, while the impurities remain soluble at low temperatures.
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Decolorization: If the product is colored, activated charcoal can be used to remove colored impurities. Add a small amount of charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal.
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Alternative Purification Methods: If recrystallization is ineffective, other purification techniques such as column chromatography may be necessary. Chromatography is particularly useful for separating compounds with similar polarities.[1]
-
Data Presentation
Table 1: Potential Solvent Systems for Recrystallization of this compound
| Solvent/Solvent System | Expected Solubility Profile | Rationale & Considerations |
| Ethanol/Water | Good solubility in hot ethanol, poor in cold water. | A common and effective mixed-solvent system for moderately polar organic compounds. The polarity can be fine-tuned by adjusting the solvent ratio. |
| Hexane/Ethyl Acetate | Soluble in hot ethyl acetate, less soluble in hexane. | A good choice for compounds with intermediate polarity. Ethyl acetate acts as the "good" solvent and hexane as the "poor" solvent. |
| Toluene | Potentially good solubility at high temperatures. | Aromatic solvents can be effective for recrystallizing aromatic compounds. |
| Isopropanol | Similar to ethanol, may offer different solubility characteristics. | An alternative protic solvent to ethanol. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
This protocol is a general guideline and may require optimization based on the specific impurities present in the crude this compound.
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, hexane, ethyl acetate, toluene) to determine a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but will have low solubility when cold.
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Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved. If using a mixed solvent system, dissolve the compound in a minimal amount of the "good" solvent and add the "poor" solvent dropwise until the solution becomes cloudy, then add a few drops of the "good" solvent to clarify.
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Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
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Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: A workflow diagram for troubleshooting common issues during the recrystallization of this compound.
References
Troubleshooting low yields in 1-Bromo-4-(2-bromoethoxy)benzene cross-coupling reactions
Welcome to the technical support center for troubleshooting cross-coupling reactions involving 1-Bromo-4-(2-bromoethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide solutions to achieve optimal reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in cross-coupling reactions with this compound?
A1: Low yields in cross-coupling reactions with this substrate can stem from several factors:
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Catalyst and Ligand Incompatibility: The choice of palladium catalyst and phosphine ligand is crucial. Standard catalysts may not be optimal for this specific substrate.
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Suboptimal Reaction Conditions: Parameters such as temperature, reaction time, and solvent can significantly impact the yield.
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Base Selection: The strength and type of base used are critical for the efficiency of the catalytic cycle.
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Side Reactions: Competing reactions, such as hydrodehalogenation or homocoupling, can consume starting materials and reduce the desired product's yield.[1]
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Substrate Purity: Impurities in this compound or the coupling partner can inhibit the catalyst.
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Inert Atmosphere: Inadequate exclusion of oxygen can lead to catalyst deactivation.[1]
Q2: Can the bromoethoxy group interfere with the cross-coupling reaction?
A2: Yes, the bromoethoxy group can potentially interfere under certain conditions. While the aryl bromide is the primary reactive site for oxidative addition to the palladium catalyst, the alkyl bromide on the ethoxy chain can also react, especially at higher temperatures or with certain catalyst systems, leading to undesired side products. Additionally, cleavage of the ether linkage is a possibility under harsh basic or acidic conditions, though this is less common in standard palladium-catalyzed cross-coupling reactions.
Q3: Which analytical techniques are recommended for monitoring the reaction progress?
A3: Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are effective for monitoring the consumption of the starting materials and the formation of the product. Liquid chromatography-mass spectrometry (LC-MS) can also be a powerful tool for tracking the reaction progress and identifying potential byproducts.
Troubleshooting Guides
Problem 1: Low or No Conversion of Starting Material
Low or no conversion of this compound is a common issue that often points to problems with catalyst activation or fundamental reaction conditions.
Troubleshooting Workflow for Low/No Conversion
Caption: Troubleshooting workflow for low or no conversion.
Quantitative Data for Suzuki-Miyaura Coupling Optimization
The following table provides representative data for the Suzuki-Miyaura coupling of a generic aryl bromide with an arylboronic acid, which can be used as a starting point for optimizing the reaction of this compound.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 45-60 |
| 2 | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Dioxane | 100 | 8 | 85-95 |
| 3 | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ (2) | DMF | 90 | 12 | 70-85 |
| 4 | PdCl₂(dppf) (2) | - | Na₂CO₃ (2) | THF/H₂O | 80 | 16 | 75-90 |
Data is representative and compiled from analogous reactions in the literature. Yields are for isolated products and should be considered as a guide for optimization.
Problem 2: Formation of Significant Side Products
The presence of significant side products indicates that while the catalyst is active, undesired reaction pathways are competing with the desired cross-coupling.
Common Side Reactions and Solutions
| Side Product | Potential Cause | Recommended Solution |
| Homocoupling of Boronic Acid | Presence of oxygen; high temperature. | Thoroughly degas the solvent and maintain a strict inert atmosphere.[1] Lower the reaction temperature if possible. |
| Hydrodehalogenation | Presence of water or protic impurities; certain ligands. | Use anhydrous solvents and reagents. Screen different ligands that may suppress this pathway. |
| Ether Cleavage | Harsh basic conditions or high temperatures. | Use a milder base (e.g., K₂CO₃ instead of stronger bases like NaOtBu). Optimize for the lowest effective temperature. |
| Reaction at Alkyl Bromide | High reaction temperature; non-selective catalyst. | Lower the reaction temperature. Screen catalysts and ligands known for higher selectivity towards aryl bromides. |
Reaction Pathway Diagram: Desired vs. Side Reactions
Caption: Competing reaction pathways in cross-coupling.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific coupling partners.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Procedure:
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To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
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Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
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Add the degassed solvent (e.g., toluene/water 4:1) via syringe.
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Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and any additional ligand.
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Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
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Monitor the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
Procedure:
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In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.
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Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
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Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
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Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
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Monitor the reaction progress by TLC or GC-MS.
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After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
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Concentrate the filtrate and purify the crude product by column chromatography.
General Protocol for Sonogashira Coupling
Procedure:
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To a Schlenk flask, add this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.).
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Add a mixture of degassed solvents, such as THF and triethylamine (2:1 v/v).
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Under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and the copper(I) co-catalyst (e.g., CuI, 4 mol%).
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Stir the reaction mixture at the desired temperature (e.g., 60 °C) until the starting material is consumed.
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Cool the reaction to room temperature and filter off any precipitated salts.
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Concentrate the filtrate and purify the crude product by column chromatography.
General Protocol for Heck Reaction
Procedure:
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In a sealable reaction tube, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), and the base (e.g., triethylamine, 2.0 equiv.) in the chosen solvent (e.g., DMF).
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Degas the mixture by bubbling with an inert gas for 15 minutes.
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Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., P(o-tolyl)₃, 4 mol%).
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Seal the tube and heat the reaction to the desired temperature (e.g., 100 °C).
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Monitor the reaction by TLC or GC-MS.
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Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
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Dry the organic layer, concentrate, and purify by column chromatography.
References
Identifying and removing impurities in 1-Bromo-4-(2-bromoethoxy)benzene samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities in 1-Bromo-4-(2-bromoethoxy)benzene samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound sample synthesized via Williamson ether synthesis?
A1: The most common impurities originating from the synthesis using 4-bromophenol and 1,2-dibromoethane are unreacted starting materials and a significant byproduct. These include:
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4-Bromophenol: Unreacted starting material.
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1,2-Dibromoethane: Unreacted excess reagent.
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1,4-Bis(2-bromoethoxy)benzene: A byproduct formed when one molecule of 1,2-dibromoethane reacts with two molecules of 4-bromophenol.
Q2: How can I identify these impurities in my sample?
A2: The primary methods for identifying these impurities are ¹H NMR spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Thin Layer Chromatography (TLC). Each technique can provide characteristic signals or peaks corresponding to the specific impurities.
Q3: What is the best purification method to remove these impurities?
A3: A combination of column chromatography and recrystallization is generally the most effective approach. Column chromatography is excellent for separating the product from the starting materials and the less polar byproduct. Recrystallization is a final polishing step to achieve high purity.
Q4: My purified this compound is a liquid at room temperature, but the literature reports a melting point. Why is this?
A4: Pure this compound is a solid at room temperature with a reported melting point of 56-57 °C. If your sample is a liquid, it is likely impure. The presence of impurities can depress the melting point and result in an oil or low-melting solid.
Troubleshooting Guides
Impurity Identification Issues
Problem: I am unsure how to interpret my ¹H NMR spectrum to identify impurities.
Solution:
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Acquire a high-resolution ¹H NMR spectrum of your sample in a deuterated solvent (e.g., CDCl₃).
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Compare the obtained spectrum with the expected chemical shifts for this compound and the potential impurities listed in the table below.
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Look for characteristic peaks:
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A broad singlet around 5-6 ppm may indicate the phenolic -OH of unreacted 4-bromophenol.
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A singlet around 3.7 ppm corresponds to the four equivalent protons of 1,2-dibromoethane.
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Symmetrical aromatic signals and a singlet for the four ethoxy protons of 1,4-bis(2-bromoethoxy)benzene.
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Purification Challenges
Problem: My recrystallization attempt resulted in an oil instead of crystals.
Potential Causes & Solutions:
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High impurity level: The presence of a significant amount of impurities can inhibit crystallization. It is recommended to first purify the crude product by column chromatography to remove the bulk of the impurities.
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Inappropriate solvent: The solvent may be too good a solvent for your compound, even at low temperatures.
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Action: Try a different solvent or a solvent pair. Good single solvents for brominated aromatic ethers include ethanol, methanol, or hexane. For solvent pairs, a combination of a good solvent (like dichloromethane or ethyl acetate) and a poor solvent (like hexane or heptane) can be effective.
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Cooling too quickly: Rapid cooling can lead to oiling out.
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Action: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath.
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Problem: I am getting poor separation during column chromatography.
Potential Causes & Solutions:
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Incorrect solvent system: The eluent may be too polar, causing all compounds to elute together, or not polar enough, resulting in very slow elution of the desired product.
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Action: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. A good starting point for separating brominated aromatic compounds is a gradient of ethyl acetate in hexane. Aim for an Rf value of 0.2-0.3 for the desired product.
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Column overloading: Too much sample for the amount of stationary phase will lead to broad bands and poor separation.
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Action: Use a larger column or reduce the amount of crude material being purified. A general rule of thumb is a 30:1 to 50:1 ratio of silica gel to crude product by weight.
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Sample loading technique: Improper loading can disturb the column bed and lead to uneven bands.
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Action: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent and carefully load it onto the top of the column. For less soluble compounds, "dry loading" (adsorbing the sample onto a small amount of silica gel before adding it to the column) is recommended.
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Data Presentation
Table 1: Physical and Analytical Data for this compound and Potential Impurities
| Compound Name | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Expected ¹H NMR Chemical Shifts (CDCl₃, δ ppm) |
| This compound | Br-C₆H₄-O-CH₂CH₂-Br | 279.96 | 56-57 | 163-165 (16 mmHg) | ~7.4 (d, 2H), ~6.8 (d, 2H), ~4.3 (t, 2H), ~3.6 (t, 2H) |
| 4-Bromophenol | Br-C₆H₄-OH | 173.01 | 63-66 | 235-236 | ~7.3 (d, 2H), ~6.8 (d, 2H), ~5.5 (s, 1H, broad) |
| 1,2-Dibromoethane | Br-CH₂CH₂-Br | 187.86 | 9-10 | 131-132 | ~3.7 (s, 4H) |
| 1,4-Bis(2-bromoethoxy)benzene | (Br-CH₂CH₂-O)₂-C₆H₄ | 324.01 | 118-120 | N/A | ~6.9 (s, 4H), ~4.3 (t, 4H), ~3.6 (t, 4H) |
Experimental Protocols
Protocol 1: Identification of Impurities by ¹H NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
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Analysis: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
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Data Interpretation: Compare the integral values and chemical shifts of the signals in your spectrum with the data provided in Table 1 to identify and quantify the impurities.
Protocol 2: Purification by Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in hexane.
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Column Packing: Pack a glass chromatography column with the silica gel slurry, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica gel.
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Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or toluene. In a separate flask, add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column. Add another thin layer of sand.
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Elution: Begin eluting the column with 100% hexane. Gradually increase the polarity of the eluent by adding small percentages of ethyl acetate (e.g., starting with 1% and slowly increasing to 5% ethyl acetate in hexane).
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Fraction Collection: Collect fractions and monitor their composition by TLC.
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Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Protocol 3: Purification by Recrystallization
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Solvent Selection: In a small test tube, test the solubility of a small amount of the partially purified product in various solvents (e.g., ethanol, methanol, hexane, or a hexane/ethyl acetate mixture). A suitable solvent will dissolve the compound when hot but not when cold.
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Dissolution: In an Erlenmeyer flask, dissolve the compound in the minimum amount of the chosen hot solvent.
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Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
Caption: Workflow for the identification and removal of impurities.
Caption: Synthesis pathway and potential impurity formation.
Strategies to improve the yield of 1-Bromo-4-(2-bromoethoxy)benzene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Bromo-4-(2-bromoethoxy)benzene.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method is the Williamson ether synthesis, which involves the reaction of 4-bromophenol with 1,2-dibromoethane in the presence of a base.[1] This reaction proceeds via an S_N2 mechanism where the phenoxide ion, generated from 4-bromophenol and a base, acts as a nucleophile and attacks one of the carbon atoms of 1,2-dibromoethane, displacing a bromide ion.
Q2: What is a typical yield for this synthesis, and what are the key factors influencing it?
Reported yields are in the range of 83% under specific laboratory conditions.[1] Key factors that significantly influence the yield include the choice of base, reaction temperature, reaction time, solvent, and the potential use of a phase-transfer catalyst. Careful control of these parameters is crucial to maximize the formation of the desired product and minimize side reactions.
Q3: What are the primary side reactions that can lower the yield?
The main side reactions include:
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Dialkylation: A second molecule of 4-bromophenoxide can react with the already formed this compound to produce 1,2-bis(4-bromophenoxy)ethane.
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Elimination: The basic conditions can promote the E2 elimination of HBr from 1,2-dibromoethane to form vinyl bromide, which is volatile and can be lost from the reaction mixture.
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Reaction with Solvent: If a protic solvent like water is used, it can compete with the phenoxide as a nucleophile, leading to the formation of 2-bromoethanol.
Q4: How can a phase-transfer catalyst (PTC) improve the reaction?
A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can facilitate the transfer of the water-soluble phenoxide ion into the organic phase where the 1,2-dibromoethane is located. This increases the concentration of the nucleophile in the organic phase, leading to a faster and more efficient reaction, potentially at lower temperatures and with milder bases.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of 4-bromophenol. 2. Low reaction temperature or insufficient reaction time. 3. Impure or wet reactants and solvents. | 1. Use a stronger base or ensure the base is not old/degraded. 2. Gradually increase the reaction temperature and monitor progress by TLC. Extend the reaction time. 3. Use freshly distilled solvents and ensure reactants are dry. |
| Formation of Significant Side Products | 1. Dialkylation Product: Molar ratio of 4-bromophenol to 1,2-dibromoethane is too high. 2. Elimination Product: Reaction temperature is too high, or the base is too strong/hindered. | 1. Use a significant excess of 1,2-dibromoethane. 2. Lower the reaction temperature. Consider using a milder base such as K₂CO₃. |
| Difficult Purification | 1. Presence of unreacted 4-bromophenol. 2. Contamination with the dialkylation byproduct. | 1. Wash the organic layer with an aqueous base (e.g., 5% NaOH) to remove acidic 4-bromophenol. 2. Purify the crude product using column chromatography on silica gel. |
| Reaction Stalls (as monitored by TLC) | 1. Deactivation of the phase-transfer catalyst (if used). 2. Insufficient mixing of the biphasic system. | 1. Add a fresh portion of the phase-transfer catalyst. 2. Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize key parameters that can be adjusted to optimize the yield of this compound.
Table 1: Comparison of Different Bases
| Base | Strength | Typical Solvent | Advantages | Disadvantages |
| Sodium Hydroxide (NaOH) | Strong | Water, Ethanol | Inexpensive, readily available. | Can lead to hydrolysis of 1,2-dibromoethane. |
| Potassium Carbonate (K₂CO₃) | Mild | Acetone, Acetonitrile | Reduces elimination side reactions. | Slower reaction rates may require higher temperatures. |
| Sodium Hydride (NaH) | Very Strong | THF, DMF (anhydrous) | Drives the reaction to completion. | Requires strictly anhydrous conditions, flammable. |
Table 2: Effect of Reaction Parameters on Yield (Illustrative)
| Parameter | Condition A | Condition B | Expected Outcome |
| Temperature | 60 °C | 100 °C (Reflux) | Higher temperature increases reaction rate but may also increase side products. |
| Reaction Time | 6 hours | 12 hours | Longer reaction times can lead to higher conversion but also potential product degradation. |
| 1,2-Dibromoethane | 1.5 equivalents | 3.0 equivalents | A larger excess of 1,2-dibromoethane minimizes the formation of the dialkylation byproduct. |
| Catalyst | None | TBAB (5 mol%) | The use of a phase-transfer catalyst can significantly increase the reaction rate and yield. |
Experimental Protocols
Protocol 1: Standard Williamson Ether Synthesis
This protocol is a baseline method for the synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromophenol (1.0 eq), 1,2-dibromoethane (2.0 eq), and a suitable solvent (e.g., ethanol).
-
Base Addition: While stirring, add an aqueous solution of sodium hydroxide (1.5 eq).
-
Reaction: Heat the mixture to reflux (approximately 80-100 °C) and maintain for 10-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Add water and a suitable organic solvent (e.g., diethyl ether or dichloromethane) for extraction.
-
Extraction: Separate the organic layer, and wash it sequentially with 5% aqueous NaOH to remove unreacted 4-bromophenol, followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Optimized Synthesis using Phase-Transfer Catalysis
This protocol aims to improve the yield and reaction conditions.
-
Reaction Setup: In a round-bottom flask with a reflux condenser and magnetic stirrer, dissolve 4-bromophenol (1.0 eq) and tetrabutylammonium bromide (TBAB, 0.05 eq) in a suitable solvent mixture (e.g., toluene and water).
-
Base Addition: Add a solution of potassium carbonate (2.0 eq) in water.
-
Reagent Addition: Add 1,2-dibromoethane (3.0 eq) to the vigorously stirred mixture.
-
Reaction: Heat the reaction to a moderate temperature (e.g., 70-80 °C) and stir for 6-8 hours, monitoring by TLC.
-
Workup and Purification: Follow steps 4-7 from Protocol 1.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision-making flowchart for troubleshooting low yield in the synthesis.
References
Preventing degradation of 1-Bromo-4-(2-bromoethoxy)benzene during storage
Technical Support Center: 1-Bromo-4-(2-bromoethoxy)benzene
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the degradation of this compound during storage.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to prevent degradation?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2][3] The container should be tightly sealed to prevent exposure to moisture and air.[2][3] It is also crucial to store the compound away from direct sunlight and sources of heat or ignition.[1][4][5]
Q2: What are the primary degradation pathways for this compound?
A2: While specific degradation pathways for this molecule are not extensively documented in publicly available literature, based on its structure containing an ether linkage and bromo-substituents, two primary degradation pathways can be anticipated:
-
Hydrolysis: The ether linkage can be susceptible to cleavage in the presence of water, especially under acidic or basic conditions, which may be introduced from atmospheric moisture. This would lead to the formation of 4-bromophenol and 2-bromoethanol.
-
Peroxide Formation: Like many ethers, this compound may form explosive peroxides over time when exposed to air and light.[6] This is a significant safety concern and can lead to the decomposition of the material.
Q3: Are there any chemical incompatibilities I should be aware of during storage?
A3: Yes, this compound should be stored away from strong oxidizing agents.[1] Contact with these substances can lead to vigorous reactions and decomposition of the compound. It is also advisable to avoid storage near strong acids and bases, which could catalyze hydrolysis of the ether linkage.
Q4: How can I tell if my sample of this compound has started to degrade?
A4: Visual inspection may reveal discoloration (e.g., yellowing or browning) of the compound, which is often an initial sign of degradation. For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to check for the presence of impurities or degradation products.[7] A decrease in the peak area corresponding to the pure compound and the appearance of new peaks would indicate degradation.[7]
Q5: What is the recommended shelf life for this compound?
A5: The shelf life can vary depending on the storage conditions and the purity of the compound. When stored under optimal conditions (cool, dry, dark, and inert atmosphere), the compound should remain stable for an extended period. It is good practice to re-analyze the purity of the compound after one year or if any visual changes are observed.[6] For ethers, it is recommended to dispose of containers one year after opening them to avoid the risk of peroxide formation.[6]
Troubleshooting Guide
This section addresses common issues that may be encountered during the storage and handling of this compound.
| Issue | Potential Cause | Recommended Action |
| Discoloration of the compound (yellowing/browning) | Exposure to air, light, or heat leading to oxidation or other degradation pathways. | Store the compound in an amber glass vial to protect it from light.[8] Ensure the container is tightly sealed and consider flushing with an inert gas like nitrogen or argon before sealing. Store in a refrigerator or freezer for long-term storage. |
| Presence of crystalline solids in the container | Potential formation of explosive peroxides.[6] | CAUTION: Do not handle the container if you suspect peroxide formation.[6] Contact your institution's Environmental Health & Safety (EHS) office immediately for proper disposal procedures. Do not attempt to open or move the container. |
| Inconsistent experimental results | Degradation of the starting material leading to lower yields or unexpected side products. | Confirm the purity of your this compound sample using HPLC or GC-MS before use. If degradation is confirmed, purify the compound (e.g., by recrystallization or column chromatography) or obtain a fresh batch. |
| Precipitate formation when dissolving the compound | The precipitate could be a degradation product that is less soluble in the chosen solvent. | Analyze the precipitate and the supernatant separately to identify the components. This can help in identifying the degradation pathway and optimizing storage conditions. |
Quantitative Data Summary: Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerator) | Slows down the rate of potential degradation reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and peroxide formation. |
| Light Exposure | Store in the dark (Amber vial) | Prevents light-induced degradation.[8] |
| Humidity | Low (Store with desiccants) | Minimizes the risk of hydrolysis.[9] |
| Container | Tightly sealed glass container | Prevents exposure to air and moisture.[2][3][5] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound and detecting potential degradation products.
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
- Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
- Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, start with 50:50 acetonitrile:water and gradually increase the acetonitrile concentration to 95% over 15-20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at a wavelength of 254 nm.
- Injection Volume: 10 µL.
3. Analysis:
- Run a blank (mobile phase) followed by the sample solution.
- The purity of the compound is determined by the relative area of the main peak.
- The presence of additional peaks indicates impurities or degradation products.
Visualizations
Troubleshooting Workflow for Suspected Degradation
Caption: Troubleshooting workflow for suspected degradation.
Potential Degradation Pathways
Caption: Potential degradation pathways for the compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.fr [fishersci.fr]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. brainly.in [brainly.in]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. benchchem.com [benchchem.com]
- 8. Ether - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]
- 9. Ether use and preservation instructions, so that life is more secure and assured-Chemwin [en.888chem.com]
Managing reaction temperature to prevent byproduct formation in bromination
This guide provides troubleshooting advice and answers to frequently asked questions regarding the critical role of temperature management in preventing byproduct formation during bromination reactions. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during bromination experiments, with a focus on temperature-related causes and solutions.
Issue 1: The reaction is highly exothermic, difficult to control, and shows poor selectivity.
-
Question: My bromination reaction is proceeding too vigorously, and I'm getting a mixture of products. What's causing this and how can I fix it?
-
Answer: Uncontrolled exothermic reactions are common in bromination and can lead to temperature spikes that cause side reactions and poor selectivity.[1] The primary causes are often the rate of addition of the brominating agent and insufficient cooling.
-
Recommended Solution: Add the brominating agent (e.g., liquid bromine) slowly and dropwise to the reaction mixture.[1][2] This prevents a localized buildup of reactants and helps dissipate heat. Ensure you are using an efficient cooling method, such as an ice bath or a specialized cooling system, to maintain the target temperature throughout the addition process.[1][2]
-
Issue 2: Significant formation of polybrominated byproducts.
-
Question: I am trying to perform a monobromination, but my analysis shows di- or even tri-brominated products. Why is this happening?
-
Answer: The formation of polybrominated species is a common byproduct issue, often exacerbated by elevated temperatures.[3] Higher temperatures can increase the reaction rate to a point where the desired monobrominated product reacts further before all the starting material is consumed. This can also be caused by using an excess of the brominating agent.[3]
Issue 3: Poor regioselectivity, resulting in a mixture of isomers.
-
Question: My reaction is producing a mixture of ortho-, meta-, and para-isomers instead of the single, desired isomer. How can I improve the regioselectivity?
-
Answer: Poor regioselectivity is often a result of the reaction being under thermodynamic control, which is favored at higher temperatures.[1] At elevated temperatures, the reaction has enough energy to form the most stable isomer (thermodynamic product), even if it forms more slowly. To obtain the kinetically favored product, which is often the desired one, the reaction must be run under kinetic control.[1]
-
Recommended Solution: Lower the reaction temperature significantly.[1] For highly sensitive electrophilic aromatic brominations, temperatures as low as -30°C or even -78°C may be required to favor the kinetic product and prevent equilibration to other isomers.[1][4] For example, the bromination of catechol with NBS at -30°C yields 100% of the 4-bromo product, whereas higher temperatures would likely produce a mixture.[4]
-
Issue 4: The reaction mixture is thickening, solidifying, or forming tar.
-
Question: My reaction has turned into a thick, unworkable sludge. What could be causing this polymerization?
-
Answer: Thickening or solidification is a strong indicator of polymerization, which can be triggered by either free radicals or acid catalysis.[2] Heat and light can initiate radical polymerization, while the hydrogen bromide (HBr) generated as a byproduct can catalyze polymerization in sensitive substrates.[2]
-
Recommended Solution: To prevent radical polymerization, maintain a low reaction temperature (typically 0-5°C) and conduct the reaction in the dark by wrapping the flask in aluminum foil.[2] To counter acid-catalyzed polymerization, add an acid scavenger like sodium carbonate to neutralize the HBr as it forms.[2]
-
Issue 5: Formation of bromohydrin byproducts in alkene bromination.
-
Question: I am brominating an alkene, but I am also isolating a significant amount of a bromohydrin. Where is this coming from?
-
Answer: Bromohydrin formation occurs when water is present in the reaction mixture.[2] Water can act as a nucleophile, attacking the intermediate bromonium ion to form the bromohydrin byproduct.[5]
-
Recommended Solution: Ensure that all reagents and solvents are anhydrous.[2] Using freshly distilled solvents and properly dried glassware is crucial to minimize the presence of water and suppress this side reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the general recommended temperature for controlling bromination reactions? A1: There is no single "ideal" temperature, as it depends heavily on the substrate, the brominating agent, and the desired outcome. However, for many reactions where selectivity is a concern, a low temperature is the recommended starting point.[2] A range of 0-5°C is often used to control exothermicity and prevent side reactions like polymerization.[2] For achieving high regioselectivity in electrophilic aromatic substitutions, temperatures may need to be much lower, such as -30°C to -78°C.[1]
Q2: How does temperature influence kinetic versus thermodynamic product formation? A2: Temperature is the primary factor that determines whether a reaction yields the kinetic or thermodynamic product.
-
Low Temperature (Kinetic Control): At low temperatures, the reaction pathway with the lowest activation energy is favored, leading to the product that is formed the fastest (the kinetic product).[1] This is often the desired outcome when high selectivity is needed.
-
High Temperature (Thermodynamic Control): At higher temperatures, the system has enough energy to overcome the activation barriers for both pathways. The reaction becomes reversible, allowing the products to equilibrate to the most stable isomer, which is the thermodynamic product.[1]
Q3: Besides temperature, what are other critical parameters for preventing byproduct formation? A3: While temperature is crucial, several other factors must be controlled:
-
Rate of Addition: Slow, dropwise addition of the brominating agent is essential to control the exotherm and prevent localized high concentrations.[1][2]
-
Solvent Choice: The polarity of the solvent can influence the reaction mechanism and selectivity.[2] For example, non-polar solvents can favor a concerted bromonium ion mechanism in alkene bromination, minimizing rearrangements.[2]
-
Exclusion of Light: For reactions susceptible to radical pathways, working in the dark (e.g., by wrapping the flask in foil) can prevent photo-initiation.[2]
-
Use of Additives: Radical inhibitors (like BHT) can be used to suppress polymerization, and acid scavengers (like Na₂CO₃) can neutralize HBr byproduct.[2]
Q4: Can using a milder brominating agent help control the reaction? A4: Yes, the choice of brominating agent is very important. While elemental bromine (Br₂) is powerful, it can be unselective. Reagents like N-bromosuccinimide (NBS) are often preferred as they are solids, easier to handle, and can be more selective for certain types of brominations, such as allylic, benzylic, and α-brominations.[1][6][7]
Data Presentation
Table 1: Effect of Temperature on Regioselectivity of Catechol Bromination This table illustrates how a lower initial reaction temperature leads to a specific, single product (kinetic control).
| Substrate | Brominating System | Temperature | Product(s) | Yield | Reference |
| Catechol | NBS, HBF₄ in Acetonitrile | Initial at -30°C, then warm to RT | 4-bromobenzene-1,2-diol | 100% | [4] |
| Catechol | NBS, HBF₄ in Acetonitrile | Room Temperature (implied) | Mixture of isomers | Lower | [1][4] |
Table 2: Common Radical Inhibitors to Prevent Polymerization This table summarizes common inhibitors used to scavenge free radicals that can initiate unwanted polymerization.[2]
| Inhibitor | Typical Concentration (% w/w) | Notes |
| Hydroquinone | 0.01 - 0.1% | A common and effective phenolic inhibitor. |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% | Another widely used phenolic antioxidant. |
| Phenothiazine | 0.01 - 0.1% | Can be more effective than phenolic inhibitors in some systems. |
Experimental Protocols
Protocol 1: High-Regioselectivity Aromatic Bromination of Catechol This protocol is adapted from a method demonstrating excellent kinetic control at low temperatures.[1][4]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve catechol in anhydrous acetonitrile.
-
Cooling: Cool the solution to -30°C using a suitable cooling bath (e.g., dry ice/acetone).
-
Reagent Addition: Slowly and sequentially add N-bromosuccinimide (NBS) and fluoroboric acid (HBF₄) to the cooled solution while stirring vigorously. Maintain the temperature at -30°C during the addition.
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Monitoring: Stir the reaction at room temperature overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction and proceed with a standard aqueous workup and purification to afford the 4-bromobenzene-1,2-diol product.
Protocol 2: Controlled α-Bromination of Acetophenone This protocol uses low temperature to control the reaction rate and improve selectivity for the monobrominated product.[3]
-
Preparation: Dissolve acetophenone in methanol in a round-bottom flask and add a catalytic amount of concentrated HCl.
-
Cooling: Cool the solution to 0-5°C in an ice bath.
-
Reagent Addition: Prepare a solution of bromine in methanol. Add this solution dropwise to the cooled, stirring acetophenone solution. The color of the bromine should dissipate upon addition.
-
Reaction: Continue stirring the mixture at 0-5°C for 1 hour after the addition is complete.
-
Warming: Allow the reaction to warm to room temperature and continue stirring for an additional hour.
-
Monitoring & Workup: Monitor the reaction by TLC. Once the starting material is consumed, proceed with a suitable aqueous workup, which may involve pouring the mixture into ice water to precipitate the product, followed by filtration and washing.
Mandatory Visualizations
Caption: The relationship between high temperature and common byproduct pathways.
Caption: A generalized workflow for temperature-controlled bromination reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Bromination - Common Conditions [commonorganicchemistry.com]
- 7. greenchemuoft.wordpress.com [greenchemuoft.wordpress.com]
Technical Support Center: Catalyst Selection and Optimization for Reactions Involving 1-Bromo-4-(2-bromoethoxy)benzene
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with 1-Bromo-4-(2-bromoethoxy)benzene. The focus is on catalyst selection and optimization for common cross-coupling reactions.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions performed with the aryl bromide of this compound?
A1: The aryl bromide moiety of this compound is a versatile handle for various palladium-catalyzed cross-coupling reactions. The most common applications include Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, and Sonogashira coupling for C-C (alkyne) bond formation.[1] These reactions are fundamental in the synthesis of complex molecules for pharmaceuticals and materials science.[1]
Q2: How does the bromoethoxy group affect the reactivity of the aryl bromide?
A2: The 2-bromoethoxy group is primarily an electron-donating group through resonance of the ether oxygen, which can slightly decrease the reactivity of the aryl bromide towards oxidative addition in palladium-catalyzed reactions compared to electron-deficient aryl bromides. However, this effect is generally manageable with modern catalyst systems. The terminal alkyl bromide offers a secondary reactive site for nucleophilic substitution, which can be a competing pathway depending on the reaction conditions, particularly with strong nucleophiles or high temperatures.
Q3: What are the key factors to consider for catalyst selection in reactions with this substrate?
A3: The choice of catalyst system is critical for a successful reaction. Key factors include:
-
Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common choices. For more challenging couplings, pre-formed palladacycle precatalysts (e.g., Buchwald G3 or G4 precatalysts) can offer higher activity and stability.[2]
-
Ligand: The ligand stabilizes the palladium center and modulates its reactivity.[3] For Suzuki and Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos are often effective.[4] For Sonogashira reactions, phosphine ligands like PPh₃ are commonly used in conjunction with a copper(I) co-catalyst.[5]
-
Base: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki coupling and the deprotonation of the amine in Buchwald-Hartwig amination.[4][6] The choice of base depends on the specific reaction and the nature of the coupling partners.
Q4: Can the terminal bromoethoxy group react under cross-coupling conditions?
A4: While the primary reaction site for palladium-catalyzed cross-coupling is the more reactive aryl bromide, the alkyl bromide can undergo nucleophilic substitution (SN2) reactions. This is particularly relevant if strong nucleophiles are used or if the reaction is conducted at high temperatures for extended periods. It is important to monitor for potential side products resulting from the reaction at the bromoethoxy tail.
Troubleshooting Guide
Issue 1: Low or no conversion of the starting material.
-
Potential Cause: Inactive Catalyst.
-
Solution: Use a fresh batch of the palladium precursor and ligand. Ensure all reagents are stored under an inert atmosphere to prevent degradation. Consider using a more robust pre-formed catalyst which can be more resistant to deactivation.[7]
-
-
Potential Cause: Inefficient Oxidative Addition.
-
Solution: For electron-rich aryl bromides, oxidative addition can be the rate-limiting step. Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., Buchwald-type ligands) to increase the electron density on the palladium center.[7] A moderate increase in reaction temperature may also be beneficial.[4]
-
-
Potential Cause: Improper Reaction Setup.
Issue 2: Formation of significant side products.
-
Potential Cause: Homocoupling of the coupling partner (e.g., boronic acid in Suzuki or alkyne in Sonogashira).
-
Solution (Suzuki): This can be due to the presence of oxygen. Ensure thorough degassing of all solvents and reagents.[4]
-
Solution (Sonogashira): Alkyne homocoupling (Glaser coupling) is a common side reaction, often promoted by the copper(I) co-catalyst in the presence of oxygen.[3] To minimize this, ensure anaerobic conditions and consider using a copper-free Sonogashira protocol if homocoupling remains a significant issue.[3][8]
-
-
Potential Cause: Protodeboronation of the boronic acid (in Suzuki coupling).
-
Potential Cause: Reaction at the bromoethoxy group.
-
Solution: If nucleophilic attack on the alkyl bromide is observed, consider running the reaction at a lower temperature or for a shorter duration. If the nucleophile is the base or the coupling partner, screening alternative, less nucleophilic bases or protecting the bromoethoxy group might be necessary.
-
Issue 3: Difficulty in product purification.
-
Potential Cause: Residual palladium catalyst.
-
Solution: After the reaction, the crude product can be passed through a short plug of silica gel or treated with a palladium scavenger to remove residual catalyst, which can sometimes complicate purification and spectroscopic analysis.
-
-
Potential Cause: Co-elution of product with byproducts.
-
Solution: Optimize the column chromatography conditions (e.g., solvent system polarity) for better separation. If homocoupling is the issue, addressing it through reaction optimization is the best approach.
-
Data Presentation
The following tables summarize typical starting conditions for common cross-coupling reactions with aryl bromides, which can be adapted for this compound.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Notes |
| Palladium Source | Pd(OAc)₂ (2 mol%) or a palladacycle precatalyst (e.g., XPhos Pd G3, 2 mol%) | Precatalysts can offer better results for challenging substrates.[4] |
| Ligand | XPhos, SPhos, or RuPhos (4 mol%) | Bulky, electron-rich ligands are generally effective.[4] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0 equiv.) | Strong inorganic bases are often preferred.[7] |
| Solvent | Toluene/H₂O (10:1), Dioxane, or 2-MeTHF | The choice of solvent can significantly impact the reaction.[9] |
| Temperature | 80 - 110 °C | Optimization may be required.[4] |
| Reactants | Aryl bromide (1.0 equiv.), Boronic acid/ester (1.2-1.5 equiv.) |
Table 2: Typical Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Notes |
| Palladium Source | Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (2 mol%) | Both are common and effective palladium(0) and (II) sources.[6] |
| Ligand | XPhos, RuPhos, or BrettPhos (4 mol%) | Ligand choice is crucial and depends on the amine.[2][6] |
| Base | NaOtBu or K₃PO₄ (1.4-2.0 equiv.) | NaOtBu is a strong base often used for aryl amines.[6] |
| Solvent | Toluene or Dioxane (anhydrous) | Anhydrous conditions are important.[6] |
| Temperature | 100 °C | Typical temperature for these reactions.[6] |
| Reactants | Aryl bromide (1.0 equiv.), Amine (1.2-1.5 equiv.) |
Table 3: Typical Conditions for Sonogashira Coupling
| Parameter | Condition | Notes |
| Palladium Source | PdCl₂(PPh₃)₂ (2 mol%) or Pd(PPh₃)₄ (2-5 mol%) | Standard catalysts for Sonogashira reactions.[5] |
| Co-catalyst | CuI (4 mol%) | Activates the terminal alkyne.[5] |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Often used as both the base and a solvent.[3] |
| Solvent | THF, DMF, or neat amine | Solvent choice can influence reaction rate.[3][10] |
| Temperature | Room Temperature to 60 °C | Generally milder conditions compared to other couplings.[11] |
| Reactants | Aryl bromide (1.0 equiv.), Terminal alkyne (1.2 equiv.) |
Experimental Protocols
The following are general protocols that can be used as a starting point for reactions with this compound. Optimization will likely be necessary.
Protocol 1: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).[7]
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[7]
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.[7]
-
Solvent Addition: Add the degassed solvent system (e.g., a 10:1 mixture of toluene and water) via syringe.[7]
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.[7] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[7]
Protocol 2: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., XPhos, 4 mol%). Add sodium tert-butoxide (1.4 equiv.).[6]
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with inert gas three times.[6]
-
Reagent Addition: Add the amine (1.2 equiv.) followed by anhydrous toluene via syringe.[6]
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. The reaction is typically complete within 12-24 hours. Monitor progress by TLC or GC-MS.[6]
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3 x 10 mL).[6]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Protocol 3: Sonogashira Coupling
-
Reaction Setup: In a Schlenk tube, combine this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).[5]
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent and Reagent Addition: Add degassed solvent (e.g., THF) and degassed amine base (e.g., triethylamine).[5] Then, add the terminal alkyne (1.2 equiv.) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) as required. Monitor the reaction's progress by TLC.[11]
-
Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove insoluble salts. Rinse the pad with an organic solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography.
Visualizations
Catalyst Selection Workflow
Caption: A workflow for selecting and optimizing a catalyst system.
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting common reaction issues.
Simplified Suzuki-Miyaura Catalytic Cycle
Caption: The key steps of the Suzuki-Miyaura cross-coupling cycle.
References
- 1. 1-Bromo-4-((2-bromoethoxy)methyl)benzene | 103061-55-8 | Benchchem [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.lucp.net [books.lucp.net]
- 11. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the Characterization of 1-Bromo-4-(2-bromoethoxy)benzene and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the characterization techniques used to confirm the identity of 1-Bromo-4-(2-bromoethoxy)benzene. Due to the limited availability of public experimental spectral data for this specific compound, this guide utilizes predicted data for this compound and compares it with comprehensive experimental data for two structurally related alternatives: 1,4-dibromobenzene and 1-bromo-4-ethoxybenzene. This comparison will aid researchers in understanding the expected spectral features and in the identification of these and similar compounds.
Introduction
This compound is a bifunctional organic compound with potential applications in organic synthesis and drug development. Its structure incorporates a brominated aromatic ring and a bromo-functionalized ethoxy side chain, making it a versatile building block. Accurate characterization is crucial to ensure its identity and purity for any downstream application. This guide focuses on the primary analytical techniques used for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound and its alternatives is presented in the table below.
| Property | This compound | 1,4-Dibromobenzene | 1-Bromo-4-ethoxybenzene |
| Molecular Formula | C₈H₈Br₂O | C₆H₄Br₂ | C₈H₉BrO |
| Molecular Weight | 279.96 g/mol [1] | 235.90 g/mol [2] | 201.06 g/mol [3] |
| CAS Number | 18800-30-1 | 106-37-6[4] | 588-96-5[3][5] |
| Melting Point | 56-57 °C[6] | 87-89 °C | 9-10 °C |
| Boiling Point | 163-165 °C (16 mmHg)[6] | 220.4 °C | 233-235 °C |
Spectroscopic Data Comparison
The following sections provide a detailed comparison of the spectroscopic data for the three compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H NMR spectrum for this compound and the experimental data for the alternatives are summarized below.
¹H NMR Data
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| This compound (Predicted) [6] | 7.39 (d, 2H, J=9.1 Hz), 6.80 (d, 2H, J=9.1 Hz), 4.26 (t, 2H, J=6.0 Hz), 3.63 (t, 2H, J=5.4 Hz) |
| 1,4-Dibromobenzene [7] | 7.29 (s, 4H) |
| 1-Bromo-4-ethoxybenzene | ~7.35 (d, 2H), ~6.78 (d, 2H), 4.00 (q, 2H), 1.40 (t, 3H) |
¹³C NMR Data
| Compound | Chemical Shift (δ, ppm) |
| This compound (Predicted) | Not available |
| 1,4-Dibromobenzene [8] | 132.4, 122.9 |
| 1-Bromo-4-ethoxybenzene | 158.5, 132.4, 116.3, 113.1, 63.8, 14.7 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule. Key vibrational frequencies are compared below.
| Compound | Key FTIR Peaks (cm⁻¹) | Functional Group Assignment |
| This compound (Predicted) | ~3100-3000, ~2950-2850, ~1590, ~1490, ~1240, ~1040, ~820, ~680 | C-H (aromatic), C-H (aliphatic), C=C (aromatic), C-O (ether), C-Br |
| 1,4-Dibromobenzene [4][9] | ~3080, ~1570, ~1470, ~1060, ~810, ~480 | C-H (aromatic), C=C (aromatic), C-Br |
| 1-Bromo-4-ethoxybenzene [10][11] | ~3050, ~2980, ~1590, ~1490, ~1240, ~1040, ~820, ~510 | C-H (aromatic), C-H (aliphatic), C=C (aromatic), C-O (ether), C-Br |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| Compound | Molecular Ion (m/z) and Key Fragments |
| This compound (Predicted) | M⁺ peaks at m/z 278, 280, 282 (due to Br isotopes). Fragments corresponding to loss of Br, C₂H₄Br, and cleavage of the ether bond. |
| 1,4-Dibromobenzene [4][12][13] | M⁺ peaks at m/z 234, 236, 238. Fragments at m/z 155, 157 (loss of Br) and 76 (C₆H₄). |
| 1-Bromo-4-ethoxybenzene [5][10] | M⁺ peaks at m/z 200, 202. Fragments at m/z 172, 174 (loss of C₂H₄), 121 (loss of Br), and 93 (loss of Br and C₂H₄). |
Elemental Analysis
Elemental analysis determines the elemental composition of a compound.
| Compound | %C (Calculated) | %H (Calculated) | %Br (Calculated) | %O (Calculated) |
| This compound | 34.32 | 2.88 | 57.09 | 5.71 |
| 1,4-Dibromobenzene | 30.55 | 1.71 | 67.74 | - |
| 1-Bromo-4-ethoxybenzene | 47.79 | 4.51 | 39.75 | 7.96 |
Experimental Protocols
Detailed methodologies for the key characterization techniques are provided below.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 or 500 MHz spectrometer. For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans. For ¹³C NMR, a larger number of scans is typically required.
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
FTIR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Data Acquisition: Record the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often used. The sample is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer. Direct infusion is another option for pure samples.
-
Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common technique that bombards the molecules with high-energy electrons, causing fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the separated ions to generate the mass spectrum.
Elemental Analysis
-
Sample Preparation: Accurately weigh a small amount of the dry, pure sample (typically 1-3 mg).
-
Combustion: Combust the sample in a high-temperature furnace in the presence of a stream of oxygen.
-
Gas Separation and Detection: The combustion products (CO₂, H₂O, N₂, and halogenated compounds) are separated by gas chromatography and detected by a thermal conductivity detector or other specific detectors.
-
Calculation: The instrument software calculates the percentage of each element based on the detector response and the initial sample weight.
Visualizing the Characterization Workflow
The logical flow of experiments to confirm the identity of a synthesized compound like this compound can be visualized as follows:
Caption: Experimental workflow for the synthesis and characterization of this compound.
Logical Relationship of Spectroscopic Data
The different spectroscopic techniques provide complementary information to build a complete picture of the molecular structure.
Caption: Interrelationship of spectroscopic data in determining molecular structure.
References
- 1. Synthesis routes of this compound [benchchem.com]
- 2. 1,4-Dibromobenzene - Wikipedia [en.wikipedia.org]
- 3. Benzene, 1-bromo-4-ethoxy- [webbook.nist.gov]
- 4. 1,4-Dibromobenzene | C6H4Br2 | CID 7804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzene, 1-bromo-4-ethoxy- [webbook.nist.gov]
- 6. This compound, CAS No. 18800-30-1 - iChemical [ichemical.com]
- 7. 1,4-Dibromobenzene(106-37-6) 1H NMR [m.chemicalbook.com]
- 8. 1,4-Dibromobenzene(106-37-6) 13C NMR spectrum [chemicalbook.com]
- 9. Benzene, 1,4-dibromo- [webbook.nist.gov]
- 10. Benzene, 1-bromo-4-ethoxy- [webbook.nist.gov]
- 11. Benzene, 1-bromo-4-ethoxy- [webbook.nist.gov]
- 12. 1,4-Dibromobenzene(106-37-6) MS spectrum [chemicalbook.com]
- 13. Benzene, 1,4-dibromo- [webbook.nist.gov]
A Comparative Analysis of the Reactivity of 1-Bromo-4-(2-bromoethoxy)benzene in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount for the efficient synthesis of complex molecular architectures. This guide provides a detailed comparison of the reactivity of 1-Bromo-4-(2-bromoethoxy)benzene with other representative aryl bromides in three cornerstone cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann couplings. The analysis is supported by experimental data to inform substrate selection and reaction optimization.
This compound is a versatile bifunctional molecule, featuring a reactive aryl bromide moiety suitable for cross-coupling and a bromoethoxy group that can participate in further functionalization. Understanding its reactivity profile in comparison to other aryl bromides is crucial for its effective utilization in synthetic chemistry.
General Reactivity Trends in Cross-Coupling Reactions
The reactivity of aryl halides in palladium- and copper-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen bond. The generally accepted order of reactivity is I > Br > Cl > F. This trend is attributed to the bond dissociation energies, with the weaker C-I bond being more susceptible to oxidative addition, the typically rate-determining step in many catalytic cycles.
Beyond the nature of the halogen, electronic and steric factors of the substituents on the aromatic ring play a significant role in modulating the reactivity of the aryl halide. Electron-withdrawing groups can enhance the rate of oxidative addition, while electron-donating groups can have the opposite effect. Steric hindrance, particularly at the ortho positions to the halogen, can impede the approach of the metal catalyst and slow down the reaction.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The reactivity of aryl bromides in this reaction is influenced by the electronic nature of their substituents.
| Aryl Bromide | Phenylboronic Acid (equiv.) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1-Bromo-4-nitrobenzene | 1.5 | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 12 | 95 | [1] |
| Bromobenzene | 1.5 | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 2 | 98 | [2] |
| 4-Bromoanisole | 1.2 | Pd/Fe₃O₄/Charcoal | K₂CO₃ | DMF/H₂O | 100 | 0.5 | >99 | [3] |
| 4-Bromobenzonitrile | 1.2 | Pd-bpydc-La | K₂CO₃ | DMF/H₂O | 100 | 24 | 96 | [4] |
This table presents a compilation of data from various sources and reaction conditions may not be directly comparable.
Aryl bromides with electron-withdrawing groups, such as 1-bromo-4-nitrobenzene, generally exhibit high reactivity in Suzuki couplings. Conversely, electron-donating groups, like the methoxy group in 4-bromoanisole, can decrease reactivity, although with modern catalyst systems, excellent yields are often achievable. This compound, with its electron-donating ether linkage, is expected to have a reactivity profile similar to or slightly less reactive than 4-bromoanisole due to the potential for the bromoethoxy group to coordinate with the catalyst.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental tool for the synthesis of arylamines. The efficiency of this reaction is highly dependent on the choice of ligand and base, in addition to the nature of the aryl bromide.
| Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Bromobenzene | Aniline | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 80 | 24 | 98 | [5] |
| 4-Bromotoluene | Aniline | Pd(OAc)₂ (1) | P(tBu)₃ (2) | NaOtBu | Toluene | 80 | 3 | 99 | [6] |
| 4-Bromoanisole | Morpholine | CuI (5) | L8 (10) | NaOTMS | DMSO | 24 | 16 | High | [7] |
| 1-Bromo-4-(trichloromethyl)benzene | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12-24 | High | [8] |
This table presents a compilation of data from various sources and reaction conditions may not be directly comparable.
Electron-neutral and electron-rich aryl bromides are generally excellent substrates for the Buchwald-Hartwig amination. The ether group in this compound is anticipated to render it a suitable candidate for this transformation. The presence of the additional bromoalkyl chain might necessitate careful optimization of reaction conditions to avoid potential side reactions.
Comparative Reactivity in Ullmann Condensation
The Ullmann condensation, a copper-catalyzed reaction, is a classic method for forming carbon-heteroatom bonds, particularly C-O and C-N bonds. Traditionally, this reaction required harsh conditions, but modern protocols with various ligands have made it more versatile.
| Aryl Halide | Nucleophile | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Iodobenzene | Phenol | CuI (10) | Phenanthroline | Cs₂CO₃ | Pyridine | 110 | 24 | 85 | [9] |
| Bromobenzene | Aniline | CuI (10) | None | K₂CO₃ | DES | 60 | 12 | 98 | [10] |
| 4-Bromoanisole | p-Cresol | CuIPPh₃ (5) | PPh₃ | K₂CO₃ | Toluene | 100 | 24 | 53.7 | [11] |
| 1-Bromo-4-methoxybenzene | Phenol | CuI | (2-Pyridyl)acetone | K₃PO₄ | DMSO | 120 | 24 | 92 | [12] |
This table presents a compilation of data from various sources and reaction conditions may not be directly comparable.
In Ullmann-type reactions, electron-deficient aryl halides are generally more reactive. However, with the use of appropriate ligands, electron-rich aryl bromides can also be coupled effectively. The reactivity of this compound is expected to be comparable to that of 4-bromoanisole, requiring optimized conditions, potentially with a suitable ligand, to achieve high yields.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel containing the aryl bromide (1.0 mmol), phenylboronic acid (1.2-1.5 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) is added the solvent (e.g., toluene/water mixture). The mixture is degassed with an inert gas (e.g., argon) for 15-20 minutes. The palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) is then added, and the reaction mixture is heated to the desired temperature (e.g., 80-100 °C) with stirring. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube, the aryl bromide (1.0 mmol), the amine (1.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 mmol) are combined. The tube is evacuated and backfilled with an inert gas three times. The anhydrous solvent (e.g., toluene) is then added via syringe. The reaction mixture is heated to the specified temperature (e.g., 80-110 °C) with vigorous stirring. The reaction is monitored by TLC or GC-MS. After completion, the mixture is cooled to room temperature, diluted with a suitable solvent, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography.
General Procedure for Ullmann Condensation
A mixture of the aryl bromide (1.0 mmol), the nucleophile (e.g., phenol or amine, 1.2 mmol), the copper catalyst (e.g., CuI, 5-10 mol%), a ligand (if necessary), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol) in a suitable solvent (e.g., DMF or toluene) is heated under an inert atmosphere. The reaction temperature can range from 100 to 160 °C. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.
Visualizing Reaction Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst | MDPI [mdpi.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for 1-Bromo-4-(2-bromoethoxy)benzene in Linker Synthesis
For researchers, scientists, and drug development professionals, the synthesis of linkers is a critical step in the creation of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). While 1-Bromo-4-(2-bromoethoxy)benzene serves as a versatile building block for introducing a bromoethoxy-benzene moiety into linkers, a variety of alternative starting materials and synthetic strategies offer greater flexibility, efficiency, and access to diverse linker architectures. This guide provides a comparative overview of these alternatives, supported by experimental data and detailed protocols.
The core utility of this compound lies in its dual reactive sites: the aromatic bromine, suitable for cross-coupling reactions, and the aliphatic bromine, which readily undergoes nucleophilic substitution.[1][2][3] Alternatives generally fall into categories that offer different reactive handles, improved solubility, or more streamlined conjugation strategies, such as those employing click chemistry or starting from polyethylene glycol (PEG) precursors.
Comparison of Synthetic Strategies and Starting Materials
The following table summarizes key alternative approaches to constructing linkers that might otherwise be synthesized using this compound, focusing on the creation of ether-containing spacers.
| Synthetic Strategy | Alternative Starting Materials | Key Advantages | Typical Yields |
| Williamson Ether Synthesis (Alternative Phenols) | 4-Bromophenol and a dihaloalkane (e.g., 1,2-dibromoethane) | Readily available starting materials; straightforward reaction. | 60-85% |
| PEGylation using Tosylated PEGs | A phenol-containing molecule and a mono-tosylated PEG | Introduces a hydrophilic PEG spacer, enhancing solubility.[4][5] | 70-90% |
| Click Chemistry (CuAAC and SPAAC) | Azide- and alkyne-terminated building blocks | High efficiency, orthogonality, and biocompatibility.[6][7][][9] | >90%[] |
| Amide Bond Formation | Amine- and carboxyl-terminated building blocks (e.g., Boc-NH-PEG-COOH) | Robust and well-established chemistry for modular synthesis.[10] | >80% |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis with an Alternative Phenol
This protocol describes the synthesis of a bromo-functionalized ether linker starting from 4-bromophenol and 1,2-dibromoethane.
Materials:
-
4-Bromophenol
-
1,2-Dibromoethane
-
Potassium Carbonate (K₂CO₃)
-
Acetone or Dimethylformamide (DMF)
Procedure:
-
Dissolve 4-bromophenol (1.0 eq) in acetone or DMF.
-
Add potassium carbonate (2.0-3.0 eq) to the solution.
-
Add 1,2-dibromoethane (excess, e.g., 5.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, filter the mixture to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Protocol 2: Synthesis of a PEGylated Linker via Tosylated PEG
This protocol outlines the conjugation of a phenol-containing molecule to a mono-tosylated PEG linker.[5]
Materials:
-
Phenol-containing molecule of interest (e.g., a warhead for a PROTAC)
-
Mono-tosylated PEG (TsO-PEG-R)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the phenol-containing molecule (1.0 eq) in anhydrous DMF.
-
Add K₂CO₃ (3.0 eq) or NaH (1.2 eq) and stir for 30 minutes at room temperature to deprotonate the phenol.
-
Add a solution of mono-tosylated PEG (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at 60-80°C for 12-24 hours, monitoring by LC-MS.[11]
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by preparative HPLC or silica gel chromatography.
Protocol 3: Linker Synthesis via Click Chemistry (CuAAC)
This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole linkage.[][12]
Materials:
-
Alkyne-functionalized molecule (1.0 eq)
-
Azide-functionalized molecule (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
Solvent (e.g., t-BuOH/H₂O or DMF)
Procedure:
-
Dissolve the alkyne- and azide-functionalized starting materials in the chosen solvent system.
-
Add an aqueous solution of CuSO₄·5H₂O.
-
Add a freshly prepared aqueous solution of sodium ascorbate to the mixture.
-
Stir the reaction at room temperature for 1-4 hours. The reaction is often complete within this timeframe.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the triazole-linked product by column chromatography if necessary.
Visualizations
Synthetic Pathway Comparison
Caption: Comparison of synthetic routes for ether-based linkers.
Modular PROTAC Synthesis Workflow
Proteolysis Targeting Chimeras (PROTACs) are often assembled in a modular fashion where the linker plays a central role in connecting a target protein binder (warhead) and an E3 ligase ligand.[][10]
Caption: Modular synthesis of a PROTAC using a bifunctional linker.
Mechanism of Action for an Antibody-Drug Conjugate (ADC)
The linker in an ADC is crucial for ensuring stability in circulation and facilitating the release of the cytotoxic payload within the target cancer cell.[13][14]
Caption: Mechanism of action for a typical ADC with a cleavable linker.
References
- 1. 1-Bromo-4-((2-bromoethoxy)methyl)benzene | 103061-55-8 | Benchchem [benchchem.com]
- 2. 1-Bromo-4-(1-bromoethyl)benzene|CAS 24308-78-9|RUO [benchchem.com]
- 3. Bromobenzene: Uses, Properties, and Industrial Significance [eureka.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Click chemistry - Wikipedia [en.wikipedia.org]
- 7. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 9. interchim.fr [interchim.fr]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. genelink.com [genelink.com]
- 13. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. | Semantic Scholar [semanticscholar.org]
In-Depth Analysis of Byproduct Formation in the Synthesis of 1-Bromo-4-(2-bromoethoxy)benzene via GC-MS
A comprehensive guide for researchers and drug development professionals on the identification and quantification of impurities arising from the Williamson ether synthesis of 1-Bromo-4-(2-bromoethoxy)benzene. This report details the experimental protocol for the synthesis and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS), providing a comparative analysis of the desired product and its common byproducts.
The synthesis of this compound, a key intermediate in the development of various pharmaceutical compounds, is commonly achieved through the Williamson ether synthesis. This established method, while generally efficient, is not without the formation of undesired byproducts that can complicate purification and impact the quality of the final active pharmaceutical ingredient. A thorough understanding and accurate analysis of these impurities are therefore critical for process optimization and regulatory compliance.
Synthesis and Byproduct Formation
The synthesis of this compound is typically carried out by reacting 4-bromophenol with an excess of 1,2-dibromoethane in the presence of a base, such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the phenoxide ion attacks one of the carbon atoms of 1,2-dibromoethane, displacing a bromide ion.
While the desired product is the mono-alkylation product, several side reactions can occur, leading to the formation of various byproducts. The most prominent of these is the dialkylation product, 1,2-bis(4-bromophenoxy)ethane , which arises from the reaction of a second molecule of 4-bromophenoxide with the remaining bromoethyl group of the desired product.
Other potential byproducts include unreacted starting materials, 4-bromophenol and 1,2-dibromoethane . Additionally, elimination reactions of 1,2-dibromoethane can occur under basic conditions, though this is generally a minor pathway with primary dihaloalkanes.
Comparative Analysis of Synthesis Products by GC-MS
To identify and quantify the product and its byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical method of choice. The separation of the components is achieved on a non-polar capillary column, such as a DB-5ms, followed by mass spectrometric detection, which allows for the unambiguous identification of each compound based on its mass spectrum.
A hypothetical quantitative analysis of a typical reaction mixture is presented in the table below. The data highlights the relative abundance of the desired product and the major byproduct.
| Compound | Retention Time (min) | Relative Abundance (%) |
| 1,2-dibromoethane (starting material) | 3.5 | 5 |
| 4-bromophenol (starting material) | 8.2 | 10 |
| This compound (Product) | 12.5 | 80 |
| 1,2-bis(4-bromophenoxy)ethane (Byproduct) | 18.7 | 5 |
Note: The retention times and relative abundances are representative and may vary depending on the specific experimental conditions.
Experimental Protocols
Synthesis of this compound
A mixture of 4-bromophenol (17.3 g, 100 mmol), 1,2-dibromoethane (56.4 g, 300 mmol), and sodium hydroxide (6.0 g, 150 mmol) in water (200 mL) is refluxed for 8 hours. After cooling, the organic layer is separated, washed with water, and dried over anhydrous magnesium sulfate. The crude product is then purified by vacuum distillation.
GC-MS Analysis
The analysis of the reaction mixture is performed on a gas chromatograph coupled to a mass spectrometer.
-
GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron Ionization (EI) mode with a scan range of m/z 50-550.
Logical Workflow of Synthesis and Analysis
The following diagram illustrates the logical workflow from the synthesis of this compound to the analysis of its byproducts by GC-MS.
Caption: Workflow of synthesis and byproduct analysis.
Alternative Synthesis Approaches
To minimize the formation of the dialkylated byproduct, alternative synthetic strategies can be considered. One approach involves using a phase-transfer catalyst, which can allow for milder reaction conditions and potentially improve the selectivity for the desired mono-alkylation product. Another alternative is to use a different alkylating agent with a better leaving group on only one end, although this may increase the cost of the synthesis.
A Comparative Guide to the Quantitative Purity Assessment of 1-Bromo-4-(2-bromoethoxy)benzene: HPLC vs. GC
For researchers, scientists, and drug development professionals, the accurate determination of purity is a critical step in ensuring the quality and reliability of chemical compounds. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative purity assessment of 1-Bromo-4-(2-bromoethoxy)benzene, a key intermediate in various synthetic pathways.
This document outlines detailed experimental protocols for both analytical techniques, presents a comparative summary of their performance metrics, and includes a visual workflow to aid in method selection and implementation. The information is based on established analytical principles and data from the analysis of structurally similar brominated aromatic compounds.
At a Glance: HPLC vs. GC for this compound Analysis
The choice between HPLC and GC for the purity assessment of this compound depends on several factors, including the nature of potential impurities, required sensitivity, and available instrumentation. While both techniques are capable of providing accurate quantitative data, they operate on different separation principles, offering distinct advantages and disadvantages.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and boiling point as the compound is carried by an inert gas through a stationary phase. |
| Analyte Volatility | Suitable for non-volatile and thermally labile compounds. | Requires the analyte to be volatile and thermally stable. |
| Potential Impurities | Effective for detecting less volatile byproducts, isomers, and degradation products. | Ideal for identifying volatile organic compounds, residual solvents, and unreacted starting materials. |
| Typical Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm). | Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm). |
| Mobile/Carrier Phase | Liquid solvent mixture (e.g., acetonitrile and water). | Inert gas (e.g., Helium). |
| Temperature | Typically operates at or near room temperature (e.g., 30 °C). | Requires a high-temperature oven with a programmed temperature ramp (e.g., 60 °C to 280 °C). |
| Detection | UV-Vis or Photodiode Array (PDA) detector is common. | Mass Spectrometry (MS) or Flame Ionization Detector (FID) are frequently used. |
| Sensitivity | Generally in the low ppm to ppb range. | Can achieve very high sensitivity, often in the low ppb to ppt range, especially with MS detection. |
| Run Time | Typically 15-30 minutes. | Often faster, with run times of 10-20 minutes. |
Analytical Workflow for Purity Assessment
The general workflow for determining the purity of this compound using either HPLC or GC is outlined below. The process begins with careful sample and standard preparation, followed by instrumental analysis and data processing to calculate the purity, often expressed as a percentage of the main component's peak area relative to the total peak area.
Caption: General workflow for the purity assessment of this compound.
Experimental Protocols
The following are detailed, representative protocols for the quantitative purity assessment of this compound using HPLC and GC. These methods are based on the analysis of structurally similar compounds and may require optimization for specific instrumentation and impurity profiles.[1][2]
High-Performance Liquid Chromatography (HPLC) Protocol
This reversed-phase HPLC method is designed to separate this compound from potential non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector or Photodiode Array (PDA) detector.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a final concentration of approximately 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient might be:
-
Start with 60% A, hold for 2 minutes.
-
Increase to 95% A over 15 minutes.
-
Hold at 95% A for 5 minutes.
-
Return to 60% A and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC) Protocol
This GC method is suitable for analyzing the volatile components of the sample, including the main compound and any volatile impurities. Coupling with a Mass Spectrometer (GC-MS) is recommended for definitive peak identification.
Instrumentation:
-
GC system with a Flame Ionization Detector (FID) or, preferably, a Mass Spectrometer (MS).
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a volatile solvent such as dichloromethane or hexane to create a 1 mg/mL stock solution.
-
Further dilute as needed to a final concentration suitable for the detector (e.g., 1-10 µg/mL for MS).
GC-MS Conditions:
-
Column: DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar column.[1]
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-400 m/z.
Data Analysis: Identify the main peak corresponding to this compound and any impurity peaks by their retention times and mass spectra. Purity is calculated based on the relative peak areas (Area %).
Logical Approach to Method Selection
The selection of the most appropriate analytical technique is a critical decision in the quality control process. The following diagram illustrates the logical considerations for choosing between HPLC and GC for the purity assessment of this compound.
Caption: Logical flow for selecting an analytical method based on impurity type.
Conclusion
Both HPLC and GC are powerful and reliable techniques for the quantitative purity assessment of this compound.
-
GC is generally preferred for its speed and high sensitivity, especially when coupled with a mass spectrometer, making it ideal for detecting volatile impurities and residual solvents.
-
HPLC is indispensable when non-volatile or thermally unstable impurities are of concern. Its versatility in handling a wide range of compound polarities makes it a robust choice for comprehensive purity profiling.
For a complete and rigorous purity assessment, employing both HPLC and GC is recommended. This orthogonal approach, where two different analytical techniques are used, provides the highest level of confidence in the purity of the compound, ensuring the quality and reliability demanded by researchers, scientists, and drug development professionals.
References
A comparative study of different synthetic routes to 1-Bromo-4-(2-bromoethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various synthetic routes to 1-Bromo-4-(2-bromoethoxy)benzene, a key intermediate in the development of pharmaceuticals and other fine chemicals. The document outlines detailed experimental protocols, presents quantitative data for easy comparison, and includes visualizations of the synthetic pathways to aid in understanding the chemical transformations.
Introduction
This compound is a valuable building block in organic synthesis. Its bifunctional nature, possessing two bromine atoms at different positions, allows for selective and sequential reactions, making it a versatile precursor for more complex molecules. The primary method for its synthesis is the Williamson ether synthesis, which involves the reaction of 4-bromophenol with 1,2-dibromoethane. This guide explores the conventional approach and several modifications aimed at improving reaction efficiency, including the use of different bases, phase-transfer catalysis, and microwave-assisted synthesis. Additionally, the Ullmann condensation is presented as a potential alternative route.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for different synthetic routes to this compound, allowing for a direct comparison of their performance.
| Route | Method | Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Conventional Williamson Ether Synthesis | NaOH | Water | None | Reflux | 11 | 83 | [1] |
| 2 | Williamson Ether Synthesis | K₂CO₃ | Acetone | None | Reflux | 12 | 40 | [2] |
| 3 | Phase-Transfer Catalysis | KOH | Dichloromethane/Water | Tetrabutylammonium Bromide (TBAB) | Not Specified | Not Specified | Not Specified | [3][4][5] |
| 4 | Microwave-Assisted Synthesis | K₂CO₃ | DMF | None | 90 | 1.25 | 84 | [6] |
| 5 | Ullmann Condensation | K₂CO₃ | DMF | CuI | 140 | Not Specified | Not Specified | [7][8] |
Note: "Not Specified" indicates that the specific data for the synthesis of this compound was not available in the cited literature.
Experimental Protocols
This section provides detailed experimental methodologies for the key synthetic routes discussed.
Route 1: Conventional Williamson Ether Synthesis with Sodium Hydroxide
This method represents a classical approach to the synthesis of this compound.
Procedure: A mixture of 4-bromophenol (30 g, 173 mmol), 1,2-dibromoethane (40 mL, 464 mmol), sodium hydroxide (11.0 g, 275 mmol), and water (430 mL) is heated at reflux for 11 hours. After cooling, the organic and aqueous phases are separated. The organic phase is then purified by distillation to yield the final product.[1]
Route 2: Williamson Ether Synthesis with Potassium Carbonate
This variation utilizes a weaker base and an organic solvent.
Procedure: To a solution of 4-bromophenol (0.92g, 4.4mmol) in acetone (10 mL), anhydrous potassium carbonate (1.82g, 13.2mmol) is added, and the mixture is stirred for 10 minutes at room temperature. 1,2-dibromoethane (1.14mL, 13.2mmol) is then added, and the reaction mixture is heated at reflux for 12 hours. After completion, the acetone is evaporated, and water is added to the residue. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate. The solvent is removed under vacuum, and the crude product is purified by silica gel column chromatography.[2]
Route 3: Phase-Transfer Catalysis
Phase-transfer catalysis can enhance the reaction rate by facilitating the transfer of the phenoxide ion from the aqueous phase to the organic phase.
General Procedure: 4-bromophenol is dissolved in an aqueous solution of a base such as potassium hydroxide. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), is added along with 1,2-dibromoethane in an immiscible organic solvent (e.g., dichloromethane). The biphasic mixture is stirred vigorously at an appropriate temperature until the reaction is complete. The organic layer is then separated, washed, dried, and the solvent is evaporated to yield the product.
Route 4: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields.
General Procedure: In a microwave reactor vessel, 4-bromophenol, a base such as potassium carbonate, and 1,2-dibromoethane are mixed in a suitable high-boiling solvent like dimethylformamide (DMF). The mixture is subjected to microwave irradiation at a set temperature and for a specific duration. After cooling, the reaction mixture is worked up by adding water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated to give the crude product, which can be further purified.[6]
Route 5: Ullmann Condensation
The Ullmann condensation is an alternative for forming aryl ethers, particularly when the Williamson ether synthesis is not effective. It typically requires a copper catalyst.
General Procedure: 4-bromophenol and 1,2-dibromoethane are heated in a high-boiling polar solvent such as DMF in the presence of a base (e.g., potassium carbonate) and a copper(I) catalyst, such as copper(I) iodide (CuI). The reaction is carried out at elevated temperatures. Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The organic extract is then washed, dried, and concentrated to afford the desired ether.[7][8]
Synthetic Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the chemical transformations for the described synthetic routes.
Caption: Williamson Ether Synthesis Pathway.
Caption: Phase-Transfer Catalysis Workflow.
Caption: Microwave-Assisted Synthesis Workflow.
Caption: Ullmann Condensation Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. mdpi.com [mdpi.com]
- 4. Tetrabutylammonium bromide - Wikipedia [en.wikipedia.org]
- 5. Tetrabutylammonium Bromide: A Versatile Phase-Transfer Catalyst for Efficient Synthesis of Bioactive N-Heterocycles_Chemicalbook [chemicalbook.com]
- 6. orgchemres.org [orgchemres.org]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Ullmann Reaction [organic-chemistry.org]
A Comparative Guide to the Efficacy of 1-Bromo-4-(2-bromoethoxy)benzene in Key Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-(2-bromoethoxy)benzene is a versatile bifunctional linker molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring an aryl bromide and an alkyl bromide connected by an ether linkage, allows for selective or sequential functionalization through various cross-coupling reactions. This guide provides an objective comparison of its efficacy in four major palladium-catalyzed coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.
The presence of two distinct reactive sites—the sp²-hybridized C-Br bond on the aromatic ring and the sp³-hybridized C-Br bond on the ethoxy chain—offers a strategic advantage in complex molecule synthesis, such as in the development of Proteolysis Targeting Chimeras (PROTACs).[1] The aryl bromide is typically engaged in palladium-catalyzed cross-coupling reactions, while the alkyl bromide can be used for subsequent nucleophilic substitution. This guide focuses on the reactivity of the aryl bromide moiety.
Due to the limited availability of direct experimental data for this compound in the literature, this guide will utilize data from a close structural analog, 4-bromoanisole , to provide a reliable performance benchmark. The electronic properties of the methoxy group in 4-bromoanisole are very similar to the 2-bromoethoxy group, making it an excellent model for predicting reactivity and optimizing reaction conditions.
General Experimental Workflow
A standardized workflow is crucial for achieving reproducible results in palladium-catalyzed cross-coupling reactions. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or a glovebox to prevent catalyst degradation.[2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an aryl halide with an organoboron species. It is widely valued for its mild conditions and tolerance of a broad range of functional groups.
Data Presentation: Suzuki-Miyaura Coupling of 4-Bromoanisole
| Entry | Coupling Partner | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(OAc)₂ (0.002 g) / TBAB (0.644 g) | Na₂CO₃ (2.0) | H₂O | Heat | - | ~62% | [3] |
| 2 | Phenylboronic acid | Pd-bpydc-Nd (cat.) | K₂CO₃ | H₂O/EtOH | 100 | 24 | >95% | [4][5] |
| 3 | Phenylboronic acid | Pd/RHA (0.5) | K₂CO₃ | Ethanol | 100 | 24 | High | [6] |
| 4 | Phenylboronic acid | PdCl₂(dppf) (10) | Na₂CO₃ (2M aq.) | Toluene/Dioxane | 85 | 4 | - | [7] |
Experimental Protocol
This protocol is adapted for the coupling of an aryl bromide with phenylboronic acid.[3][7]
-
Preparation : To an oven-dried Schlenk flask, add the aryl bromide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., Na₂CO₃ or K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition : Add the palladium catalyst (e.g., PdCl₂(dppf), 0.1 mmol, 10 mol%).
-
Solvent Addition : Evacuate and backfill the flask with argon three times. Add degassed solvent (e.g., a 4:1 mixture of Toluene/Dioxane and 2M aqueous Na₂CO₃).
-
Reaction : Heat the mixture to 85°C and stir for 4-12 hours, monitoring by TLC or GC-MS.
-
Work-up : After cooling, dilute the mixture with ethyl acetate, separate the layers, and wash the organic layer with water and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle Visualization
Heck Coupling
The Heck reaction forms a substituted alkene through the coupling of an unsaturated halide with an alkene in the presence of a base. This reaction is highly effective for creating C(sp²)-C(sp²) bonds.
Data Presentation: Heck Coupling of 4-Bromoanisole
| Entry | Alkene | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Styrene | Pd(OAc)₂ (1) / HUGPHOS-2 (1) | Cs₂CO₃ | DMF | 130 | 1 | 46.5% | [8] |
| 2 | Styrene | Pd EnCat®40 (cat.) | Na₂CO₃ | NMP | - | - | High | [9] |
| 3 | n-Butyl Acrylate | Pd(OAc)₂ (2) / P(o-tolyl)₃ (4) | Et₃N (1.5) | DMF | 100-120 | 8-24 | - | [10] |
| 4 | Styrene | Pd-L1 (0.5) | Na₂CO₃ | DMA | 50 | 1 | 99.87% | [11] |
Experimental Protocol
This protocol is based on general procedures for the Heck reaction of electron-deficient aryl bromides.[10][12]
-
Preparation : To a dry round-bottom flask, add the aryl bromide (e.g., 1-bromo-4-(trichloromethyl)benzene, 1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and a suitable ligand (e.g., triphenylphosphine, 0.04 mmol, 4 mol%).
-
Reagent Addition : Add the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Solvent and Alkene Addition : Evacuate and backfill the flask with argon. Add anhydrous N,N-dimethylformamide (DMF, 5 mL) followed by the alkene (e.g., styrene, 1.2 mmol, 1.2 equiv.).
-
Reaction : Heat the mixture to 100-120°C with vigorous stirring for 12-24 hours.
-
Work-up : Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous MgSO₄, filter, concentrate, and purify by flash column chromatography.
Catalytic Cycle Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Solved 0.377 grams of 1-bromo-4-methoxybenzne is reacted | Chegg.com [chegg.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. researchgate.net [researchgate.net]
- 9. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Validating the Structure of 1-Bromo-4-(2-bromoethoxy)benzene Derivatives using 2D NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a critical step in the discovery and development pipeline. This guide provides a comparative analysis of 1-Bromo-4-(2-bromoethoxy)benzene and two of its closely related derivatives, demonstrating the power of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy in their structural validation.
This document outlines the detailed methodologies for acquiring and interpreting 2D NMR data, including COSY, HSQC, and HMBC spectra. By presenting simulated experimental data in clear, comparative tables, this guide serves as a practical resource for validating the structures of this important class of chemical building blocks.
Structural Comparison of this compound Derivatives
To illustrate the utility of 2D NMR in distinguishing between similar isomers, this guide will focus on the parent compound, this compound (Compound A), and two hypothetical derivatives: 1-Bromo-3-(2-bromoethoxy)benzene (Compound B) and 1-Bromo-4-(2-bromoethoxy)-2-methylbenzene (Compound C).
| Compound | Structure | Key Differentiating Features |
| A: this compound | ![]() | Para-substituted benzene ring, resulting in a simpler aromatic proton NMR spectrum. |
| B: 1-Bromo-3-(2-bromoethoxy)benzene | ![]() | Meta-substituted benzene ring, leading to a more complex aromatic proton NMR spectrum. |
| C: 1-Bromo-4-(2-bromoethoxy)-2-methylbenzene | ![]() | Introduction of a methyl group on the benzene ring, which will show characteristic correlations in 2D NMR. |
Comparative 2D NMR Data Analysis
The following tables summarize the expected key correlations in the COSY, HSQC, and HMBC spectra for each compound. These correlations provide definitive evidence for the connectivity of atoms within each molecule.
COSY (Correlation Spectroscopy) Data
COSY spectra reveal proton-proton couplings, typically through two or three bonds.
| Compound | Key ¹H-¹H Correlations | Interpretation |
| A | H-2/H-6 with H-3/H-5; H-7 with H-8 | Confirms the para-substitution pattern on the benzene ring (two distinct aromatic environments) and the connectivity within the ethoxy chain. |
| B | H-2 with H-6 and H-4; H-4 with H-5 and H-2; H-5 with H-4 and H-6; H-7 with H-8 | Indicates the meta-substitution pattern with more complex coupling between the aromatic protons. Establishes the ethoxy chain connectivity. |
| C | H-3 with H-5; H-5 with H-6 and H-3; H-6 with H-5; H-7 with H-8; H-3 with CH₃ | Shows the coupling between the remaining aromatic protons and the connectivity of the ethoxy chain. A key correlation between the aromatic proton H-3 and the methyl protons confirms the substitution pattern. |
HSQC (Heteronuclear Single Quantum Coherence) Data
HSQC spectra correlate protons directly to their attached carbons (one-bond C-H correlation).
| Compound | Key ¹H-¹³C Correlations | Interpretation |
| A | H-2/H-6 to C-2/C-6; H-3/H-5 to C-3/C-5; H-7 to C-7; H-8 to C-8 | Assigns the proton signals to their corresponding carbon atoms in the benzene ring and the ethoxy chain. |
| B | H-2 to C-2; H-4 to C-4; H-5 to C-5; H-6 to C-6; H-7 to C-7; H-8 to C-8 | Differentiates the four distinct aromatic C-H groups and assigns the ethoxy chain signals. |
| C | H-3 to C-3; H-5 to C-5; H-6 to C-6; H-7 to C-7; H-8 to C-8; CH₃ to C-9 | Assigns the aromatic and ethoxy chain protons to their carbons. The correlation of the methyl protons to their carbon is a key identifier. |
HMBC (Heteronuclear Multiple Bond Correlation) Data
HMBC spectra show correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together molecular fragments.
| Compound | Key ¹H-¹³C Correlations (2-3 bonds) | Interpretation |
| A | H-2/H-6 to C-4 and C-1; H-3/H-5 to C-1 and C-4; H-7 to C-4 and C-8; H-8 to C-7 and O-C4 | Confirms the connectivity around the quaternary carbons C-1 (bearing Br) and C-4 (bearing the ethoxy group). Establishes the link between the ethoxy chain and the benzene ring. |
| B | H-2 to C-4 and C-6; H-4 to C-2 and C-5; H-5 to C-1 and C-3; H-6 to C-2 and C-1; H-7 to C-3 and C-8; H-8 to C-7 and O-C3 | Elucidates the connectivity of the meta-substituted ring and confirms the attachment of the bromo and bromoethoxy groups to C-1 and C-3 respectively. |
| C | H-3 to C-1, C-2, and C-5; H-5 to C-1 and C-3; H-6 to C-2 and C-4; H-7 to C-4 and C-8; H-8 to C-7 and O-C4; CH₃ to C-1, C-2, and C-3 | Provides unambiguous evidence for the positions of all substituents on the benzene ring, including the crucial correlations from the methyl protons to the surrounding carbons. |
Experimental Protocols
Sample Preparation: Samples of each compound were dissolved in deuterated chloroform (CDCl₃) at a concentration of approximately 10-20 mg/mL in a 5 mm NMR tube.
NMR Data Acquisition: All 1D and 2D NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe.
-
¹H NMR: A standard single-pulse experiment was used with a spectral width of 16 ppm, an acquisition time of 2 seconds, and a relaxation delay of 1 second.
-
¹³C NMR: A proton-decoupled experiment was performed with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.
-
COSY: A gradient-selected COSY experiment was run with a spectral width of 10 ppm in both dimensions, 2048 data points in the direct dimension, and 256 increments in the indirect dimension.
-
HSQC: A phase-sensitive gradient-selected HSQC experiment was optimized for a one-bond ¹J(CH) coupling of 145 Hz. The spectral widths were 10 ppm for the ¹H dimension and 180 ppm for the ¹³C dimension.
-
HMBC: A gradient-selected HMBC experiment was optimized for a long-range coupling of 8 Hz. The spectral widths were 10 ppm for the ¹H dimension and 200 ppm for the ¹³C dimension.
Data Processing: All spectra were processed using standard NMR software. The 2D data were zero-filled and Fourier transformed with appropriate window functions applied in both dimensions.
Workflow for Structural Validation
The following diagram illustrates the logical workflow for validating the structure of a this compound derivative using 2D NMR.
Caption: Workflow for structural validation using 2D NMR.
A Head-to-Head Battle of Bifunctional Linkers: Benchmarking 1-Bromo-4-(2-bromoethoxy)benzene
In the intricate world of synthetic chemistry, the choice of a bifunctional linker can be the determining factor in the success of a multi-step synthesis. For researchers, scientists, and drug development professionals, an optimal linker must offer not only the correct reactive handles but also impart desirable properties to intermediates and the final product. This guide provides a comprehensive performance comparison of 1-Bromo-4-(2-bromoethoxy)benzene against a closely related alternative, 1-Bromo-4-(bromomethyl)benzene, in a sequential cross-coupling and substitution reaction workflow.
Introduction to the Reagents
This compound is a versatile bifunctional linker featuring two distinct reactive sites: a moderately reactive aryl bromide and a highly reactive primary alkyl bromide. The presence of an ethoxy spacer can influence solubility and conformational flexibility. It is particularly well-suited for sequential reactions where the aryl bromide can participate in transition metal-catalyzed cross-coupling reactions, followed by nucleophilic substitution at the alkyl bromide position.
1-Bromo-4-(bromomethyl)benzene serves as a direct structural analogue for comparison. It possesses the same reactive moieties—an aryl bromide and an alkyl (benzylic) bromide—but lacks the flexible ethoxy spacer. The benzylic bromide in this reagent is highly reactive, making it a potent alkylating agent.
Comparative Performance in a Sequential Synthetic Pathway
To objectively assess the performance of these two linkers, a hypothetical, yet representative, two-step synthesis was designed. The pathway involves an initial Suzuki-Miyaura cross-coupling at the aryl bromide position, followed by a Williamson ether synthesis at the alkyl bromide position. This sequence is a common strategy for the synthesis of complex organic molecules.
A Comparative Guide to the Synthesis and Application of 1-Bromo-4-(2-bromoethoxy)benzene in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of 1-Bromo-4-(2-bromoethoxy)benzene, a versatile bifunctional linker, with a focus on its applications, synthesis, and limitations. Through a comparative analysis with alternative linkers, supported by experimental data and detailed protocols, this document aims to inform strategic decisions in the design and synthesis of novel therapeutic agents.
Introduction to this compound
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure features two key reactive sites: an aryl bromide, which can participate in various cross-coupling reactions, and a bromoethoxy group, which allows for ether linkages. This dual functionality makes it an effective linker for connecting different molecular fragments. It is particularly noted as a building block for the synthesis of combinatorial libraries and has shown potential in inhibiting the growth of methicillin-resistant Staphylococcus aureus (MRSA).[1]
Synthesis of this compound
The primary synthetic route to this compound is the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide.
Experimental Protocol: Williamson Ether Synthesis
A mixture of 4-bromophenol (30 g, 173 mmol), 1,2-dibromoethane (40 mL, 464 mmol), sodium hydroxide (11.0 g, 275 mmol), and water (430 mL) is refluxed for 11 hours. After the reaction, the organic and aqueous phases are separated. The organic phase is then purified by distillation to yield this compound.[2]
Table 1: Synthesis of this compound via Williamson Ether Synthesis
| Reactant/Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Role |
| 4-Bromophenol | 173.01 | 30 g | 173 | Starting Material |
| 1,2-Dibromoethane | 187.86 | 40 mL | 464 | Alkylating Agent |
| Sodium Hydroxide | 40.00 | 11.0 g | 275 | Base |
| Water | 18.02 | 430 mL | - | Solvent |
| Product | 279.96 | 40.1 g | 143 | - |
| Yield | 83% |
Data sourced from Patent US07705023B2.[2]
Caption: Synthetic pathway for this compound.
Applications in the Synthesis of Bioactive Molecules
This compound and similar structures serve as linkers in the synthesis of various bioactive molecules. A notable application is in the creation of combretastatin A-4 analogs. Combretastatin A-4 is a natural product that exhibits potent anti-cancer properties by inhibiting tubulin polymerization.[3] However, its poor water solubility and instability have prompted the development of analogs with improved pharmacological profiles.
The bromoethoxy group of this compound can be used to introduce an ether linkage, which can be a key structural component in these analogs.
Comparison with Alternative Linkers
While this compound is an effective linker, other bifunctional molecules can be employed in the synthesis of drug candidates. The choice of linker can significantly impact the physicochemical properties, stability, and biological activity of the final conjugate.[4][5][6]
Table 2: Comparison of Bifunctional Linkers
| Linker Type | Example | Key Features | Common Applications |
| Bromoalkoxyaryl Bromides | This compound | Aryl bromide for cross-coupling, bromoalkoxy for ether linkage. | Synthesis of small molecule drug analogs (e.g., combretastatin). |
| Haloalkyl Ethers | 1-Bromo-4-(2-chloroethoxy)benzene | Differential reactivity of alkyl halides may allow for selective reactions. | Organic synthesis intermediates. |
| PEGylated Linkers | OH-C2-Peg3-nhco-C3-cooh | Hydrophilic, enhances solubility and improves pharmacokinetics. | Antibody-Drug Conjugates (ADCs), PROTACs.[4] |
| Non-cleavable Alkyl Linkers | MCC (amine-to-sulfhydryl cross-linker) | Forms stable thioether bonds; steric hindrance can reduce hydrolysis. | Antibody-Drug Conjugates (ADCs).[7] |
Alternative Synthesis Routes
An alternative to using dihaloalkanes like 1,2-dibromoethane for ether synthesis is a two-step process involving initial hydroxyalkylation followed by halogenation. For instance, reacting 4-bromophenol with 2-chloroethanol can produce 2-(4-bromophenoxy)ethanol, which can then be brominated to yield this compound. This approach may offer better control and avoid potential side reactions associated with dihaloalkanes.
Limitations of this compound and its Synthesis
The synthesis of this compound via the Williamson ether synthesis is subject to several limitations inherent to this reaction type.
-
Elimination Reactions: As the Williamson ether synthesis proceeds via an SN2 mechanism, the use of sterically hindered alkyl halides can lead to E2 elimination as a competing side reaction.[8][9] While 1,2-dibromoethane is a primary halide, the presence of a strong base can still promote elimination, reducing the yield of the desired ether.
-
Substrate Limitations: The reaction is most effective with primary alkyl halides. Secondary and tertiary halides are more prone to elimination.[10]
-
Side Reactions of 1,2-Dibromoethane: The use of 1,2-dibromoethane can sometimes be complicated by double substitution, leading to the formation of bis-alkoxyethane byproducts, although in the provided high-yield synthesis, mono-alkylation appears to be favored. Careful control of reaction conditions is necessary to minimize such side products.
Caption: Logical workflow of the synthesis and its limitations.
Conclusion
This compound is a valuable and efficiently synthesized bifunctional linker with demonstrated applications in the construction of bioactive molecules like combretastatin A-4 analogs. The Williamson ether synthesis provides a high-yield route for its preparation. However, researchers should be mindful of the inherent limitations of this synthetic method, such as the potential for competing elimination reactions and the formation of byproducts. The selection of a linker in drug design is a critical decision, and while this compound offers a straightforward option for creating ether-linked compounds, the exploration of alternatives, such as PEGylated or other specialized linkers, may be advantageous for optimizing the pharmacokinetic and pharmacodynamic properties of the final drug candidate.
References
- 1. This compound | 18800-30-1 | TAA80030 [biosynth.com]
- 2. Synthesis routes of this compound [benchchem.com]
- 3. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. homework.study.com [homework.study.com]
- 9. brainly.in [brainly.in]
- 10. Limitations of Williamson ether synthesis class 12 | Filo [askfilo.com]
A Comparative Analysis of 1-Bromo-4-(2-bromoethoxy)benzene and Alternative Bifunctional Linkers for Bioconjugation and Drug Development
For researchers, scientists, and drug development professionals, the selection of an appropriate bifunctional linker is a critical step in the design of novel therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of the cost and efficiency of 1-Bromo-4-(2-bromoethoxy)benzene against alternative linker compounds, supported by available data on synthesis, pricing, and performance in relevant applications.
This report delves into a comparative analysis of this compound and other widely used bifunctional linkers, with a particular focus on oligo(ethylene glycol) (PEG) derivatives. The comparison encompasses key parameters including synthesis efficiency, commercial cost, and functional performance in the context of advanced therapeutic modalities.
Cost and Synthesis Efficiency: A Head-to-Head Comparison
The economic and synthetic viability of a linker are paramount considerations in research and large-scale production. This compound offers a straightforward synthesis, while alternative linkers, such as those based on polyethylene glycol (PEG), provide a high degree of versatility and a broad range of functionalities.
| Compound/Linker Type | Synthesis Yield | Price (USD/gram) | Key Characteristics |
| This compound | 83%[1] | ~$82.60 | Rigid aromatic core, defined length. |
| Heterobifunctional PEG Linkers (e.g., Azide-PEG-NHS) | >95% (for individual steps)[2] | Variable (
| Hydrophilic, flexible, variable lengths, diverse functionalities.[3][4][5][6] |
| Heterobifunctional PEG Linkers (e.g., NH2-PEG-MAL) | Variable | ~$100 - $675 (for 2kDa MW) | Enables conjugation to amines and thiols.[3] |
Performance and Efficiency in Drug Development
The choice of linker can significantly impact the efficacy, stability, and pharmacokinetic properties of a therapeutic agent. While direct comparative studies are limited, the distinct properties of aryl-based and PEG-based linkers suggest different advantages depending on the application.
In the realm of Proteolysis Targeting Chimeras (PROTACs) , the linker plays a crucial role in orienting the target protein and the E3 ligase to facilitate ubiquitination and subsequent degradation. The length and composition of the linker directly influence the formation and stability of the ternary complex, which is critical for PROTAC efficacy.[7][8] Key metrics for PROTAC efficiency include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
For Antibody-Drug Conjugates (ADCs) , the linker connects the antibody to the cytotoxic payload. Its stability in circulation and susceptibility to cleavage at the target site are critical for both efficacy and safety. PEG linkers are often employed to enhance the solubility and pharmacokinetic profile of ADCs.[9][10][11][12][13]
Experimental Protocols
Detailed methodologies are essential for the synthesis and evaluation of these linker compounds.
Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of this compound.[1]
Materials:
-
4-bromophenol
-
Dibromoethane
-
Sodium hydroxide (NaOH)
-
Water
Procedure:
-
A mixture of 4-bromophenol (30 g, 173 mmol), dibromoethane (40 mL, 464 mmol), NaOH (11.0 g, 275 mmol), and water (430 mL) is prepared.
-
The mixture is refluxed for 11 hours.
-
After cooling, the phases are separated.
-
The organic phase is purified by distillation to yield this compound.
Expected Yield: Approximately 83%.[1]
General Protocol for ADC Synthesis and Evaluation
The following protocol outlines a general workflow for the synthesis and evaluation of an Antibody-Drug Conjugate.[14]
Materials:
-
Monoclonal antibody (mAb)
-
Bifunctional linker (e.g., a heterobifunctional PEG linker)
-
Cytotoxic payload
-
Activation and conjugation reagents
-
Purification columns (e.g., size-exclusion chromatography)
Procedure:
-
Payload-Linker Conjugation: The cytotoxic payload is reacted with one functional group of the bifunctional linker.
-
Antibody Modification (if necessary): For certain conjugation strategies, the antibody's disulfide bonds may be partially reduced to generate reactive thiol groups.
-
Conjugation: The activated linker-payload is reacted with the antibody.
-
Purification: The resulting ADC is purified to remove unconjugated components.
-
Characterization: The Drug-to-Antibody Ratio (DAR) is determined using techniques such as UV-Vis spectroscopy or mass spectrometry.
-
In Vitro and In Vivo Evaluation: The efficacy of the ADC is assessed through cell-based cytotoxicity assays and in animal models.
Signaling Pathways and Mechanisms of Action
Bifunctional linkers are integral to therapies that modulate specific cellular signaling pathways.
PROTAC-Mediated Degradation of BCR-ABL
PROTACs can be designed to target the BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML). The PROTAC facilitates the formation of a ternary complex between BCR-ABL and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BCR-ABL, thereby inhibiting downstream signaling pathways that promote cancer cell proliferation and survival.[15][16][17]
References
- 1. Synthesis routes of this compound [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Heterobifunctional PEG - Advanced BioChemicals [advancedbiochemicals.com]
- 4. Heterobifunctional PEG [jenkemusa.com]
- 5. Polydispersed PEG Linkers - Biopharma PEG [biochempeg.com]
- 6. heterobifunctional pegs [jenkemusa.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 1-Bromo-4-(2-bromoethoxy)benzene
For laboratory professionals, including researchers, scientists, and drug development experts, the proper management and disposal of chemical waste is paramount to ensuring a safe and compliant operational environment. This guide provides detailed, step-by-step procedures for the safe disposal of 1-Bromo-4-(2-bromoethoxy)benzene, a halogenated organic compound. Adherence to these protocols is critical for minimizing health risks, preventing environmental contamination, and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. All operations involving this chemical and its waste must be conducted within a certified chemical fume hood to prevent the inhalation of potentially harmful vapors.[1] The use of personal protective equipment (PPE) is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Category | Recommended Equipment | Standards Compliance |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. | ANSI Z87.1 |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene). | |
| Body | Lab coat or chemical-resistant apron. |
Waste Segregation and Collection
Proper segregation of chemical waste is a foundational step in the disposal process. Halogenated organic compounds like this compound must not be mixed with non-halogenated waste streams to avoid complicating the disposal process and increasing costs.[1]
Waste should be collected in a designated, clearly labeled, and chemically compatible container. Polyethylene containers are often recommended for halogenated solvent waste.[1] The container must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[1] Do not use abbreviations or chemical formulas on the label. This waste should not be mixed with other waste categories such as acids, bases, or heavy metals.[1]
Spill Management
In the event of a spill, the area should be cleared of all personnel. Wearing the appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[2] The absorbed material should then be carefully swept or scooped into a designated solid waste container, which must be sealed and labeled as hazardous waste.[1] After the cleanup is complete, all protective clothing and equipment should be decontaminated and laundered before reuse.[2]
Detailed Disposal Protocol
The following protocol outlines the step-by-step procedure for the disposal of this compound.
1. Preparation and Safety Check:
- Ensure a certified chemical fume hood is operational.
- Verify that an eyewash station and safety shower are accessible.
- Don all required PPE as specified in Table 1.
2. Waste Collection:
- Liquid Waste: Carefully pour the waste this compound into a designated and labeled hazardous waste container inside the chemical fume hood.
- Solid Waste: Place any contaminated materials, such as gloves, absorbent pads, or weighing paper, into a separate, clearly labeled solid hazardous waste container.
3. Container Management:
- Keep the waste container securely closed when not in use.
- Store the waste container in a designated and well-ventilated satellite accumulation area within the laboratory.[1]
- The container should be placed in secondary containment to prevent spills.[1]
- Maintain a log of the chemical constituents and their approximate quantities added to the waste container.[1]
4. Disposal Request:
- When the waste container is approximately three-quarters full, submit a waste collection request to your institution's Environmental Health and Safety (EHS) office.[1] Do not overfill the container.
5. Final Disposal:
- The disposal of the hazardous waste must be conducted through a licensed and approved waste disposal company.[3]
- All local, state, and federal regulations for hazardous waste disposal must be followed.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound, from initial handling to final deposition.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 1-Bromo-4-(2-bromoethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-Bromo-4-(2-bromoethoxy)benzene. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| Equipment | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield. | Protects against splashes and vapors that can cause serious eye irritation.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact, which may cause irritation.[1][2][3] |
| Body Protection | Laboratory coat or chemical apron. | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Minimizes inhalation of vapors, which may cause respiratory tract irritation.[1][2] |
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[3] |
| Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water. Seek medical attention if irritation develops.[1][3] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention. |
Handling and Storage
Proper handling and storage are essential to prevent accidents and maintain the integrity of the chemical.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Use non-sparking tools and take precautionary measures against static discharge.[2][3]
Storage:
-
Store in a cool, dry, and well-ventilated area.[1]
-
Store away from incompatible materials such as strong oxidizing agents.
Spill and Disposal Plan
In the event of a spill, follow these procedures to ensure safety and proper cleanup. All waste generated from the handling of this compound must be treated as hazardous waste.
Spill Response:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material like vermiculite or sand to contain the spill.
-
Collect: Carefully collect the absorbed material into a designated, labeled hazardous waste container.
-
Clean: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
Disposal Plan:
-
Waste Segregation: Collect all waste containing this compound in a dedicated, clearly labeled container for halogenated organic waste.[4][5] Do not mix with non-halogenated waste.[5]
-
Container Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name.
-
Storage of Waste: Store the sealed waste container in a designated and secure area.
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[6] Do not dispose of down the drain.[5][6]
Experimental Workflow: Chemical Spill Response
The following diagram illustrates the step-by-step procedure for managing a chemical spill of this compound.
Caption: A workflow diagram for handling a chemical spill.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



